molecular formula C13H12N2O4S B020349 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid CAS No. 110284-79-2

2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Cat. No.: B020349
CAS No.: 110284-79-2
M. Wt: 292.31 g/mol
InChI Key: DFQPVZIMUBRHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid is a pyrimidinyl thio-benzoic acid derivative with significant relevance in agricultural chemistry research. This compound, with the molecular formula C 13 H 12 N 2 O 4 S and a molecular weight of 292.31 g/mol , serves as a key structural analog in the study of herbicides. Its primary research value lies in its close relationship to the herbicide Pyrithiobac . The core structure is instrumental for investigating the structure-activity relationships (SAR) of pyrimidinyl benzoate herbicides, helping researchers understand how modifications to the benzoic acid moiety affect biological activity and selectivity. Scientists utilize this compound to explore the mechanism of action of acetolactate synthase (ALS) inhibitors, which disrupt branched-chain amino acid synthesis in plants . It is a vital precursor and intermediate in synthesizing and studying related active ingredients, such as Pyrithiobac-sodium . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQPVZIMUBRHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371211
Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110284-79-2
Record name 2-[(4,6-Dimethoxy-2-pyrimidinyl)thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110284-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid, a key intermediate in the preparation of various agrochemicals and pharmaceuticals.[1][] Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the core synthetic strategy, mechanistic rationale, and a detailed experimental protocol.

Introduction and Significance

This compound and its derivatives are notable for their herbicidal activity, with the sodium salt of a closely related compound, 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid, being the active ingredient in the herbicide pyrithiobac-sodium.[1][3] The unique structural combination of a benzoic acid moiety and a dimethoxypyrimidine ring linked by a thioether bridge makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1]

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most prevalent and industrially relevant synthesis of the target compound and its analogues involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is characterized by its efficiency and scalability. The core transformation is the coupling of a suitably substituted mercaptobenzoic acid with a pyrimidine bearing a good leaving group at the 2-position.

A common route involves the reaction of 2-chloro-6-mercaptobenzoic acid with 2-chloro-4,6-dimethoxypyrimidine.[3][4] This reaction is typically carried out in the presence of a base and a catalyst in a suitable solvent.

Mechanistic Insights

The reaction proceeds via a classic SNAr mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the two electron-withdrawing methoxy groups, facilitates the nucleophilic attack of the thiolate anion of 2-chloro-6-mercaptobenzoic acid at the C2 position of 2-chloro-4,6-dimethoxypyrimidine. This addition forms a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the final product.

The use of a base is crucial for the deprotonation of the thiol group of the mercaptobenzoic acid, forming the more nucleophilic thiolate anion. The choice of base and solvent can significantly influence the reaction rate and yield.

Visualizing the Synthesis Pathway

The following diagram illustrates the primary synthetic route to a key analogue, 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid, which is a precursor to the herbicide pyrithiobac-sodium.

Caption: Synthesis of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid.

Detailed Experimental Protocol

The following protocol is a synthesis of a representative procedure for the preparation of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid, a key precursor to pyrithiobac-sodium, based on methodologies described in the literature.[3]

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • 2-Chloro-6-mercaptobenzoic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium p-toluenesulfinate

  • Acetonitrile

  • 10% Hydrochloric acid

  • Water

Procedure:

  • To a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol), 2-chloro-6-mercaptobenzoic acid (9.45 g, 50 mmol), sodium p-toluenesulfinate (2.67 g, 15 mmol), sodium carbonate (9.75 g, 75 mmol), and acetonitrile (80 mL).[3][4]

  • Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.[3][4]

  • After the reaction is complete, cool the mixture and filter to collect the solid.

  • Wash the filter cake with acetonitrile.

  • Dry the collected solid in vacuo.

  • Dissolve the dried solid in 80 mL of water.

  • Adjust the pH of the aqueous solution to 1-2 with 10% hydrochloric acid to precipitate the product.[3]

  • Filter the precipitate, wash with water, and dry to obtain the final product.[3]

Quantitative Data Summary

ParameterValueReference
Starting Materials 2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid[3][4]
Catalyst Sodium p-toluenesulfinate[3][4]
Base Sodium Carbonate[3][4]
Solvent Acetonitrile[3][4]
Reaction Temperature 80 °C[3][4]
Reaction Time 24 hours[3][4]
Reported Yield 80.2%[3]
Melting Point 148-151 °C[1][5]

Alternative Synthetic Approaches

While the SNAr reaction is a primary method, other synthetic strategies have been explored. One such method involves the diazotization of 2-amino-6-chlorobenzoic acid hydrochloride, followed by a reaction with 4,6-dimethoxy-2-mercaptopyrimidine in an aqueous sodium hydroxide solution.[6] This approach, while effective, involves the generation of a diazonium salt intermediate, which requires careful temperature control and handling.

Another variation involves the use of 2-methanesulfonyl-4,6-dimethoxypyrimidine as the electrophile instead of the chloro-analogue.[7] The methanesulfonyl group is an excellent leaving group, often leading to high yields in nucleophilic aromatic substitution reactions.

Conclusion

The synthesis of this compound and its derivatives is well-established, with the nucleophilic aromatic substitution between a mercaptobenzoic acid and a 2-substituted-4,6-dimethoxypyrimidine being the most practical and high-yielding approach. The choice of leaving group on the pyrimidine ring, the base, and the solvent system are critical parameters that can be optimized to achieve high yields and purity. The methodologies described provide a solid foundation for the laboratory-scale synthesis and process development of this important class of compounds.

References

  • Preparation of 2-chloro-6-[(4,6-dimethoxy-2pyrimidinyl)thio]benzoic acid (Compound No. 1). (n.d.). Google Patents.
  • 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Preparation method of herbicide pyrithiobac-sodium. (2020). Google Patents.
  • Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • The synthesis of pyrimidin-2-yl thioethers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (n.d.). Google Patents.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Processes for the preparation of bispyribac sodium and intermediates thereof. (2014). Google Patents.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
  • Pyrimidin-2-ylboronic acid synthesis. (2025). Reddit. Retrieved January 12, 2026, from [Link]

  • Various pathways for converting 2-mercaptobenzoic acid (6) into... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of 2-arylthiobenzoic acids. (n.d.). Google Patents.
  • Preparation method of 6-chloro-2-mercaptobenzoic acid. (n.d.). Google Patents.
  • Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. (2008). PubMed. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid. The document is intended for researchers, scientists, and professionals in drug development and related fields. It delves into the structural characteristics, predicted physicochemical parameters, and potential analytical methodologies for this compound. Due to the limited publicly available experimental data for the title compound, this guide leverages information on its chlorinated analogue, 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid (Pyrithiobac), to infer and propose experimental workflows. This approach provides a robust framework for researchers initiating studies on this molecule.

Introduction

This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The presence of a dimethoxypyrimidine ring linked to a benzoic acid via a thioether bridge suggests potential for various biological activities. Its chlorinated analogue, Pyrithiobac, is a known herbicide that functions as an acetolactate synthase inhibitor[1]. While the specific applications of the non-chlorinated form are not as well-documented, its structural similarity makes it a compound of interest for comparative studies and as a potential building block in the synthesis of novel chemical entities.

This guide aims to consolidate the available information on this compound and to provide a practical framework for its experimental characterization.

Chemical Identity and Structure

The foundational aspect of understanding any chemical entity lies in its structural and molecular identity.

Chemical Structure

Caption: Chemical structure of this compound.

Molecular Identifiers
IdentifierValueSource
IUPAC Name 2-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid[2]
CAS Number Not available
Molecular Formula C13H12N2O4S[2]
Molecular Weight 292.31 g/mol
Canonical SMILES COC1=CC(=NC(=N1)SC2=CC=CC=C2C(=O)O)OC[2]
InChI InChI=1S/C13H12N2O4S/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17)[2]
InChIKey DFQPVZIMUBRHGM-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for pharmaceutical or agrochemical applications. The data presented below for the title compound is largely predicted, while experimental data for its chlorinated analogue is provided for comparison.

Summary of Physicochemical Data
PropertyThis compound (Predicted)2-Chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid (Experimental)Source
Molecular Weight 292.31 g/mol 326.76 g/mol [1]
Melting Point Not available148-151 °C[1][3][4]
Boiling Point Not available546.4 °C at 760 mmHg[3]
Density Not available1.51 g/cm³[3]
pKa Not available1.91 ± 0.36 (Predicted)[5]
LogP 2.72.99660[2][3]
Solubility Not availableWater solubility of the sodium salt is 705 g/L (pH 7)[6][7]

Proposed Experimental Protocols for Characterization

The following section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard analytical techniques and can be adapted based on available instrumentation.

Synthesis and Purification

A plausible synthetic route can be inferred from methods used for similar thioether compounds. A common approach involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a thiol.

synthesis_workflow reagent1 2-Mercaptobenzoic acid reaction Nucleophilic Aromatic Substitution (Base, Solvent) reagent1->reaction reagent2 2-Chloro-4,6-dimethoxypyrimidine reagent2->reaction product This compound reaction->product purification Purification (Crystallization/Chromatography) product->purification analysis Structural & Purity Analysis (NMR, MS, HPLC) purification->analysis

Caption: Proposed synthesis and purification workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-mercaptobenzoic acid in a suitable solvent (e.g., DMF or acetonitrile), add an appropriate base (e.g., K₂CO₃ or NaH) to deprotonate the thiol.

  • Addition of Pyrimidine: Add 2-chloro-4,6-dimethoxypyrimidine to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC)[8].

  • Workup: After completion, cool the reaction mixture and quench with water. Acidify the aqueous layer to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel[8].

Spectroscopic Analysis

Structural elucidation and confirmation are paramount. The following spectroscopic techniques are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons. Expected signals would include those for the methoxy groups, the pyrimidine ring proton, and the aromatic protons of the benzoic acid moiety.

    • ¹³C NMR: To identify the number of unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition[9].

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and C-O stretches of the methoxy groups.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

hplc_workflow sample Prepare Sample Solution (e.g., in Acetonitrile/Water) injection Inject Sample sample->injection hplc HPLC System (C18 column, UV detector) separation Isocratic or Gradient Elution hplc->separation mobile_phase Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) mobile_phase->hplc injection->separation detection UV Detection (e.g., at 254 nm) separation->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Caption: A typical HPLC workflow for purity analysis.

Step-by-Step Protocol:

  • Column: A reverse-phase C18 column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the protonation of the carboxylic acid, is a good starting point.

  • Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) should be used.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • A small amount of the dried, purified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Solubility Determination

Solubility in aqueous and organic solvents is a key parameter for formulation and biological testing.

Protocol (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

  • The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Potential Applications and Biological Relevance

While the biological activity of this compound is not extensively reported, its structural components suggest potential areas of interest. The sodium salt of its chlorinated analogue is used in the preparation of compounds with potential anti-inflammatory and anti-cancer properties[]. Furthermore, similar diaryl thioethers have been investigated for a range of biological activities, including antimycobacterial effects[9]. The title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of this compound. By leveraging data from its close analogue, Pyrithiobac, and outlining detailed experimental protocols, this document serves as a valuable resource for researchers. The proposed methodologies for synthesis, purification, and characterization provide a solid foundation for further investigation into the properties and potential applications of this compound.

References

  • Cas 123342-93-8,2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid | lookchem. (n.d.). Retrieved from [Link]

  • CAS#:123342-93-8 | 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid | Chemsrc. (n.d.). Retrieved from [Link]

  • CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents. (n.d.).
  • Pyrithiobac. (n.d.). DrugFuture. Retrieved from [Link]

  • 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of 2-{3-{4-[2-(4-Pyridinyl)-ethyl]-phenoxy}-propylthio}-benzoic acid. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (n.d.). Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pyrithiobac | C13H11ClN2O4S | CID 91781. (n.d.). PubChem. Retrieved from [Link]

  • Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]-. (n.d.). ChemBK. Retrieved from [Link]

  • 2-Chloro-6-{(4,6-dimethoxy-2-pyrimidinyl)thio}benzoic acid sodium salt. (n.d.). ChemBK. Retrieved from [Link]

  • Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes. (n.d.). PubMed. Retrieved from [Link]

  • 2-Chloro-6-{(4,6-dimethoxy-2-pyrimidinyl)thio}benzoic acid sodium salt. (n.d.). Mosher Chemical. Retrieved from [Link]

Sources

The Mechanistic Versatility of Pyrimidinyl Thio-Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Diverse Therapeutic Potential

The pyrimidinyl thio-benzoic acid moiety represents a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in its ability to be tailored for interaction with a wide array of biological targets. This guide delves into the distinct mechanisms of action for several classes of these derivatives, providing researchers, scientists, and drug development professionals with an in-depth understanding of their therapeutic potential. By exploring specific case studies, we will elucidate how modifications to this core structure enable potent and selective inhibition of enzymes crucial in oncology, infectious diseases, and beyond. This document moves beyond a mere listing of compounds to offer a causal explanation of experimental design and a self-validating framework for the described protocols, empowering researchers to build upon this foundational knowledge.

Chapter 1: Inhibition of Carbonic Anhydrases for Oncologic Applications

The Target: Carbonic Anhydrases in Cancer Biology

Carbonic anhydrases (CAs) are a family of metalloenzymes responsible for the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the context of oncology, specific isoforms, particularly CA II, are implicated in tumor biology. By regulating pH, these enzymes contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation, invasion, and resistance to therapy. Consequently, the development of potent and selective CA inhibitors is a significant focus of anticancer drug discovery.

Mechanism of Action: [(2-pyrimidinylthio)acetyl]benzenesulfonamides

A series of [(2-pyrimidinylthio)acetyl]benzenesulfonamides has been designed and synthesized to target human carbonic anhydrases.[1] The core mechanism of these derivatives revolves around the strategic combination of a sulfonamide group, a well-established zinc-binding moiety in CA inhibitors, with a pyrimidinyl thio-acetic acid scaffold that allows for extensive interactions within the enzyme's active site.

The sulfonamide group directly coordinates with the zinc ion in the catalytic domain of the carbonic anhydrase, effectively blocking its enzymatic activity. The pyrimidine ring and the thio-acetyl linker extend into the active site cavity, forming additional hydrogen bonds and van der Waals interactions with key amino acid residues. This multi-point binding contributes to the high affinity and selectivity observed for certain compounds within this series.[1]

G cluster_CA_II Carbonic Anhydrase II Active Site Zn_ion Zn²⁺ His94 His94 Zn_ion->His94 His96 His96 Zn_ion->His96 His119 His119 Zn_ion->His119 Thr199 Thr199 Gln92 Gln92 Inhibitor Pyrimidinyl Thio-Benzoic Acid Derivative Sulfonamide Sulfonamide Group Inhibitor->Sulfonamide contains Pyrimidine Pyrimidine Ring Inhibitor->Pyrimidine contains Sulfonamide->Zn_ion Coordinates with Pyrimidine->Thr199 H-bond Pyrimidine->Gln92 van der Waals

Caption: Proposed binding mode of a pyrimidinyl thio-benzoic acid derivative within the active site of Carbonic Anhydrase II.

Experimental Validation of Mechanism

The elucidation of the inhibitory mechanism of these compounds relies on a suite of biophysical and structural biology techniques.

ITC is employed to directly measure the binding affinity of the inhibitors to the target CA isozymes.[1] This technique provides a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). The causality behind choosing ITC is its ability to provide direct evidence of binding without the need for labels or reporters, offering a gold-standard measurement of the interaction in solution.

Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation: Recombinant human CA isozymes are dialyzed into a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). The pyrimidinyl thio-benzoic acid derivatives are dissolved in the same buffer, with a small percentage of DMSO if required for solubility, ensuring the final DMSO concentration is identical in the sample cell and the injection syringe to minimize heat of dilution effects.

  • Instrumentation: An isothermal titration calorimeter is equilibrated at a constant temperature (e.g., 25°C).

  • Loading: The sample cell is loaded with a solution of the CA isozyme (typically in the low micromolar range). The injection syringe is loaded with a solution of the inhibitor at a concentration 10-20 times that of the protein.

  • Titration: A series of small injections (e.g., 2-5 µL) of the inhibitor solution into the sample cell is performed. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand.[1] The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This provides a rapid and cost-effective way to screen for binders and confirm engagement of the target by the compound.

Experimental Protocol: Thermal Shift Assay

  • Reagent Preparation: A master mix is prepared containing the CA isozyme in buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

  • Plate Setup: The master mix is dispensed into a 96- or 384-well PCR plate. The pyrimidinyl thio-benzoic acid derivatives are added to the wells at various concentrations. Control wells contain the protein and dye with and without DMSO.

  • Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is gradually increased in small increments (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.

  • Data Analysis: The fluorescence intensity is plotted against temperature. The midpoint of the transition, where the protein is 50% unfolded, is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of the inhibitor compared to the control is calculated. A positive ΔTm indicates ligand binding and stabilization.

To definitively elucidate the binding mode at an atomic level, co-crystal structures of selected compounds in complex with CA II are determined.[1] This provides irrefutable evidence of the specific interactions between the inhibitor and the amino acid residues in the active site, confirming the proposed mechanism of action and guiding further structure-activity relationship (SAR) studies.

Quantitative Data Summary
Compound ClassTarget IsozymeBinding Affinity (Kd)
[(2-pyrimidinylthio)acetyl]benzenesulfonamidesCA IISingle-digit nanomolar

Note: Specific Kd values vary depending on the substitutions on the benzenesulfonamide and pyrimidine rings.[1]

Chapter 2: Dual Inhibition of DprE1 and TMPKmt for Anti-Tubercular Activity

The Targets: Essential Enzymes in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses unique metabolic pathways that are essential for its survival and are absent in humans, making them attractive drug targets. Two such enzymes are:

  • Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is a crucial component in the biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), a precursor for the arabinan domains of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial death.[2]

  • Thymidine Monophosphate Kinase of M. tuberculosis (TMPKmt): This enzyme is vital for the synthesis of DNA precursors. Its inhibition halts DNA replication and bacterial growth.[2]

The strategy of simultaneously inhibiting both DprE1 and TMPKmt with a single compound offers a promising approach to combatting tuberculosis, potentially reducing the likelihood of drug resistance.

Mechanism of Action: Pyrimidine-Tethered Benzothiazole Derivatives

A novel class of pyrimidine-tethered benzothiazole derivatives has been developed as dual inhibitors of DprE1 and TMPKmt.[2] The proposed mechanism for these compounds involves specific interactions with the active sites of both enzymes.

  • In DprE1: The benzothiazole and pyrimidine moieties are predicted to form key hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket, preventing the substrate from accessing the active site.

  • In TMPKmt: The carbonyl oxygen and nitrile nitrogen of the pyrimidine core are hypothesized to form hydrogen bonds with key amino acid residues such as Gly10 and Lys13, while other parts of the molecule engage in further interactions, leading to potent inhibition.[2]

G cluster_drug Pyrimidine Thio-Benzoic Acid Derivative cluster_targets M. tuberculosis Essential Pathways cluster_pathways Cellular Processes Drug Compound 15 DprE1 DprE1 Drug->DprE1 Inhibits TMPKmt TMPKmt Drug->TMPKmt Inhibits CellWall Cell Wall Synthesis DprE1->CellWall Blocks DNA DNA Synthesis TMPKmt->DNA Blocks BacterialDeath Bacterial Death CellWall->BacterialDeath DNA->BacterialDeath

Caption: Dual inhibition of DprE1 and TMPKmt by a pyrimidine derivative, leading to the disruption of essential mycobacterial pathways.

Experimental Validation of Mechanism

The validation of the dual-inhibition mechanism involves a combination of microbiological assays and computational modeling.

The primary validation comes from determining the Minimum Inhibitory Concentration (MIC) of the compounds against different strains of M. tuberculosis, including drug-sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains.[2] A low MIC value indicates potent antibacterial activity.

Experimental Protocol: MIC Determination (Microplate Alamar Blue Assay)

  • Culture Preparation: M. tuberculosis strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Compound Dilution: The pyrimidine-tethered benzothiazole derivatives are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of Mtb. Control wells (no drug) are included.

  • Incubation: The plates are incubated at 37°C for several days.

  • Viability Assessment: A mixture of Alamar Blue and Tween 80 is added to each well. The plates are re-incubated.

  • Readout: A color change from blue (no growth) to pink (bacterial growth) is observed visually or measured with a spectrophotometer. The MIC is defined as the lowest concentration of the compound that prevents this color change.

To gain insight into the specific binding interactions, molecular docking simulations are performed.[2] These computational studies model the binding of the inhibitors into the crystal structures of DprE1 and TMPKmt. The rationale for this approach is to generate a plausible hypothesis for the observed biological activity at the molecular level, which can then guide the design of more potent analogs.

Workflow: Molecular Docking Simulation

G Start Start: Define Ligand and Target Prep_Ligand Prepare Ligand Structure (e.g., Compound 15) Start->Prep_Ligand Prep_Target Prepare Target Protein Structure (DprE1 or TMPKmt) Start->Prep_Target Docking Perform Docking Simulation (e.g., using AutoDock) Prep_Ligand->Docking Define_Site Define Binding Site (Active Site Residues) Prep_Target->Define_Site Define_Site->Docking Analyze Analyze Binding Poses and Scoring Functions Docking->Analyze Identify Identify Key Interactions (H-bonds, Hydrophobic) Analyze->Identify End End: Propose Binding Mode Identify->End

Caption: A typical workflow for molecular docking studies to predict inhibitor binding modes.

Quantitative Data Summary
CompoundTarget StrainMIC (µg/mL)
15XDR M. tuberculosis3.9 - 62.5

Note: The range of MIC values reflects the activity against various extensively drug-resistant strains.[2]

Chapter 3: Inhibition of FtsZ Polymerization for Antibacterial Action

The Target: FtsZ in Bacterial Cell Division

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a central component of the bacterial cell division machinery. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. The proper function of FtsZ is essential for bacterial cytokinesis, making it an attractive target for the development of novel antibiotics, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[3]

Mechanism of Action: Thiophenyl-Pyrimidine Derivatives

A specific thiophenyl-pyrimidine derivative, designated F20, has been identified as a potent inhibitor of FtsZ. The mechanism of action is the direct interference with the polymerization dynamics of FtsZ.[3]

By binding to FtsZ, compound F20 inhibits its GTP-dependent polymerization into protofilaments and the subsequent formation of the Z-ring. This disruption of the cytokinetic ring blocks bacterial cell division, leading to the formation of elongated, filamentous cells and ultimately resulting in bactericidal effects.[3]

G cluster_normal Normal Bacterial Cell Division cluster_inhibited Inhibited Cell Division FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring + GTP Blocked_Z_ring Z-Ring Formation Blocked FtsZ_monomers->Blocked_Z_ring + GTP GTP GTP Septum Septum Formation Z_ring->Septum Daughter_cells Daughter Cells Septum->Daughter_cells F20 Thiophenyl-Pyrimidine (F20) F20->FtsZ_monomers Binds to Filamentation Cell Filamentation Blocked_Z_ring->Filamentation

Sources

A Technical Guide to the Biological Activity Screening of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide focuses on a specific, promising derivative: 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid. The strategic inclusion of a dimethoxypyrimidine ring linked via a thioether bridge to a benzoic acid moiety suggests a high potential for diverse biological interactions. This document provides a comprehensive framework for the systematic screening of this compound, intended for researchers and professionals in drug discovery and development. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and logically sound screening cascade.

Compound Profile and Rationale for Screening

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₃H₁₂N₂O₄S[3]

  • Core Scaffolds:

    • 4,6-Dimethoxypyrimidine: This electron-rich heterocyclic system is a known pharmacophore. The methoxy groups can act as hydrogen bond acceptors and influence the molecule's solubility and metabolic stability.

    • Thioether Linkage: The sulfur bridge provides conformational flexibility and can participate in key interactions with biological targets. It is a common feature in many bioactive molecules.[4]

    • Benzoic Acid: This group imparts acidic properties to the molecule, which can be critical for receptor binding (e.g., through ionic interactions) and can significantly influence pharmacokinetic properties.

Scientific Rationale:

The pyrimidine nucleus is well-established for its broad therapeutic potential, with derivatives exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][5][6] Specifically, pyrimidine thioethers have been a focus of synthesis and screening, with many analogs showing significant antimicrobial and anticancer activities.[4][7] The structural similarity to Pyrithiobac, a known herbicide that acts as an acetolactate synthase inhibitor, further suggests that this class of compounds is biologically active.[8] This guide, therefore, proposes a tiered screening approach to systematically evaluate its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

A Tiered Strategy for Biological Activity Screening

A logical, tiered approach is essential for efficient and cost-effective screening. This strategy begins with broad, high-throughput primary assays to identify potential "hits," which are then validated and further characterized in more specific secondary and mechanistic assays.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Mechanism of Action (MoA) Studies Primary_Anti_Inflammatory Anti-Inflammatory Assay (NO Production in RAW 264.7) Secondary_Anti_Inflammatory COX-1/COX-2 Inhibition Assay Primary_Anti_Inflammatory->Secondary_Anti_Inflammatory Hit Found Primary_Anticancer Anticancer Assay (MTT on NCI-60 Panel) Secondary_Anticancer IC50 Determination & Cell Cycle Analysis Primary_Anticancer->Secondary_Anticancer Hit Found Primary_Antimicrobial Antimicrobial Assay (Broth Microdilution MIC) Secondary_Antimicrobial MBC/MFC Determination Primary_Antimicrobial->Secondary_Antimicrobial Hit Found MoA_Anti_Inflammatory NF-κB Pathway Analysis (Western Blot, Reporter Assay) Secondary_Anti_Inflammatory->MoA_Anti_Inflammatory Confirmed Activity MoA_Anticancer Apoptosis Assays (Annexin V/PI Staining) Secondary_Anticancer->MoA_Anticancer Confirmed Activity MoA_Antimicrobial Target Enzyme Inhibition Secondary_Antimicrobial->MoA_Antimicrobial Confirmed Activity

Caption: Tiered workflow for biological activity screening.

Anti-Inflammatory Activity Screening

Inflammation is a critical pathological process, and its modulation is a key therapeutic strategy. Pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting key mediators like cyclooxygenases (COX) and pro-inflammatory cytokines.[5][9][10]

Primary Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Causality: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme.[9] Measuring the reduction of NO in the presence of the test compound provides a reliable indicator of potential anti-inflammatory activity.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells for 1 hour with various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Assay: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Secondary Assay: COX-1 and COX-2 Inhibition Assay

Causality: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. A selective COX-2 inhibitor is highly desirable as it reduces inflammation with fewer gastrointestinal side effects than non-selective or COX-1 selective inhibitors.[5][11] This assay determines the compound's inhibitory activity and selectivity.

Protocol:

  • Assay Kit: Utilize a commercial colorimetric COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam). These kits provide purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Setup: In separate wells for COX-1 and COX-2, add assay buffer, heme, the respective enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubation: Incubate according to the manufacturer's instructions (typically 10-15 minutes at 37°C).

  • Detection: The reaction produces Prostaglandin G₂, which is measured via a colorimetric substrate (like N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD), leading to a color change.[5]

  • Quantification: Read the absorbance at the specified wavelength (e.g., 590 nm). Calculate the percent inhibition relative to the vehicle control.

Anticancer Activity Screening

The pyrimidine scaffold is present in several anticancer drugs (e.g., 5-Fluorouracil) and numerous derivatives have been investigated for their antiproliferative activities against various cancer cell lines.[2][6][12]

Primary Assay: Antiproliferative Activity via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], LoVo [colon]) and a normal cell line (e.g., NHDF [dermal fibroblasts]) to assess both potency and selectivity.[12]

  • Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

Data Presentation: IC₅₀ Values

The results from the MTT assay are best summarized by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
A549Lung Carcinoma22.5 ± 2.11.2 ± 0.2
HeLaCervical Cancer18.9 ± 1.50.9 ± 0.1
LoVoColon Adenocarcinoma35.1 ± 3.41.5 ± 0.3
NHDFNormal Fibroblasts> 1005.6 ± 0.7

(Note: Data are hypothetical examples for illustrative purposes.)

Antimicrobial Activity Screening

Pyrimidine derivatives have demonstrated a wide spectrum of antimicrobial activities against various bacterial and fungal strains.[7][13][14]

Primary Assay: Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of a compound's antimicrobial potency.

Protocol:

  • Microorganisms: Screen against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[13]

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound), a negative control (medium only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Potential Mechanism of Action (MoA): A Focus on the NF-κB Pathway

Should the compound show significant anti-inflammatory activity, a plausible mechanism to investigate is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines.[9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_translocated NF-κB NFkB->NFkB_translocated Translocates Nucleus Nucleus DNA DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription Compound Test Compound (Hypothesized Target) Compound->IKK Inhibits? NFkB_translocated->DNA Binds

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the comprehensive biological screening of this compound. The proposed workflow, from broad primary screening to specific mechanistic studies, provides a robust framework for identifying and characterizing its therapeutic potential. Positive hits in any of the primary screens would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models to establish efficacy and safety. The rich pharmacology of the pyrimidine core suggests that this compound is a strong candidate for discovering novel therapeutic leads.

References

  • Kruszyński, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Aziz, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

  • M.S., G. & Ranjith, C. (2009). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Aziz, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Kruszyński, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. Available at: [Link]

  • Meti, C., et al. (2014). Synthesis, antimicrobial screening and structure–activity relationship of novel pyrimidines and their thioethers. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Szymańska, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Available at: [Link]

  • Fayed, E. A., et al. (2014). Synthesis, antitumor and antimicrobial testing of some new thiopyrimidine analogues. PubMed. Available at: [Link]

  • Balasubramanian, C., & Sekar, M. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]

  • S. N., S., et al. (2023). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Publication Reviews. Available at: [Link]

  • Abu-Hashem, A. A., & Hussein, H. A. R. (2015). Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. Letters in Organic Chemistry. Available at: [Link]

  • Singh, U. P., et al. (2013). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Organic and Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide on 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid as an Acetolactate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid, commercially known as pyrithiobac, a potent and selective inhibitor of the enzyme acetolactate synthase (ALS). Developed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the compound's mechanism of action, synthesis, structure-activity relationships, and the analytical methods for its evaluation. By integrating foundational biochemistry with practical experimental protocols, this guide serves as an essential resource for those engaged in the study and application of ALS inhibitors.

Introduction: Acetolactate Synthase as a Prime Herbicide Target

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[1] This pathway is essential for the growth and development of plants and microorganisms but is absent in animals, making ALS an ideal target for the development of selective herbicides with low mammalian toxicity.[2] The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing cessation of cell division and plant death.

This compound, in its sodium salt form (pyrithiobac-sodium), is a prominent member of the pyrimidinylthiobenzoate class of herbicides.[3] It is a selective, post-emergence herbicide used to control a wide range of broadleaf weeds, particularly in cotton cultivation.[4] This guide will explore the multifaceted nature of this compound, from its molecular interactions with ALS to its practical application in agriculture.

Chemical Properties and Synthesis

Pyrithiobac is a complex organic molecule with the chemical formula C₁₃H₁₁ClN₂O₄S. Its structure features a benzoic acid core linked to a 4,6-dimethoxypyrimidine ring via a thioether bond.

PropertyValue
Molecular FormulaC₁₃H₁₁ClN₂O₄S
Molecular Weight326.76 g/mol
IUPAC Name2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid
CAS Number123342-93-8
Synthesis of Pyrithiobac-Sodium

The synthesis of pyrithiobac-sodium is a multi-step process that can be achieved through several pathways. A common and industrially relevant route involves the condensation of a substituted pyrimidine with a substituted benzoic acid derivative.

Experimental Protocol: Synthesis of Pyrithiobac-Sodium

Objective: To synthesize pyrithiobac-sodium via the condensation of 2-chloro-4,6-dimethoxypyrimidine and 2-chloro-6-mercaptobenzoic acid.

Materials:

  • 2-chloro-4,6-dimethoxypyrimidine

  • 2-chloro-6-mercaptobenzoic acid

  • Sodium p-toluenesulfinate

  • Sodium carbonate

  • Acetonitrile

  • 10% Hydrochloric acid

  • Water

Procedure:

  • In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid, sodium p-toluenesulfinate, and sodium carbonate in acetonitrile.

  • Heat the reaction mixture to 80°C and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and filter to collect the solid precipitate.

  • Wash the filter cake with acetonitrile and dry it under vacuum.

  • Dissolve the dried solid in water.

  • Adjust the pH of the solution to 1-2 with 10% hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

  • The sodium salt (pyrithiobac-sodium) can be prepared by reacting the acid with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloro_4_6_dimethoxypyrimidine 2-chloro-4,6-dimethoxypyrimidine Condensation Condensation Reaction 2_chloro_4_6_dimethoxypyrimidine->Condensation 2_chloro_6_mercaptobenzoic_acid 2-chloro-6-mercaptobenzoic acid 2_chloro_6_mercaptobenzoic_acid->Condensation Catalyst Sodium p-toluenesulfinate Catalyst->Condensation Base Sodium Carbonate Base->Condensation Solvent Acetonitrile Solvent->Condensation Temperature 80°C Temperature->Condensation Pyrithiobac_acid This compound Condensation->Pyrithiobac_acid Salt_formation Salt Formation (NaOH or NaHCO3) Pyrithiobac_acid->Salt_formation Pyrithiobac_sodium Pyrithiobac-Sodium Salt_formation->Pyrithiobac_sodium

Caption: Synthesis pathway for pyrithiobac-sodium.

Mechanism of Action: Inhibition of Acetolactate Synthase

The herbicidal activity of pyrithiobac stems from its potent and specific inhibition of the ALS enzyme.[3] This inhibition disrupts the production of essential branched-chain amino acids, leading to a cascade of physiological events that culminate in plant death.

Binding to the ALS Enzyme

Pyrithiobac is a non-competitive or uncompetitive inhibitor of ALS, meaning it does not bind to the active site where the substrates (pyruvate and α-ketobutyrate) bind.[1] Instead, it binds to a distinct allosteric site located at the entrance of the substrate access channel.[2] This binding event induces a conformational change in the enzyme, effectively blocking substrate entry and inhibiting catalysis.

Crystal structure studies of plant ALS in complex with pyrimidinyl-benzoate herbicides have revealed key molecular interactions. The pyrimidine ring of the inhibitor inserts deep into the binding pocket, forming π-stacking interactions with a conserved tryptophan residue (W574 in Arabidopsis thaliana).[2][5] The benzoic acid moiety is positioned closer to the entrance of the channel.

ALS_Inhibition_Mechanism ALS_Enzyme Acetolactate Synthase (ALS) Enzyme Active Site Allosteric Site ALS_Enzyme:allo->ALS_Enzyme:active BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Enzyme:active->BCAA Catalyzes Inhibition Inhibition ALS_Enzyme:active->Inhibition Substrates Pyruvate α-Ketobutyrate Substrates->ALS_Enzyme:active Binds to Pyrithiobac Pyrithiobac Pyrithiobac->ALS_Enzyme:allo Binds to Plant_Growth Protein Synthesis & Plant Growth BCAA->Plant_Growth Essential for Cessation Cessation BCAA->Cessation

Caption: Mechanism of ALS inhibition by pyrithiobac.

Inhibitory Activity

The potency of pyrithiobac as an ALS inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Plant SpeciesIC₅₀ (µM)
Redroot Pigweed (Amaranthus retroflexus) - Susceptible0.062
Tall Waterhemp (Amaranthus tuberculatus) - Susceptible0.072

Data compiled from available research.[6]

Structure-Activity Relationship (SAR)

The molecular structure of pyrithiobac is finely tuned for its inhibitory activity against ALS. Structure-activity relationship (SAR) studies have elucidated the importance of various functional groups on both the pyrimidine and benzoic acid rings.

  • 4,6-Dimethoxypyrimidine Moiety: The two methoxy groups at the 4 and 6 positions of the pyrimidine ring are crucial for high herbicidal activity. These groups contribute to the electronic properties and steric fit of the molecule within the enzyme's binding pocket.[7]

  • Thioether Linkage: The sulfur atom linking the pyrimidine and benzoic acid rings is important for maintaining the correct conformation for binding.

  • Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring significantly influence the herbicidal activity. The chlorine atom at the 2-position of the benzoic acid ring in pyrithiobac is a key feature.

Experimental Evaluation

The evaluation of pyrithiobac as an ALS inhibitor involves both in vitro enzyme assays and in vivo whole-plant bioassays.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the ALS enzyme.

Experimental Protocol: In Vitro ALS Inhibition Assay

Objective: To determine the IC₅₀ value of pyrithiobac against ALS.

Materials:

  • Fresh young leaf tissue from the target plant species

  • Cold enzyme extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and a reducing agent)

  • Pyrithiobac-sodium stock solution of known concentration

  • Assay buffer (similar to extraction buffer)

  • Creatine and α-naphthol solutions for colorimetric detection

  • Sulfuric acid

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Enzyme Reaction:

    • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and varying concentrations of pyrithiobac-sodium. Include a control with no inhibitor.

    • Initiate the reaction by adding the enzyme extract to each tube.

    • Incubate the mixtures at a constant temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

  • Color Development and Measurement:

    • Stop the enzymatic reaction by adding sulfuric acid. This also catalyzes the conversion of acetolactate to acetoin.

    • Add creatine and then α-naphthol to develop a colored product.

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each pyrithiobac concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Whole-Plant Herbicidal Activity Assay

This assay evaluates the herbicidal efficacy of the compound on whole plants under controlled environmental conditions.

Experimental Protocol: Whole-Plant Dose-Response Assay

Objective: To determine the dose of pyrithiobac-sodium required to cause a 50% reduction in plant growth (GR₅₀).

Materials:

  • Seeds of the target weed species

  • Pots with a standardized soil mix

  • Pyrithiobac-sodium formulation

  • Calibrated spray chamber

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

Procedure:

  • Planting and Growth:

    • Sow a predetermined number of seeds in each pot.

    • Allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

  • Herbicide Application:

    • Prepare a series of dilutions of the pyrithiobac-sodium formulation.

    • Apply the different doses of the herbicide to the plants using a calibrated spray chamber to ensure uniform coverage. Include a non-treated control group.

  • Evaluation:

    • Return the plants to the growth chamber or greenhouse.

    • After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting).

    • Harvest the above-ground biomass, dry it to a constant weight, and record the dry weight for each plant.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each dose compared to the non-treated control.

    • Use a non-linear regression model (e.g., log-logistic) to analyze the dose-response data and determine the GR₅₀ value.

Selectivity and Resistance

Mechanism of Selectivity in Cotton

The selectivity of pyrithiobac-sodium in cotton is a critical aspect of its utility. While highly effective against many broadleaf weeds, cotton exhibits a significant degree of tolerance. This selectivity is primarily attributed to the differential metabolism of the herbicide between cotton and susceptible weed species.[8] Cotton possesses a greater capacity to rapidly metabolize pyrithiobac-sodium into non-toxic compounds, thereby preventing the accumulation of the herbicide at the target site (ALS). This enhanced metabolism is often mediated by enzyme systems such as cytochrome P450 monooxygenases and glutathione S-transferases.[8]

Mechanisms of Herbicide Resistance

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed populations. The primary mechanism of resistance to pyrithiobac is target-site resistance, which arises from mutations in the gene encoding the ALS enzyme.[6] These mutations alter the amino acid sequence of the enzyme, reducing the binding affinity of the herbicide to its allosteric site. A common mutation conferring resistance to pyrimidinylthiobenzoates is a tryptophan to leucine substitution at position 574 (W574L) in the ALS enzyme.[6]

Conclusion

This compound is a highly effective and selective inhibitor of acetolactate synthase, playing a significant role in modern weed management. A thorough understanding of its chemical properties, synthesis, mechanism of action, and the factors influencing its efficacy is paramount for its continued successful application and for the development of new, improved ALS-inhibiting herbicides. This technical guide provides a foundational resource for researchers and professionals in this field, offering both theoretical insights and practical experimental frameworks to advance the science of weed control.

References

  • McCourt, J. A., Pang, S. S., King-Scott, J., Guddat, L. W., & Duggleby, R. G. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1069–E1078. Available at: [Link]

  • Zhou, Q., Liu, W., Zhang, Y., & Liu, G. (2007). Rational design based on bioactive conformation analysis of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors by integrating molecular docking, CoMFA, CoMSIA, and DFT calculations. Journal of Chemical Information and Modeling, 47(5), 2084–2096. Available at: [Link]

  • Degradation of Pyrithiobac Sodium in Soil in the Laboratory and Field. ResearchGate. Available at: [Link]

  • Guddat, L. W., D'Alessandro, F., & Duggleby, R. G. (2022). Structural basis of resistance to herbicides that target acetohydroxyacid synthase. Nature Communications, 13(1), 3241. Available at: [Link]

  • Pyrithiobac-Sodium: Human Health Draft Risk Assessment for Registration Review. Regulations.gov. Available at: [Link]

  • Aliverdi, A., & Rashed-Mohassel, M. H. (2025). Competition between cotton and velvetleaf and their tolerance to pyrithiobac-sodium as affected by silicon nutrition. Plant Physiology and Biochemistry, 211, 109924. Available at: [Link]

  • Sosnoskie, L. M., & Culpepper, A. S. (2020). History of Herbicide-Resistant Traits in Cotton in the U.S. and the Importance of Integrated Weed Management for Technology Stewardship. Plants, 9(8), 1019. Available at: [Link]

  • Ramprakash, T., Padmaja, B., Chopde, V. S., & Ravi, K. (2025). Dissipation of Pyrithiobac-Sodium at Different Soil Moisture Regimes in Cotton Growing Soils of Telangana State, India. International Journal of Environment and Climate Change, 15(11), 1-10. Available at: [Link]

  • Walter, K. L., Strachan, S. D., Ferry, N., & Sebastian, S. A. (2014). Soybean response to post-emergence applications of pyrithiobac sodium. ResearchGate. Available at: [Link]

  • Wang, J., Li, Z., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Semantic Scholar. Available at: [Link]

  • Wang, S., Beasley, H. L., Sumpter, S. R., & Kennedy, I. R. (2003). Validation of pyrithiobac sodium (Staple herbicide) ELISA for Australian cotton soils. Journal of Environmental Science and Health, Part B, 38(3), 281-291. Available at: [Link]

  • The structure-activity relationship in herbicidal monosubstituted sulfonylureas. Semantic Scholar. Available at: [Link]

  • Braz, G. B. P., Oliveira Jr., R. S. de, Constantin, J., Dan, H. A., Gemelli, A., & Rios, F. A. (2013). Sensibility of weeds to the residual activity of pyrithiobac-sodium. Comunicata Scientiae, 4(3), 315-323. Available at: [Link]

  • Pre and Post emergence Cotton Herbicides in Varying Rainfall Patterns. (2018). ResearchGate. Available at: [Link]

  • Wang, S., Beasley, H. L., Sumpter, S. R., & Kennedy, I. R. (2003). Validation of pyrithiobac sodium (Staple herbicide) ELISA for Australian cotton soils. PubMed. Available at: [Link]

  • Interaction of Pyrithiobac and Graminicides for Weed Control in Cotton (Gossypium hirsutum)1. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2020). Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution in the ALS gene of redroot pigweed. Semantic Scholar. Available at: [Link]

  • Wang, H., et al. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. RSC Advances, 11(26), 15875-15880. Available at: [Link]

  • Principles of Weed Control. 16.4 Herbicides that Inhibit ALS. Available at: [Link]

Sources

An In-depth Technical Guide on the Initial Synthesis and Characterization of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial synthesis and characterization of the novel compound, 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid. This molecule, featuring a pyrimidine ring linked to a benzoic acid moiety through a thioether bridge, holds potential as a scaffold in medicinal chemistry and agrochemical research. Drawing upon established principles of nucleophilic aromatic substitution and foundational analytical techniques, this document outlines a robust synthetic protocol and a thorough characterization workflow. The causality behind experimental choices is elucidated to provide a deeper understanding of the process. While this guide is constructed from established chemical principles and data from analogous structures, it is intended to serve as a foundational resource for the de novo synthesis and validation of this specific chemical entity.

Introduction and Scientific Context

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Pyrimidine derivatives, in particular, are of significant interest due to their presence in a wide array of biologically active molecules, including anticancer and antimicrobial agents. The linkage of a pyrimidine scaffold to a benzoic acid functional group via a thioether bridge, as in this compound, presents an intriguing molecule with potential for diverse biological interactions. The thioether linkage offers metabolic stability and specific conformational properties, while the carboxylic acid group provides a handle for further derivatization or for interaction with biological targets.

The chlorinated analogue of the title compound, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid, also known as Pyrithiobac, is a known herbicide, highlighting the potential for this class of compounds in agrochemical applications. This guide will focus on the synthesis of the non-chlorinated parent compound, providing a detailed methodology for its preparation and a comprehensive strategy for its structural elucidation and purity assessment.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electrophilic nature of the C2 position on the pyrimidine ring, which is activated by the two electron-withdrawing nitrogen atoms.

Retrosynthetic Analysis:

G cluster_reagents target This compound disconnection C-S Disconnection (SNAr) target->disconnection pyrimidine 2-Chloro-4,6-dimethoxypyrimidine (Electrophile) disconnection->pyrimidine thiol Thiosalicylic Acid (Nucleophile) disconnection->thiol reagents Starting Materials

Caption: Retrosynthetic analysis of the target molecule.

The key disconnection is the carbon-sulfur bond, leading to two readily available starting materials: 2-chloro-4,6-dimethoxypyrimidine and thiosalicylic acid (2-mercaptobenzoic acid). The reaction involves the nucleophilic attack of the thiolate, generated from thiosalicylic acid, on the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-4,6-dimethoxypyrimidine≥98%Commercially AvailableStore in a desiccator.
Thiosalicylic Acid≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry, nitrogen-flushed solvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Hydrochloric Acid (HCl)1 M aqueous solutionPrepared in-houseFor acidification.
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Step-by-Step Synthesis Procedure

G start Start: Assemble Reaction Apparatus reagents Charge Reactor: - 2-Chloro-4,6-dimethoxypyrimidine - Thiosalicylic Acid - K₂CO₃ - Anhydrous DMF start->reagents heating Heat to 80-90 °C under N₂ reagents->heating tlc Monitor Reaction by TLC heating->tlc workup Aqueous Work-up: - Cool to RT - Quench with H₂O - Acidify with 1 M HCl tlc->workup Upon Completion extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Pure Product purification->characterization end End: Isolated Product characterization->end

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq), thiosalicylic acid (1.05 eq), and finely powdered anhydrous potassium carbonate (2.5 eq).

    • Rationale: A slight excess of the nucleophile, thiosalicylic acid, is used to ensure complete consumption of the electrophile. Anhydrous potassium carbonate acts as the base to deprotonate the thiol and the carboxylic acid, facilitating the nucleophilic attack. The reaction is conducted under an inert nitrogen atmosphere to prevent oxidation of the thiol and degradation of reagents.

  • Solvent Addition and Heating: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. Commence stirring and heat the reaction mixture to 80-90 °C.

    • Rationale: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation without strongly solvating the thiolate anion, thus enhancing its nucleophilicity. Heating is necessary to overcome the activation energy of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with a few drops of acetic acid). Visualize the spots under UV light. The reaction is considered complete when the spot corresponding to the starting pyrimidine has disappeared.

    • Rationale: TLC provides a rapid and effective way to monitor the consumption of the starting materials and the formation of the product. The addition of acetic acid to the eluent helps to produce sharper spots for the carboxylic acid-containing compounds.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing distilled water (approximately 10 times the volume of DMF used). Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl. A precipitate should form.

    • Rationale: Quenching with water dissolves the inorganic salts. Acidification protonates the carboxylate to form the desired carboxylic acid, which is less soluble in water and precipitates out.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase. Multiple extractions ensure efficient recovery.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The brine wash removes residual water from the organic layer. Anhydrous sodium sulfate is a drying agent that removes any remaining traces of water. Rotary evaporation efficiently removes the volatile ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid.

    • Rationale: Column chromatography is a standard method for purifying organic compounds. The addition of acetic acid to the mobile phase is crucial to prevent tailing of the acidic product on the silica gel.

Characterization of this compound

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

Physical Properties and Expected Data
PropertyExpected Value
Molecular Formula C₁₃H₁₂N₂O₄S[1]
Molecular Weight 292.31 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point Not reported; expected to be a crystalline solid with a defined melting point.
Solubility Soluble in DMSO, DMF, methanol; moderately soluble in ethyl acetate; sparingly soluble in water.
Spectroscopic and Spectrometric Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d₆):

    • Rationale: DMSO-d₆ is a suitable solvent for NMR analysis of carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

    • Predicted Chemical Shifts (δ, ppm):

      • ~13.0 (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

      • ~8.0-7.2 (m, 4H, Ar-H): The four protons on the benzoic acid ring will appear as a complex multiplet.

      • ~6.0 (s, 1H, pyrimidine C5-H): The lone proton on the pyrimidine ring is expected to be a sharp singlet.

      • ~3.9 (s, 6H, -OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet.

  • 13C NMR (100 MHz, DMSO-d₆):

    • Rationale: 13C NMR provides information about the carbon skeleton of the molecule.

    • Predicted Chemical Shifts (δ, ppm):

      • ~168.0 (C=O): Carboxylic acid carbonyl carbon.

      • ~170.0, ~160.0 (Pyrimidine C2, C4, C6): The carbons of the pyrimidine ring.

      • ~140.0-120.0 (Aromatic C): The carbons of the benzoic acid ring.

      • ~85.0 (Pyrimidine C5): The protonated carbon of the pyrimidine ring.

      • ~55.0 (-OCH₃): The carbons of the methoxy groups.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be recorded on a solid sample using a KBr pellet or an ATR accessory.

  • Expected Characteristic Peaks (ν, cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~1700 (strong): C=O stretch of the carboxylic acid.

    • ~1600, ~1580 (medium): C=N and C=C stretching vibrations of the pyrimidine and benzene rings.

    • ~1250, ~1050 (strong): C-O stretching of the methoxy and carboxylic acid groups.

4.2.3. Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique.

  • Expected Results:

    • [M-H]⁻: m/z 291.04 (for C₁₃H₁₁N₂O₄S⁻)[2]

    • [M+H]⁺: m/z 293.06 (for C₁₃H₁₃N₂O₄S⁺)[2]

    • [M+Na]⁺: m/z 315.04 (for C₁₃H₁₂N₂O₄SNa⁺)[2]

4.2.4. Elemental Analysis

  • Rationale: Elemental analysis provides the percentage composition of the elements in the compound, which can be compared with the theoretical values to confirm the empirical formula.

  • Theoretical Values for C₁₃H₁₂N₂O₄S:

    • C, 53.42%

    • H, 4.14%

    • N, 9.58%

    • S, 10.97%

Mechanism of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings.

G cluster_0 Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex cluster_1 Step 2: Elimination of Leaving Group a Reactants b Meisenheimer Complex (Intermediate) a->b + Thiolate (Slow, RDS) c Meisenheimer Complex d Product c->d - Cl⁻ (Fast)

Caption: The two-step mechanism of the SNAr reaction.

  • Nucleophilic Attack: The thiolate anion, generated by the deprotonation of thiosalicylic acid by potassium carbonate, acts as a potent nucleophile. It attacks the electrophilic C2 carbon of the 2-chloro-4,6-dimethoxypyrimidine ring. This step is typically the rate-determining step of the reaction and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyrimidine ring, stabilizing the intermediate.

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, this compound.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is robust and utilizes readily available starting materials. The characterization workflow, employing a suite of modern analytical techniques, provides a clear pathway for the unequivocal confirmation of the structure and purity of the synthesized compound.

The successful synthesis and characterization of this molecule will provide a valuable building block for further research. Future work could involve the exploration of its biological activities, including its potential as an antimicrobial, anticancer, or herbicidal agent. Furthermore, the carboxylic acid functionality serves as a convenient point for further chemical modifications, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. This foundational work is anticipated to pave the way for new discoveries in the fields of medicinal chemistry and agrochemical science.

References

  • PubChemLite. this compound.[Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic signature of 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid (CAS No. 110284-79-2). The information presented herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document synthesizes theoretical predictions, data from analogous structures, and established spectroscopic principles to serve as a robust reference for the identification, characterization, and quality control of this compound.

Introduction and Molecular Overview

This compound is a multifaceted organic molecule with a molecular formula of C₁₃H₁₂N₂O₄S and a molecular weight of 292.31 g/mol .[1][2] Its structure, featuring a thioether linkage between a benzoic acid moiety and a dimethoxypyrimidine ring, suggests potential applications in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity and purity. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the pyrimidine proton, the methoxy groups, and the acidic proton of the carboxylic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)~13.0Singlet (broad)1HThe acidic proton is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O.
Aromatic (Benzoic Acid)7.2 - 8.0Multiplet4HThe four protons on the benzoic acid ring will show complex splitting patterns due to ortho and meta coupling. The exact shifts depend on the electronic effects of the thioether and carboxylic acid groups.
Pyrimidine (-CH-)~5.8Singlet1HThe proton on the pyrimidine ring is in an electron-rich environment, flanked by two methoxy groups, leading to an upfield shift compared to typical aromatic protons.
Methoxy (-OCH₃)~3.9Singlet6HThe two equivalent methoxy groups on the pyrimidine ring will give a sharp singlet, integrating to six protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C=O)~167The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this region.[3]
Pyrimidine (C-O)~170The carbons of the pyrimidine ring attached to the oxygen atoms are significantly deshielded.
Pyrimidine (C-S)~160The carbon atom of the pyrimidine ring attached to the sulfur atom is also deshielded.
Aromatic (C-S)~140The carbon of the benzoic acid ring attached to the sulfur atom.
Aromatic (C-COOH)~130The carbon of the benzoic acid ring attached to the carboxylic acid group.
Aromatic (-CH-)120 - 135The protonated carbons of the benzoic acid ring will appear in the typical aromatic region.[4]
Pyrimidine (-CH-)~88The protonated carbon of the pyrimidine ring is shielded by the adjacent methoxy groups.
Methoxy (-OCH₃)~55The carbons of the methoxy groups are found in the typical upfield region for sp³ hybridized carbons attached to oxygen.
Experimental Protocol for NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Data Acquisition (400 MHz Spectrometer) cluster_2 Data Processing a Weigh 10-20 mg of sample b Dissolve in 0.7 mL of DMSO-d6 a->b c Transfer to 5 mm NMR tube b->c d Tune and shim the probe c->d e Acquire 1H spectrum (16 scans) d->e f Acquire 13C{1H} spectrum (1024 scans) d->f g Apply Fourier Transform e->g f->g h Phase and baseline correction g->h i Calibrate spectra (TMS or solvent peak) h->i j Integrate 1H signals and pick peaks i->j G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Interpretation a Prepare a 1 mg/mL solution in Methanol b Filter through a 0.22 µm syringe filter a->b c Inject 5 µL onto a C18 column b->c d Elute with a water/acetonitrile gradient c->d e Analyze with ESI in positive and negative modes d->e f Identify molecular ion peaks e->f g Analyze fragmentation patterns f->g

Figure 3: Workflow for LC-MS analysis.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive analytical profile for this compound. The detailed experimental protocols offer a standardized approach for obtaining this data. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrithiobac. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-(4-methyl-1H-pyrazol-1-yl)-. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

The Untapped Therapeutic Potential of Dimethoxypyrimidinyl Thio-Benzoic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of pyrimidinyl thio-benzoic acid are well-established as potent herbicides, primarily acting through the inhibition of acetolactate synthase (ALS) in plants. However, the inherent bioactivity of the dimethoxypyrimidinyl thio-benzoic acid scaffold suggests a broader, yet largely unexplored, potential for therapeutic applications in human and veterinary medicine. This technical guide provides a comprehensive overview for researchers, medicinal chemists, and drug development professionals on the prospective therapeutic utility of this chemical class. We will delve into hypothesized mechanisms of action, propose avenues for investigation in oncology, inflammation, and infectious diseases, and provide detailed synthetic methodologies and experimental protocols to empower further research and development.

Introduction: Beyond Herbicidal Activity

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] Similarly, the thio-benzoic acid moiety offers a versatile scaffold for designing enzyme inhibitors and other bioactive molecules.[3] The convergence of these two pharmacophores in the form of 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid and its analogs presents a compelling case for investigating their therapeutic potential.

While the primary documented application of this class of compounds is in agriculture as herbicides, this guide will focus on the scientific rationale and practical methodologies for exploring their utility in therapeutic areas such as:

  • Anticancer Therapy: Targeting metabolic pathways analogous to the herbicidal mechanism of action or exploiting other cytotoxic activities.

  • Anti-inflammatory Agents: Modulating inflammatory signaling cascades.

  • Antimicrobial Agents: Inhibiting essential enzymes in bacteria and fungi.

This document serves as a foundational resource, providing both the conceptual framework and the practical tools necessary to embark on the exciting journey of repurposing and developing dimethoxypyrimidinyl thio-benzoic acids as novel therapeutics.

Hypothesized Therapeutic Applications and Mechanisms of Action

Anticancer Potential

The established mechanism of action for pyrimidinyl thio-benzoate herbicides is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. While mammals lack a direct homolog of ALS, the principle of targeting essential metabolic pathways in rapidly proliferating cells, such as cancer cells, is a well-validated strategy in oncology.

Hypothesized Anticancer Mechanisms:

  • Targeting Amino Acid Metabolism: Some cancer types exhibit a heightened dependence on specific amino acids. It is plausible that derivatives of dimethoxypyrimidinyl thio-benzoic acid could be designed to inhibit enzymes involved in amino acid biosynthesis or transport in cancer cells.

  • Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. Structural modifications to the dimethoxypyrimidinyl thio-benzoic acid core could yield potent inhibitors of protein kinases that are dysregulated in cancer.

  • Induction of Apoptosis: Many pyrimidine derivatives have been shown to induce programmed cell death in cancer cells through various mechanisms.[2]

The workflow for investigating the anticancer potential can be visualized as follows:

anticancer_workflow cluster_synthesis Compound Synthesis & Library Development cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesize Synthesize Dimethoxypyrimidinyl Thio-Benzoic Acid Analogs CellLines Panel of Cancer Cell Lines (e.g., NCI-60) Synthesize->CellLines Test Analogs CytotoxicityAssay Cytotoxicity Assays (MTT, SRB) CellLines->CytotoxicityAssay TargetID Target Identification (e.g., Kinase Profiling, Proteomics) CytotoxicityAssay->TargetID Active Compounds ApoptosisAssay Apoptosis Assays (Caspase-Glo, Annexin V) TargetID->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) TargetID->CellCycle Xenograft Xenograft Models in Immunocompromised Mice TargetID->Xenograft Promising Leads Toxicity Preliminary Toxicity Assessment Xenograft->Toxicity

Caption: Workflow for Anticancer Drug Discovery.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have been extensively investigated as anti-inflammatory agents, often by targeting key signaling molecules in the inflammatory cascade.[1][4]

Hypothesized Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Cytokine Production: Compounds may suppress the production of cytokines like TNF-α, IL-6, and IL-1β in immune cells.

  • Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. The dimethoxypyrimidinyl thio-benzoic acid scaffold could be modified to inhibit key components of this pathway.

  • Enzyme Inhibition (e.g., COX, LOX): While a common mechanism for NSAIDs, the potential for this scaffold to inhibit cyclooxygenases or lipoxygenases could be explored.

A proposed signaling pathway for investigation is the NF-κB pathway:

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Compound Dimethoxypyrimidinyl Thio-Benzoic Acid Derivative Compound->IKK Inhibits?

Caption: Hypothesized Inhibition of the NF-κB Pathway.

Antimicrobial Activity

The development of new antimicrobial agents is a global health priority. The core scaffold of dimethoxypyrimidinyl thio-benzoic acid contains both a pyrimidine ring, present in some antibacterial and antifungal drugs, and a thio-ether linkage, which can be a key interaction motif.

Hypothesized Antimicrobial Mechanisms:

  • Inhibition of Essential Bacterial/Fungal Enzymes: Similar to the herbicidal action, these compounds could be designed to inhibit enzymes unique to microbial metabolic pathways, such as those involved in cell wall synthesis, folate synthesis, or amino acid metabolism.

  • Disruption of Microbial Membranes: The lipophilic nature of these compounds could be tuned to enable them to intercalate into and disrupt microbial cell membranes.

Synthetic Methodologies

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring with a mercaptobenzoic acid derivative.

General Synthetic Scheme

synthesis_scheme cluster_reactants cluster_products Pyrimidine 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine Reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Pyrimidine->Reagents BenzoicAcid 2-mercaptobenzoic acid BenzoicAcid->Reagents Product This compound Reagents->Product

Caption: General Synthesis of the Core Scaffold.

Detailed Experimental Protocol

Synthesis of this compound

  • Materials:

    • 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine

    • 2-mercaptobenzoic acid

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexane

    • Hydrochloric acid (1 M)

    • Brine

  • Procedure:

    • To a solution of 2-mercaptobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.1 eq) in DMF.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Proposed Experimental Workflows for Biological Evaluation

In Vitro Anticancer Activity Screening
Assay Purpose Cell Lines Endpoint
MTT/SRB Assay To determine the cytotoxic effect of the compounds.A panel of cancer cell lines (e.g., MCF-7, HCT116, A549).IC₅₀ (concentration for 50% inhibition of cell growth).
Clonogenic Assay To assess the long-term proliferative potential of cancer cells after treatment.Selected sensitive cell lines from the initial screen.Colony formation ability.
Caspase-Glo 3/7 Assay To quantify the induction of apoptosis.Selected sensitive cell lines.Luminescence signal proportional to caspase activity.
Western Blot To investigate the effect on specific signaling pathways (e.g., phosphorylation of kinases, cleavage of PARP).Selected sensitive cell lines.Protein expression levels.
In Vitro Anti-inflammatory Activity Screening
Assay Purpose Cell Lines/System Endpoint
LPS-stimulated Macrophages To measure the inhibition of pro-inflammatory cytokine production.RAW 264.7 or primary macrophages.Levels of TNF-α, IL-6 in the supernatant (ELISA).
Nitric Oxide (NO) Assay To determine the inhibition of inducible nitric oxide synthase (iNOS).LPS-stimulated RAW 264.7 cells.Nitrite concentration in the supernatant (Griess reagent).
NF-κB Reporter Assay To assess the inhibition of NF-κB transcriptional activity.Cells transfected with an NF-κB reporter plasmid.Luciferase activity.
In Vitro Antimicrobial Activity Screening
Assay Purpose Microorganisms Endpoint
Broth Microdilution To determine the minimum inhibitory concentration (MIC).Representative Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).The lowest concentration that inhibits visible growth.
Time-Kill Assay To assess the bactericidal or bacteriostatic nature of the compounds.Selected microbial strains.Reduction in viable cell count over time.

Conclusion and Future Directions

The dimethoxypyrimidinyl thio-benzoic acid scaffold represents a promising, yet underexplored, area for therapeutic innovation. By leveraging the known bioactivity of this chemical class and applying the hypothesis-driven experimental approaches outlined in this guide, researchers can unlock its potential in oncology, inflammation, and infectious diseases. Future work should focus on the synthesis and screening of diverse analog libraries to establish robust structure-activity relationships (SAR) and to identify lead compounds for further preclinical development. The integration of computational modeling and structural biology will be invaluable in elucidating the molecular targets and optimizing the therapeutic properties of this exciting class of molecules.

References

  • Bruno, O., et al. (1999). Synthesis and antiinflammatory activity of new N-5H-[5]benzopyrano[4,3-d]pyrimidin-2-yl substituted amino acids. Bioorganic & Medicinal Chemistry Letters, 9(12), 1649-1654.

  • El-Sayed, M. A., et al. (2018).
  • Hassan, A. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]

  • Lagorce, J. F., et al. (1992).
  • Mohareb, R. M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(9), 5227-5246. [Link]

  • Shafi, S., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal for Research in Applied Science and Engineering Technology, 10(6), 2321-9653.
  • Thangadurai, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]

  • Trivedi, A. R., et al. (2011). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 73(4), 367-373.
  • Wang, D., et al. (2020). Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][7]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules, 25(15), 3352. [Link]

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Pyrimidine Derivative

The compound 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid, also known as Pyrithiobac, is a pyrimidinylsalicylic acid derivative.[1] While its primary established role is as an herbicide that inhibits acetolactate synthase, the broader class of pyrimidine derivatives has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer effects.[1][2] Pyrimidine scaffolds are fundamental heterocyclic motifs present in a vast array of biologically active molecules and have served as a versatile template for the design of numerous therapeutic agents.[3] Many pyrimidine derivatives have been developed as potent anti-cancer agents that target critical signaling pathways involved in cell proliferation and survival.[3][4]

Given the therapeutic potential of pyrimidine derivatives, a thorough evaluation of the cytotoxic properties of this compound is a critical first step in assessing its potential as a novel therapeutic agent. This technical guide provides a comprehensive framework for the in vitro evaluation of its cytotoxicity, detailing the rationale behind experimental choices and providing robust protocols for a multi-faceted assessment of its effects on cell viability, membrane integrity, and apoptosis.

I. Foundational Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity testing is a cornerstone of drug discovery and toxicology, providing critical insights into how chemical compounds affect cell viability and function.[5][6] These assays are essential for identifying the toxic potential of new drug candidates at early stages of development, reducing the reliance on animal testing, and accelerating the drug development pipeline.[5] A comprehensive cytotoxicity assessment typically involves a battery of tests that measure different cellular parameters, as no single assay can fully capture the complex biological response to a cytotoxic agent.[7]

This guide will focus on a tripartite approach to evaluating the cytotoxicity of this compound, encompassing:

  • Metabolic Activity: Assessing the impact on cellular metabolism as an indicator of cell viability.

  • Membrane Integrity: Quantifying the disruption of the plasma membrane, a hallmark of cell death.

  • Apoptosis Induction: Investigating the activation of programmed cell death pathways.

II. Experimental Design: A Roadmap for Rigorous Evaluation

A well-designed experimental workflow is paramount for generating reliable and reproducible cytotoxicity data. The following diagram outlines the logical progression of the assays described in this guide.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Integration & Interpretation A Dose-Response & Time-Course MTT Assay B Membrane Integrity Assessment LDH Release Assay A->B Confirm cytotoxicity C Apoptosis Induction Caspase-3/7 Activity Assay A->C Investigate cell death pathway D Determination of IC50/EC50 Values B->D C->D E Correlation of Assay Results D->E F Hypothesis Generation for Mechanism of Action E->F G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Demise A This compound B Caspase-8 (Extrinsic) A->B C Caspase-9 (Intrinsic) A->C D Caspase-3/7 B->D C->D E Apoptosis D->E

Caption: Simplified caspase activation cascade in apoptosis.

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence assays to maximize signal and prevent crosstalk.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. [8]3. Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. [9]4. Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours. [8]5. Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Hypothetical Caspase-3/7 Activity Results
Concentration (µM)Fold Increase in Caspase-3/7 Activity (24h)
0 (Vehicle)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
254.8 ± 0.6
507.2 ± 0.9
1008.5 ± 1.1

VI. Data Analysis and Interpretation: Synthesizing the Evidence

The data from these assays should be analyzed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each assay. This is typically done by plotting the percentage of inhibition or activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression. [3] A comprehensive interpretation involves comparing the results from the different assays. For instance, a potent decrease in cell viability (MTT assay) coupled with a significant increase in LDH release and caspase-3/7 activity would strongly suggest that this compound induces cytotoxic effects through an apoptotic mechanism.

VII. Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro evaluation of this compound cytotoxicity. The presented protocols for MTT, LDH, and caspase-3/7 assays offer a multi-parametric approach to understanding the compound's effects on cell health. While the primary known function of this compound is as a herbicide, the potential for pyrimidine derivatives to exhibit anti-cancer properties warrants a thorough investigation into its cytotoxic mechanisms in mammalian cells. [10][11] Further studies could delve deeper into the specific apoptotic pathways involved (intrinsic vs. extrinsic), investigate the effects on the cell cycle, and explore the potential for this compound to target specific kinases, a common mechanism of action for pyrimidine-based anti-cancer drugs. [3][4]The foundational data generated from the assays described herein will be instrumental in guiding these future investigations and ultimately determining the therapeutic potential of this novel pyrimidine derivative.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • Apoptosis Marker Assays for HTS. (2021). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Caspase 3/7 Activity. (2025). protocols.io. Retrieved from [Link]

  • In vitro cytotoxicity test of medical devices. (n.d.). CleanControlling. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Methods used in Cytotoxicity Assays n vitro. (2021). Hilaris Publisher. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health. Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. Retrieved from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). ResearchGate. Retrieved from [Link]

  • 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. (n.d.). LookChem. Retrieved from [Link]

  • Pyrithiobac. (n.d.). Merck Index. Retrieved from [Link]

  • Pyrithiobac sodium. (n.d.). PubChem. Retrieved from [Link]

  • Pyrithiobac. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes. (2020). PubMed. Retrieved from [Link]

  • 2-Chloro-6-{(4,6-dimethoxy-2-pyrimidinyl)thio}benzoic acid sodium salt. (n.d.). Mosher Chemical. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to the synthesis of 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid, a key intermediate in the development of various agrochemicals and pharmaceuticals. The protocol outlines the nucleophilic aromatic substitution (SNAr) reaction between 2-mercaptobenzoic acid and 2-chloro-4,6-dimethoxypyrimidine. This guide is designed to offer both a step-by-step procedure and an in-depth explanation of the chemical principles and experimental choices, ensuring a reproducible and efficient synthesis.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution reaction. In this mechanism, the electron-rich thiol group of 2-mercaptobenzoic acid acts as a nucleophile, attacking the electron-deficient pyrimidine ring at the carbon atom bearing the chlorine atom. The pyrimidine ring is particularly susceptible to this type of reaction due to the presence of two electron-withdrawing nitrogen atoms, which stabilize the intermediate Meisenheimer complex.[1][2] The reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

The general reaction scheme is as follows:

Reaction_Scheme R1 2-Mercaptobenzoic Acid plus1 + R2 2-Chloro-4,6-dimethoxypyrimidine arrow -> Base Base P This compound

Caption: General Reaction Scheme

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Mercaptobenzoic acidC₇H₆O₂S154.1910.01.54 g
2-Chloro-4,6-dimethoxypyrimidineC₆H₇ClN₂O₂174.5910.01.75 g
Sodium Carbonate (anhydrous)Na₂CO₃105.9915.01.59 g
Acetonitrile (anhydrous)CH₃CN41.05-40 mL
1 M Hydrochloric AcidHCl36.46-As needed
Ethyl AcetateC₄H₈O₂88.11-For extraction
Brine (saturated NaCl solution)NaCl58.44-For washing
Magnesium Sulfate (anhydrous)MgSO₄120.37-For drying
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and extraction

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzoic acid (1.54 g, 10.0 mmol), 2-chloro-4,6-dimethoxypyrimidine (1.75 g, 10.0 mmol), and anhydrous sodium carbonate (1.59 g, 15.0 mmol).

    • Add 40 mL of anhydrous acetonitrile to the flask. The use of an anhydrous solvent is recommended to prevent unwanted side reactions.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and place the setup in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

    • Maintain the reaction at reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After 24 hours, allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts (sodium carbonate and sodium chloride).

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Acidification and Extraction:

    • Dissolve the resulting residue in approximately 50 mL of water.

    • Adjust the pH of the aqueous solution to 1-2 by slowly adding 1 M hydrochloric acid. This step protonates the carboxylic acid, making it less soluble in water and more soluble in organic solvents. A precipitate of the crude product should form.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in a separatory funnel and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a solid.

    • The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of a similar compound, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid, is reported to be in the range of 148-151 °C, which can serve as a reference point.[3][4]

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification arrow -> A Combine Reactants: 2-Mercaptobenzoic Acid 2-Chloro-4,6-dimethoxypyrimidine Sodium Carbonate in Acetonitrile B Reflux at 80-82°C for 24h A->B C Cool to Room Temperature B->C D Filter to Remove Salts C->D E Concentrate Filtrate D->E F Dissolve in Water & Acidify with HCl (pH 1-2) E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry with MgSO₄ H->I J Concentrate & Recrystallize I->J K K J->K Characterization (NMR, MS)

Caption: Step-by-step synthesis workflow.

Safety and Handling Precautions

  • 2-Mercaptobenzoic acid: Harmful if swallowed. Causes skin and eye irritation.

  • 2-Chloro-4,6-dimethoxypyrimidine: May cause respiratory irritation. Handle with care.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes serious eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying principles of the SNAr reaction and adhering to the outlined procedure, researchers can confidently and safely produce this valuable chemical intermediate for their research and development needs.

References

  • Patsnap. (n.d.). Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide. Eureka.
  • Google Patents. (n.d.). CN105061362A - Preparation method of bentazon.
  • Google Patents. (n.d.). CN104557776A - Synthesis method of bentazone. Retrieved from

  • Google Patents. (n.d.). CN1063688A - The synthetic method of Bentazon herbicide. Retrieved from

  • Qi, X., Fu, Z., Li, L., Hu, X., & Sun, H. (2011). A Green Synthesis Technique of Bentazone without Discharging Waste Water.
  • (n.d.). Preparation of 2-chloro-6-[(4,6-dimethoxy-2pyrimidinyl)thio]benzoic acid (Compound No. 1).
  • LookChem. (n.d.). Cas 123342-93-8,2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. Retrieved from [Link]

  • (n.d.). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Retrieved from [Link]

  • PubMed. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid. Retrieved from

  • Google Patents. (n.d.). CN111689909A - Preparation method of herbicide pyrithiobac-sodium. Retrieved from

  • Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Retrieved from

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link]

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Various pathways for converting 2-mercaptobenzoic acid (6) into.... Retrieved from [Link]

  • PubMed. (2020). Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes. Retrieved from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ChemBK. (n.d.). Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]-. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

Sources

Analytical methods for quantification of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Quantification of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Abstract

This document provides a comprehensive guide to the analytical quantification of this compound, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds.[1][2] Given its role as a precursor, robust and accurate quantification is essential for process control, quality assurance, and regulatory compliance. This application note details two primary analytical methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a secondary, more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for confirmation and trace-level analysis. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to validation best practices.

Introduction and Physicochemical Properties

This compound belongs to a class of compounds utilized in the synthesis of biologically active molecules. Its structure, featuring a benzoic acid moiety linked via a thioether bridge to a dimethoxypyrimidine ring, imparts specific chemical properties that dictate the analytical approach.[3] The accurate determination of its purity and concentration in reaction mixtures or as a final product is critical for ensuring the safety and efficacy of downstream products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₄SPubChem[3]
Molecular Weight 292.31 g/mol PubChem[3]
CAS Number 110284-79-2Benchchem[4]
Appearance Expected to be a solid powderN/A
pKa (Predicted) 1.91 ± 0.36 (for the carboxylic acid)LookChem[1]
UV Chromophores Benzoic acid and dimethoxypyrimidine ringsInferred from structure

The presence of ionizable (benzoic acid) and polar (dimethoxypyrimidine) groups, combined with a moderate lipophilicity, makes reversed-phase HPLC an ideal analytical technique. The aromatic rings provide strong ultraviolet (UV) absorbance, enabling sensitive detection.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

This method is designed for the routine, accurate, and precise quantification of this compound. The choice of a reversed-phase C18 column is based on the compound's moderate polarity, while the acidic mobile phase ensures the suppression of the carboxylate group's ionization, leading to a single, sharp chromatographic peak.

Rationale for Methodological Choices
  • Column: A C18 stationary phase is selected for its hydrophobic interaction with the analyte, providing good retention and separation from more polar impurities.

  • Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) is crucial. By keeping the mobile phase pH well below the pKa of the benzoic acid group (~1.91), the analyte remains in its neutral, protonated form. This prevents peak tailing and ensures reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.

  • Detection Wavelength: Based on the UV-absorbing properties of the pyrimidine and benzoic acid moieties, a wavelength of approximately 254 nm is selected to provide a strong signal and good sensitivity. A full UV scan of a standard solution should be performed to determine the absolute absorbance maximum.

Experimental Protocol

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄), Analytical Grade

  • This compound reference standard

  • Methanol (HPLC Grade) for sample dissolution

B. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonication Bath

C. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly. The final pH should be approximately 2.5. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B).

D. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Gradient elution as detailed in Table 2

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Run Time: 15 minutes

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
Method Validation Summary

This protocol should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following table presents expected performance characteristics.

Table 3: Typical HPLC-UV Method Validation Parameters

ParameterSpecificationExpected Result
Linearity (R²) ≥ 0.999> 0.999 for 1-250 µg/mL range
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.0% for repeatability and intermediate precision
Limit of Detection (LOD) S/N ratio of 3:1~0.2 µg/mL
Limit of Quantification (LOQ) S/N ratio of 10:1~0.7 µg/mL

Confirmatory Method: LC-MS/MS Analysis

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, LC-MS/MS is the method of choice. This technique provides structural confirmation based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Rationale for Methodological Choices
  • Ionization: Electrospray ionization (ESI) is selected as it is well-suited for polar, ionizable molecules like the target analyte. Given the presence of the acidic benzoic acid group, negative ion mode (ESI-) is likely to provide a strong signal for the deprotonated molecule [M-H]⁻. Positive ion mode (ESI+) may also be viable, targeting the protonated molecule [M+H]⁺.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. By monitoring a specific precursor ion to product ion transition, interference from matrix components is minimized. Predicted collision cross-section data for the [M-H]⁻ adduct is 166.0 Ų.[3]

Experimental Protocol

A. Instrumentation

  • LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

B. LC Conditions

  • The HPLC conditions described in section 2.2.D can be directly transferred, though a lower flow rate (e.g., 0.4-0.5 mL/min) may be optimal for ESI efficiency. The use of phosphoric acid should be replaced with a volatile acid like formic acid (0.1%) to ensure compatibility with the mass spectrometer.

C. MS Conditions

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions: To be determined by infusing a standard solution. Expected transitions are shown in Table 4.

Table 4: Predicted MRM Transitions for LC-MS/MS Analysis

Precursor Ion (m/z) [M-H]⁻Product Ion (m/z)Rationale for Fragmentation
291.04137.02Loss of the dimethoxypyrimidine moiety
291.04247.05Loss of CO₂ from the carboxyl group

Experimental and Data Analysis Workflow

The following diagram illustrates the comprehensive workflow from sample preparation to final data reporting for both the primary and confirmatory analytical methods.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock) Standard->Dissolve_Std Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Dilute_Std Create Calibration Curve Standards Dissolve_Std->Dilute_Std HPLC HPLC-UV Analysis Dilute_Sample->HPLC LCMS LC-MS/MS Confirmation Dilute_Sample->LCMS If required Dilute_Std->HPLC Integrate Peak Integration HPLC->Integrate LCMS->Integrate Cal_Curve Generate Calibration Curve (R² > 0.999) Integrate->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for the quantification of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The primary HPLC-UV method is suitable for routine quality control, offering excellent precision and accuracy. For applications demanding higher sensitivity or unequivocal confirmation, the LC-MS/MS method provides an orthogonal and highly selective alternative. Proper method validation according to established guidelines is paramount to ensure data integrity and regulatory acceptance.

References

  • Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate.
  • Pyrithiobac | C13H11ClN2O4S | CID 91781. PubChem, National Center for Biotechnology Information.[Link]

  • Cas 123342-93-8, 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. LookChem.[Link]

  • Preparation method of herbicide pyrithiobac-sodium.
  • CAS#:123342-93-8 | 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. Chemsrc.[Link]

  • This compound. PubChemLite.[Link]

  • Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]- ChemBK.[Link]

  • Axitinib-Impurities. Pharmaffiliates.[Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service.[Link]

  • Analytical Methods. Royal Society of Chemistry.[Link]

  • Synthesis of the New 2-[6-Nitro-2-Benzothiazolylazo]-4-Hydroxy Benzoic Acid Organic Reagent for Spectrophotometric Determination. Walsh Medical Media.[Link]

  • Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Science and Education Publishing.[Link]

  • 2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)benzoic acid. AERU.[Link]

  • (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate.[Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed.[Link]

  • 2-Chloro-6-{(4,6-dimethoxy-2-pyrimidinyl)thio}benzoic acid sodium salt. ChemBK.[Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.[Link]

  • Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes. PubMed.[Link]

  • Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. ResearchGate.[Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. National Center for Biotechnology Information.[Link]

Sources

Application Notes and Protocols for Herbicide Discovery Research Using 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Focus on Acetolactate Synthase (ALS) Inhibitors

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel herbicidal compounds. The pyrimidinylthiobenzoate class of herbicides, which includes the well-characterized active ingredient pyrithiobac-sodium (the sodium salt of 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid), remains a cornerstone in chemical weed management.[1] These compounds target acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[2][3] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid and its analogs as a scaffold in modern herbicide discovery programs. We will delve into detailed protocols for in vitro enzyme inhibition assays, whole-plant screening methodologies, and advanced techniques for mechanism of action studies and structure-activity relationship (SAR) exploration.

Part 1: Foundational Screening and In Vitro Analysis

The initial phase of herbicide discovery involves a hierarchical screening process, beginning with in vitro assays to confirm the compound's activity on its molecular target. This is followed by whole-plant bioassays to assess its herbicidal efficacy under controlled conditions.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay is a robust method to quantify the inhibitory effect of this compound on ALS activity. The principle lies in the measurement of acetolactate, the product of the ALS-catalyzed reaction. Acetolactate is decarboxylated to acetoin, which then reacts with creatine and α-naphthol to form a colored complex that can be measured spectrophotometrically.[4]

Protocol: In Vitro ALS Activity and Inhibition Assay

Materials:

  • Plant Material: Young, actively growing leaves from a susceptible plant species (e.g., Arabidopsis thaliana, pea, or spinach).

  • Enzyme Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl₂, 10% (v/v) glycerol, 1 mM EDTA, 10 mM cysteine.[5]

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.[5]

  • Substrate Solution: 100 mM sodium pyruvate in assay buffer.[5]

  • Stop Solution: 6 N H₂SO₄.[5]

  • Color Reagent A: 0.5% (w/v) creatine.[5]

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted in assay buffer.

  • 96-well microplate and microplate reader.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold enzyme extraction buffer.

    • Centrifuge the homogenate at 4°C and collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice.[5]

  • Assay Reaction:

    • In a 96-well microplate, add 40 µL of the enzyme extract to each well.

    • Add 10 µL of the test compound solution at various concentrations to the inhibitor wells. For the control wells, add 10 µL of the solvent control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the microplate at 37°C for 60 minutes.[5]

  • Color Development and Measurement:

    • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate the plate at 60°C for 15 minutes.

    • Add 50 µL of Color Reagent A (Creatine) to each well.

    • Add 50 µL of Color Reagent B (α-naphthol) to each well.

    • Incubate the plate at 60°C for an additional 15 minutes to allow for color development.[4]

    • Measure the absorbance at 525 nm using a microplate reader.[4]

Data Analysis:

  • Subtract the absorbance of a blank well (containing no enzyme) from all other readings.

  • Calculate the percentage of ALS inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100[5]

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve.[6] The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]

Table 1: Representative IC₅₀ Values for Commercial ALS-Inhibiting Herbicides

CompoundHerbicide ClassTarget EnzymeIC₅₀ Value (nM)
ChlorsulfuronSulfonylureaAcetolactate Synthase (ALS)10 - 50
Metsulfuron-methylSulfonylureaAcetolactate Synthase (ALS)5 - 20
Tribenuron-methylSulfonylureaAcetolactate Synthase (ALS)2 - 10
This compoundPyrimidinylthiobenzoateAcetolactate Synthase (ALS)To be determined experimentally

Note: The IC₅₀ values for commercial herbicides are provided for reference and can vary depending on the specific assay conditions and the source of the enzyme.[4]

In_Vitro_ALS_Assay_Workflow start Start enzyme_prep Enzyme Preparation (Leaf Homogenization & Centrifugation) start->enzyme_prep reaction_setup Reaction Setup in 96-well Plate (Enzyme + Inhibitor/Control) enzyme_prep->reaction_setup pre_incubation Pre-incubation (37°C, 10 min) reaction_setup->pre_incubation reaction_start Reaction Initiation (Add Pyruvate Substrate) pre_incubation->reaction_start reaction_incubation Reaction Incubation (37°C, 60 min) reaction_start->reaction_incubation stop_decarboxylation Stop Reaction & Decarboxylation (Add H₂SO₄, Incubate at 60°C) reaction_incubation->stop_decarboxylation color_development Color Development (Add Creatine & α-naphthol, Incubate at 60°C) stop_decarboxylation->color_development measurement Absorbance Measurement (525 nm) color_development->measurement data_analysis Data Analysis (% Inhibition & IC₅₀ Calculation) measurement->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro ALS activity and inhibition assay.

Whole-Plant Greenhouse Screening

Following confirmation of in vitro activity, it is crucial to evaluate the herbicidal efficacy of the test compound on whole plants. This step assesses the compound's ability to be absorbed, translocated, and exert its phytotoxic effects in a biological system. Both pre-emergence (soil-applied) and post-emergence (foliar-applied) screenings are recommended.[7]

Protocol: Pre-emergence Greenhouse Bioassay

Materials:

  • Pots or trays filled with a standardized potting mix.

  • Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and crop species (e.g., Zea mays (corn), Glycine max (soybean)).

  • Test compound formulated for soil application.

  • Greenhouse or growth chamber with controlled environmental conditions (temperature, light, humidity).

Procedure:

  • Planting: Sow seeds of the selected plant species at a uniform depth in the pots.

  • Herbicide Application: Apply the test compound at a range of doses to the soil surface. Ensure even application.[8]

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with optimal conditions for plant growth.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for herbicidal injury, including emergence inhibition, stunting, chlorosis, and necrosis.[9]

  • Data Collection: Record the percentage of injury for each species at each dose. Biomass reduction (fresh or dry weight) can also be measured for a more quantitative assessment.

Protocol: Post-emergence Greenhouse Bioassay

Materials:

  • Pots with established, uniformly grown seedlings of various weed and crop species (typically at the 2-4 leaf stage).[9]

  • Test compound formulated for foliar application, often with an appropriate adjuvant.

  • A precision bench sprayer for uniform herbicide application.[10]

  • Greenhouse or growth chamber.

Procedure:

  • Plant Growth: Grow the selected plant species in pots until they reach the desired growth stage.

  • Herbicide Application: Treat the plants with a range of doses of the test compound using a precision bench sprayer.[10]

  • Growth Conditions: Return the treated plants to the greenhouse or growth chamber.

  • Evaluation: Visually assess the plants for herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Symptoms of ALS inhibitors may take several days to appear and can include stunting, chlorosis (especially in new growth), and purplish discoloration of veins.[1]

  • Data Collection: Record the percentage of injury and/or mortality. Biomass reduction can also be quantified.

Part 2: Lead Optimization and Mechanism of Action Studies

Once a compound demonstrates promising in vitro and in vivo activity, the focus shifts to optimizing its structure to enhance efficacy and selectivity, and to further confirm its mechanism of action.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to lead optimization. By systematically modifying the chemical structure of this compound, researchers can identify which molecular features are critical for herbicidal activity.[11]

Workflow for SAR Studies:

  • Scaffold Identification: The core scaffold consists of the dimethoxypyrimidine ring, the thioether linkage, and the benzoic acid moiety.

  • Systematic Modification: Synthesize analogs by modifying each part of the scaffold. For example:

    • Pyrimidine Ring: Vary the substituents at the 4 and 6 positions (e.g., different alkoxy groups, halogens).

    • Benzoic Acid Ring: Introduce different substituents at various positions on the ring.

    • Thioether Linkage: Replace the sulfur atom with other linkers (e.g., oxygen, methylene).

  • Bioactivity Testing: Screen the synthesized analogs using the in vitro ALS inhibition assay and whole-plant bioassays described in Part 1.

  • Data Analysis: Correlate the changes in chemical structure with the observed changes in herbicidal activity to build a SAR model. This will guide the design of more potent and selective herbicide candidates.[12]

SAR_Workflow start Start: Lead Compound This compound synthesis Synthesize Analogs (Systematic Modification of Scaffold) start->synthesis screening Biological Screening (In Vitro & In Vivo Assays) synthesis->screening data_analysis Data Analysis (Correlate Structure with Activity) screening->data_analysis sar_model Develop SAR Model data_analysis->sar_model new_design Design New, Improved Analogs sar_model->new_design end Optimized Lead Compound sar_model->end new_design->synthesis Iterative Process

Caption: Iterative workflow for structure-activity relationship (SAR) studies.

Advanced Mechanism of Action Confirmation

While the primary target of pyrimidinylthiobenzoates is ALS, comprehensive herbicide discovery programs often employ advanced "omics" technologies to confirm the on-target activity and to identify any potential off-target effects.[13]

Metabolomics Approach:

Metabolomics involves the comprehensive analysis of all metabolites in a biological system. By comparing the metabolite profiles of plants treated with a test compound to untreated plants, researchers can identify metabolic pathways that are perturbed.[14]

Protocol Outline: Metabolomics for Herbicide Mode of Action Analysis

  • Plant Treatment: Treat a model plant species (e.g., Arabidopsis thaliana or Lemna paucicostata) with a sub-lethal dose of the test compound.[15]

  • Metabolite Extraction: Harvest plant tissue at various time points and perform a metabolite extraction.

  • Metabolite Profiling: Analyze the extracts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify a wide range of metabolites.[13]

  • Data Analysis: Use multivariate statistical analysis to compare the metabolite profiles of treated and untreated plants. For an ALS inhibitor, an accumulation of substrates upstream of the blocked enzyme and a depletion of downstream products (branched-chain amino acids) would be expected.[14]

Proteomics Approach:

Proteomics is the large-scale study of proteins. Comparing the proteomes of treated and untreated plants can reveal changes in protein expression that are a direct or indirect result of the herbicide's action.[16]

Protocol Outline: Proteomics for Herbicide Target Identification

  • Plant Treatment and Protein Extraction: Treat plants as in the metabolomics protocol and extract total proteins.[16]

  • Protein Separation and Identification: Separate the proteins, often using two-dimensional gel electrophoresis (2-DE). Individual protein spots that show changes in expression can be excised, digested, and identified using mass spectrometry.[17][18]

  • Data Analysis: Identify proteins that are significantly up- or down-regulated in response to the herbicide treatment. This can provide further evidence for the compound's mechanism of action and may reveal novel targets or stress response pathways.

Conclusion

This compound and its derivatives represent a valuable chemical scaffold for the discovery of new ALS-inhibiting herbicides. The protocols and workflows outlined in these application notes provide a robust framework for researchers to systematically evaluate and optimize these compounds. By integrating in vitro enzymatic assays, whole-plant screening, and advanced "omics" technologies, it is possible to accelerate the discovery and development of novel herbicidal solutions to combat the growing challenge of herbicide resistance.

References

  • Grossmann, K. (2011). Physionomics and metabolomics-two key approaches in herbicidal mode of action discovery. Pest Management Science, 68(4), 494-504. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols. [Link]

  • Dücker, C., & Wiese, J. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses. Frontiers in Plant Science, 14, 1245678. [Link]

  • Plant and Soil Sciences eLibrary. Identifying Unknown Herbicide Targets. [Link]

  • Zhang, J., et al. (2018). Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics. International Journal of Molecular Sciences, 19(1), 245. [Link]

  • Werle, R., et al. (2021). Evaluating Efficacy of Preemergence Soybean Herbicides Using Field Treated Soil in Greenhouse Bioassays. WiscWeeds.info. [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. [Link]

  • Riechers, D. E., & Zhang, Q. (2002). Analyzing gene expression at the protein level: using proteomics techniques to investigate herbicide safener. North Central Weed Science Society Proceedings. [Link]

  • Rauch, A., et al. (2020). Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet. Agronomy, 10(10), 1548. [Link]

  • Hutzler, J., et al. (2012). Herbicide mode of action discovery – physionomics, metabolomics, and beyond. Pest Management Science, 68(4), 505-512. [Link]

  • Simpson, D. M., Stoller, E. W., & Wax, L. M. (1995). An in vivo Acetolactate Synthase Assay. Weed Technology, 9(1), 17-22. [Link]

  • Gjerstad, D. H., & South, D. B. (1981). How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service, Southeastern Area, State and Private Forestry. [Link]

  • Di Corcia, A., et al. (1999). Multiresidue Method for Determination of Post-Emergence Herbicides in Water by HPLC/ESI/MS in Positive Ionization Mode. Environmental Science & Technology, 33(22), 4112-4118. [Link]

  • Oliveira, M. C., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(3), 437-446. [Link]

  • Hutzler, J., et al. (2014). Herbicide mode of action discovery – physionomics, metabolomics, and beyond. ResearchGate. [Link]

  • Zhang, Q., & Riechers, D. E. (2004). Proteomic characterization of herbicide safener-induced proteins in the coleoptile of Triticum tauschii seedlings. Proteomics, 4(7), 2058-2071. [Link]

  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. [Link]

  • Hughes, R. E., & Davis, F. S. (1962). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weeds, 10(1), 50-53. [Link]

  • ResearchGate. Pre-emergence bioassay with lettuce. [Link]

  • Dayan, F. E. (n.d.). Metabolic fate of herbicides in crops and weeds. Colorado State University. [Link]

  • JoVE. (2022). Herbicide Resistance Testing in Different Weed Species | Protocol Preview. YouTube. [Link]

  • Semantic Scholar. Transketolase Is Identified as a Target of Herbicidal Substance α-Terthienyl by Proteomics. [Link]

  • Peachey, E. (2018). Testing for and Deactivating Herbicide Residues. Pacific Northwest Extension. [Link]

  • Martin, A. R., & Moomaw, R. S. (1978). A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. [Link]

  • ChemCERT. (2018). Testing for Damaging Herbicide Residues. [Link]

  • Washington State University. (2021). Screening Weeds for Herbicide Resistance, An Underutilized Resource. Weeders of the West. [Link]

  • Lovell, S. T., et al. (1996). Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. Weed Technology, 10(4), 936-942. [Link]

  • Yu, Q., & Powles, S. B. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(5), E799-E807. [Link]

  • Neal, J. C. (2015). Acetolactate Synthase (ALS) Inhibitors. NC State Extension Publications. [Link]

  • ResearchGate. Experimental protocol for the identification of glyphosate-susceptible (S) and glyphosate-resistant (R) paired within the segregating glyphosate-resistant E. colona population. [Link]

  • UC Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]

  • Salas-Perez, R. A. (2020). Sequence Analysis of Herbicide Target Genes in Herbicide-Tolerant Rice. ScholarWorks@UARK. [Link]

  • De Crescenzo, G., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of Visualized Experiments, (101), e5282. [Link]

  • Pál, D., et al. (2020). Detection of Target-Site Herbicide Resistance in the Common Ragweed: Nucleotide Polymorphism Genotyping by Targeted Amplicon Sequencing. International Journal of Molecular Sciences, 21(23), 9062. [Link]

  • Xiang, L., et al. (2020). Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes. Pest Management Science, 76(6), 2058-2067. [Link]

  • LookChem. Cas 123342-93-8, 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. [Link]

  • Wu, J., et al. (2015). Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. Journal of Agricultural and Food Chemistry, 63(35), 7726-7734. [Link]

  • Frolova, T. S., et al. (2018). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Current Organic Chemistry, 22(18), 1780-1805. [Link]

  • Cheng, H. C., & Prusoff, W. H. (1973). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • ResearchGate. ALS-enzyme activity and IC50 values in ALS-enzyme activity assays. [Link]

  • Sangeetha, R., & Kumar, R. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 614-630. [Link]

  • McCourt, J. A., et al. (2006). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 62(6), 519-528. [Link]

  • ChemBK. Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]-. [Link]

  • Rzemieniecka, A., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Ukraintseva, E. G., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia, 66(4), 213-220. [Link]

Sources

Application Notes and Protocols: A Framework for Evaluating the Therapeutic Potential of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid in Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Urgent Need for Novel ALS Therapeutics

Amyotrophic Lateral Sclerosis (ALS) is a devastating and relentlessly progressive neurodegenerative disorder characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1] Despite decades of research, the exact mechanisms underlying motor neuron degeneration in ALS remain incompletely understood, and there is no effective cure.[2] The therapeutic landscape for ALS is sparse, with only a few approved drugs that offer modest extensions in survival.[2] This underscores the critical need for the discovery and development of novel therapeutic agents that can halt or reverse the progression of this debilitating disease.

This document provides a comprehensive experimental framework for the initial evaluation of a novel compound, 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid, as a potential therapeutic candidate for ALS. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step approach to assess the compound's efficacy, from initial in vitro screening to more complex cellular and preclinical in vivo models. The protocols herein are designed to be self-validating, incorporating rigorous controls and quantitative endpoints to ensure scientific integrity and reproducibility.

Guiding Principles for Preclinical ALS Research

The translation of preclinical findings into successful clinical trials for ALS has been notoriously challenging.[3][4] Therefore, this experimental design is grounded in the consensus guidelines for preclinical research in ALS/MND, emphasizing methodological rigor, reproducibility, and the use of disease-relevant models and endpoints.[3][4][5][6]

Experimental Workflow: A Phased Approach to Drug Discovery

The proposed experimental plan follows a tiered approach, beginning with high-throughput in vitro assays to assess the compound's primary effects on key pathological hallmarks of ALS. Promising results from these initial screens will then warrant progression to more complex and physiologically relevant cellular models, including patient-derived cells. Finally, efficacy will be evaluated in a well-established in vivo model of ALS.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Advanced Cellular Models cluster_2 Phase 3: In Vivo Preclinical Testing Initial Toxicity Assays Initial Toxicity Assays Protein Aggregation Assays Protein Aggregation Assays Initial Toxicity Assays->Protein Aggregation Assays Motor Neuron Cultures Motor Neuron Cultures Initial Toxicity Assays->Motor Neuron Cultures Neuroinflammation Assays Neuroinflammation Assays Protein Aggregation Assays->Neuroinflammation Assays SOD1-G93A Mouse Model SOD1-G93A Mouse Model Neuroinflammation Assays->SOD1-G93A Mouse Model iPSC-Derived Models iPSC-Derived Models Motor Neuron Cultures->iPSC-Derived Models

Caption: A phased experimental workflow for the evaluation of this compound.

Phase 1: Foundational In Vitro Screening

The initial phase focuses on high-throughput compatible assays to determine the compound's basic cytotoxic profile and its potential to modulate core ALS pathologies.

Initial Cytotoxicity Assessment

Rationale: It is crucial to first establish a safe dosing range for the compound in relevant cell lines to distinguish between therapeutic effects and non-specific toxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate NSC-34 cells (a mouse motor neuron-like hybrid cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.[7][8]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium.

  • Incubation: Replace the culture medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells.

Data Presentation:

Compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
0.1
1
10
50
100
Protein Aggregation Assays

Rationale: The aggregation of specific proteins, such as SOD1 and TDP-43, is a central pathological hallmark of ALS.[1][7][9][10] These assays will determine if the compound can inhibit or reverse the formation of these protein aggregates.

Protocol: SOD1 Aggregation Assay

This protocol is adapted from established cell-based SOD1 aggregation assays.[11][12][13]

  • Cell Line: Utilize a HEK293 cell line stably expressing a mutant form of human SOD1 (e.g., SOD1-G93A or SOD1-A4V) tagged with a fluorescent protein (e.g., GFP or RFP).[11][12]

  • Compound Pre-incubation: Plate the cells in a 96-well imaging plate and pre-incubate with various non-toxic concentrations of this compound for 24 hours.[13]

  • Induction of Aggregation: Induce SOD1 aggregation by treating the cells with a proteasome inhibitor, such as ALLN or MG132.[11][12]

  • Imaging: After overnight incubation, fix the cells and acquire images using a high-content imaging system.

  • Quantification: Use image analysis software to quantify the number and size of fluorescent SOD1 aggregates per cell.

  • Data Analysis: Determine the dose-dependent effect of the compound on reducing SOD1 aggregation.

Protocol: Thioflavin T (ThT) Assay for Fibril Formation

For a cell-free assessment of aggregation, a Thioflavin T (ThT) fluorescence assay can be employed.[14]

  • Protein Preparation: Use purified, de-metallated recombinant mutant SOD1 protein.[14]

  • Assay Setup: In a 96-well plate, combine the SOD1 protein, ThT dye, and varying concentrations of the test compound.

  • Induction of Aggregation: Induce aggregation by adding a reducing agent like TCEP and agitating the plate.[14]

  • Fluorescence Measurement: Monitor the increase in ThT fluorescence over time, which is proportional to the amount of amyloid fibril formation.

  • Data Analysis: Compare the aggregation kinetics in the presence and absence of the compound.

Data Presentation:

Compound Concentration (µM)SOD1 Aggregates (Normalized to Control)ThT Fluorescence (Arbitrary Units)
0 (Vehicle Control)1.0
1
10
50
Neuroinflammation Assays

Rationale: Neuroinflammation, mediated by activated microglia and astrocytes, is a significant contributor to motor neuron death in ALS.[15][16][17] These assays will assess the compound's ability to modulate inflammatory responses in glial cells.

Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Microglia

  • Cell Culture: Culture a microglial cell line (e.g., BV-2) in a 24-well plate.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex cytokine assay.[15][16]

  • Nitric Oxide Measurement: Measure the production of nitric oxide (a marker of inflammation) in the supernatant using the Griess assay.

Data Presentation:

Compound Concentration (µM)TNF-α Release (pg/mL)IL-1β Release (pg/mL)Nitric Oxide Production (µM)
Vehicle Control
LPS Only
LPS + 1 µM Compound
LPS + 10 µM Compound
LPS + 50 µM Compound

Phase 2: Advanced Cellular Models for Enhanced Physiological Relevance

This phase utilizes more complex and human-relevant cellular models to validate the findings from the initial screens.

Primary Motor Neuron Cultures

Rationale: Primary motor neurons are the cell type directly affected in ALS and provide a more physiologically relevant system than immortalized cell lines.[18]

Protocol: Neuroprotection in Primary Motor Neurons

This protocol is based on established methods for culturing primary motor neurons.[19][20]

  • Isolation and Culture: Isolate motor neurons from the spinal cords of embryonic rodents (e.g., E13.5 mouse or E14.5 rat) and culture them on a suitable substrate.[19][20]

  • Compound Treatment: After allowing the neurons to mature for several days, treat the cultures with various concentrations of this compound.

  • Induction of Toxicity: Induce motor neuron death using a relevant stressor, such as glutamate-induced excitotoxicity, oxidative stress (e.g., hydrogen peroxide), or conditioned media from activated microglia.

  • Assessment of Survival: After 24-48 hours, assess motor neuron survival by immunocytochemistry for motor neuron-specific markers (e.g., ChAT, p75NTR) and counting the number of surviving neurons.[19]

  • Data Analysis: Determine if the compound confers a dose-dependent neuroprotective effect.

Human Induced Pluripotent Stem Cell (iPSC)-Derived Models

Rationale: iPSC-derived models from ALS patients offer a powerful platform to study the disease in a human genetic context and can recapitulate key disease phenotypes.[21][22][23][24]

Protocol: Phenotypic Screening in iPSC-Derived Motor Neurons

  • Cell Source: Obtain iPSC lines derived from ALS patients with known genetic mutations (e.g., SOD1, C9orf72, TDP-43) and healthy controls.[21][25]

  • Differentiation: Differentiate the iPSCs into motor neurons using established protocols.[25][26]

  • Compound Treatment: Treat the mature motor neuron cultures with the test compound.

  • Phenotypic Assessment: Evaluate the effect of the compound on disease-relevant phenotypes, which may include:

    • C9orf72 Models: Quantification of RNA foci and dipeptide repeat protein aggregates.[27][28][29][30][31]

    • TDP-43 Models: Assessment of TDP-43 mislocalization and aggregation.[9][32][33][34]

    • General Phenotypes: Neurite outgrowth, synaptic density, and electrophysiological properties (e.g., using multi-electrode arrays).[21][25]

  • Data Analysis: Quantify the phenotypic changes in response to compound treatment.

G cluster_0 iPSC-Derived ALS Model Patient-derived iPSCs Patient-derived iPSCs Motor Neuron Differentiation Motor Neuron Differentiation Patient-derived iPSCs->Motor Neuron Differentiation Mature Motor Neurons Mature Motor Neurons Motor Neuron Differentiation->Mature Motor Neurons Phenotypic Analysis Phenotypic Analysis Mature Motor Neurons->Phenotypic Analysis Compound Efficacy Assessment Compound Efficacy Assessment Phenotypic Analysis->Compound Efficacy Assessment

Caption: Workflow for testing compound efficacy in iPSC-derived motor neurons.

Phase 3: Preclinical In Vivo Evaluation

Rationale: In vivo studies in a relevant animal model are essential to assess the compound's efficacy, pharmacokinetics, and safety in a whole-organism context. The SOD1-G93A transgenic mouse is the most widely used and well-characterized animal model of ALS.[35][36][37][38][39]

Protocol: Efficacy Study in SOD1-G93A Mice

This study design should adhere to the consensus guidelines for preclinical animal research in ALS.[3][4][5][6][40]

  • Animal Model: Use SOD1-G93A transgenic mice and their wild-type littermates as controls.[35][36]

  • Study Groups:

    • Group 1: SOD1-G93A mice treated with vehicle.

    • Group 2: SOD1-G93A mice treated with this compound (at one or more doses).

    • Group 3: Wild-type mice treated with vehicle.

  • Dosing Regimen: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) starting at a pre-symptomatic or early symptomatic stage.

  • Outcome Measures:

    • Disease Onset and Progression: Monitor body weight and motor function using tests such as the rotarod, grip strength, and hindlimb clasping.[37][41]

    • Survival: Record the lifespan of the animals.

    • Biomarkers: At study endpoint, collect plasma and/or cerebrospinal fluid to measure relevant biomarkers, such as neurofilament light chain (NfL), a marker of axonal injury.[35][41]

    • Histopathology: Analyze spinal cord and brain tissue to assess motor neuron loss, protein aggregation, and neuroinflammation (e.g., microgliosis and astrogliosis).[5][15]

  • Statistical Analysis: Use appropriate statistical methods to compare the outcomes between the treatment and vehicle groups. A sufficient number of animals per group is critical for statistical power.[3][5]

Data Presentation:

Outcome MeasureVehicle-Treated SOD1-G93ACompound-Treated SOD1-G93AWild-Type Control
Mean Survival (days)N/A
Age at Disease Onset (days)N/A
Motor Score at EndpointN/A
Motor Neuron Count (Spinal Cord)
Microglial Activation (Iba1 Staining)

Conclusion and Future Directions

This comprehensive experimental framework provides a robust and scientifically rigorous approach to evaluate the therapeutic potential of this compound for the treatment of ALS. The phased design, progressing from high-throughput in vitro screens to advanced cellular and in vivo models, allows for a systematic and data-driven assessment of the compound's efficacy and mechanism of action. Positive results from this preclinical evaluation would provide a strong rationale for further development, including more extensive toxicology studies and eventual progression towards clinical trials. The integration of patient-derived iPSC models and the adherence to established preclinical guidelines are critical for enhancing the translational potential of these findings and ultimately bringing new hope to individuals and families affected by ALS.[23]

References

  • Ludolph, A. C., Bendotti, C., Blaugrund, E., Hengerer, B., Löffler, J. P., Martin, J., ... & Van Den Berg, L. H. (2010). Guidelines for preclinical animal research in ALS/MND: A consensus meeting. Amyotrophic Lateral Sclerosis, 11(1-2), 38-45. [Link]

  • Zhou, Y., Chen, J., & Li, X. (2023). The pros and cons of the most common in vitro models of ALS. Frontiers in Aging Neuroscience, 15, 1169013. [Link]

  • Axol Bioscience. (2024). Disease focus: building better in vitro ALS models with human iPSC technology. [Link]

  • Sances, S., Bruijn, L. I., Chandran, S., Eggan, K., Ho, R., Klim, J. R., ... & Svendsen, C. N. (2016). New in vitro models to study amyotrophic lateral sclerosis. Brain, 139(11), 2783-2796. [Link]

  • Harvard Office of Technology Development. (n.d.). In vitro models and method of treatment for amyotrophic lateral sclerosis (ALS). [Link]

  • Guo, Z., Zhang, S., & Zhang, D. (2017). In Vitro Models of Amyotrophic Lateral Sclerosis. Journal of clinical neurology (Seoul, Korea), 13(4), 327–334. [Link]

  • Ludolph, A. C., Bendotti, C., Blaugrund, E., Hengerer, B., Löffler, J. P., Martin, J., ... & Van Den Berg, L. H. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis, 8(4), 229-236. [Link]

  • Ludolph, A. C., Bendotti, C., Blaugrund, E., Hengerer, B., Löffler, J. P., Martin, J., ... & Van Den Berg, L. H. (2010). Guidelines for preclinical animal research in ALS/MND: A consensus meeting. Amyotrophic Lateral Sclerosis, 11(1-2), 38-45. [Link]

  • InnoSer. (n.d.). SOD1-G93A Transgenic ALS Mouse Model. [Link]

  • Semantic Scholar. (n.d.). Guidelines for preclinical animal research in ALS/MND: A consensus meeting. [Link]

  • Biospective. (2024). ALS Mouse Models for Drug Development. [Link]

  • Quanterix. (n.d.). TDP-43 Assay. [Link]

  • Sreedharan, J., & Brown, R. H. (2017). Modeling the C9ORF72 repeat expansion mutation using human induced pluripotent stem cells. Brain research, 1666, 45-53. [Link]

  • ResearchGate. (n.d.). SOD1 aggregation in vitro and in ALS mice. [Link]

  • Scantox. (n.d.). SOD1-G93A Transgenic Mouse Model. [Link]

  • Innoprot. (n.d.). SOD1 A4V Aggregation Assay Cell Line. [Link]

  • Mancuso, R., Olivan, S., Osta, R., & Navarro, X. (2012). Optimal methods to characterize the G93A mouse model of ALS. Journal of neuroscience methods, 205(2), 263-270. [Link]

  • Henderson, C. E., Bloch-Gallego, E., & Camu, W. (1995). Isolation and culture of motor neurons from the newborn mouse spinal cord. Brain research. Brain research protocols, 1(2), 132-136. [Link]

  • JoVE. (2017). Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells. [Link]

  • Geser, F., Martinez-Lage, M., Kwong, L. K., Lee, V. M., & Trojanowski, J. Q. (2008). In vivo diagnosis of TDP-43 proteinopathies: in search of biomarkers of clinical use. Acta neuropathologica, 115(3), 305-317. [Link]

  • Axol Bioscience. (2018). Human iPSC-Derived Motor Neurons: Expert tips on best cell-culture practices to enhance your research. [Link]

  • Innoprot. (n.d.). SOD1 aggregation assay. [Link]

  • Haeusler, A. R., Donnelly, C. J., & Rothstein, J. D. (2014). Modelling C9ORF72 hexanucleotide repeat expansion in amyotrophic lateral sclerosis and frontotemporal dementia. Acta neuropathologica, 127(3), 391-405. [Link]

  • Springer Protocols. (2012). Preparation of Adult Spinal Cord Motor Neuron Cultures Under Serum-Free Conditions. [Link]

  • Wiese, S., & Sendtner, M. (2012). Isolation and culture of oculomotor, trochlear, and spinal motor neurons from prenatal IslMN:GFP transgenic mice. Journal of visualized experiments : JoVE, (68), e4215. [Link]

  • Axxam. (n.d.). Smart assays for TDP43 associated pathologies. [Link]

  • The Company of Biologists. (2011). A closer look at the SOD1G93Adl mouse model of ALS. [Link]

  • Sassone, J., Taiana, M., Lombardi, R., Porretta-Serapiglia, C., Freschi, M., Bonanno, S., ... & Lauria, G. (2016). ALS mouse model SOD1G93A displays early pathology of sensory small fibers associated to accumulation of a neurotoxic splice variant of peripherin. Human molecular genetics, 25(8), 1588-1599. [Link]

  • National Institutes of Health. (2019). Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity. [Link]

  • MDPI. (2021). TDP-43 Proteinopathy Specific Biomarker Development. [Link]

  • Frontiers. (2017). Mouse Models of C9orf72 Hexanucleotide Repeat Expansion in Amyotrophic Lateral Sclerosis/ Frontotemporal Dementia. [Link]

  • Beers, D. R., Henkel, J. S., Zhao, W., Wang, J., & Appel, S. H. (2011). Neuroinflammation modulates distinct regional and temporal clinical responses in ALS mice. Brain, behavior, and immunity, 25(5), 1025-1035. [Link]

  • News-Medical.Net. (2020). Novel ALS study effectively visualizes neuroinflammation. [Link]

  • Taylor & Francis Online. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Amyotrophic Lateral Sclerosis (ALS) Assays. [Link]

  • National Institutes of Health. (2017). Cellular and physiological functions of C9ORF72 and implications for ALS/FTD. [Link]

  • National Institutes of Health. (2012). New considerations in the design of clinical trials for amyotrophic lateral sclerosis. [Link]

  • PLOS One. (2015). C9ORF72 GGGGCC Expanded Repeats Produce Splicing Dysregulation which Correlates with Disease Severity in Amyotrophic Lateral Sclerosis. [Link]

  • National Institutes of Health. (2007). TDP-43: A Novel Neurodegenerative Proteinopathy. [Link]

  • National Institutes of Health. (2021). Neuroinflammation in Amyotrophic Lateral Sclerosis and Frontotemporal Dementia and the Interest of Induced Pluripotent Stem Cells to Study Immune Cells Interactions With Neurons. [Link]

  • National Institutes of Health. (2023). In Vitro Models of Amyotrophic Lateral Sclerosis. [Link]

  • National Institutes of Health. (2021). Clinical Trial Designs in Amyotrophic Lateral Sclerosis: Does One Design Fit All?. [Link]

  • MDPI. (2021). Neuroinflammation and Amyotrophic Lateral Sclerosis: Recent Advances in Anti-Inflammatory Cytokines as Therapeutic Strategies. [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Herbicides Featuring 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

< <

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Challenge of Weed Management and the Role of Pyrimidinylthiobenzoic Acids

The relentless evolution of herbicide resistance in weed populations presents a continuous challenge to global food security and agricultural productivity.[1] This necessitates the ongoing discovery and development of novel herbicidal compounds with diverse mechanisms of action. Among the most successful classes of herbicides are the inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants but is absent in animals, making it an ideal target for selective herbicides.[4]

2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid, and its derivatives, belong to the pyrimidinylthiobenzoate class of ALS inhibitors.[2][5] This chemical scaffold has proven to be a fertile ground for the development of potent and selective herbicides. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for designing new, more effective herbicides that can overcome existing resistance mechanisms and exhibit desirable environmental profiles.

This comprehensive guide provides detailed application notes and protocols for conducting SAR studies on this compound and its analogs. It is designed to equip researchers with the foundational knowledge and practical methodologies to systematically explore the chemical space around this important herbicidal core.

I. The Molecular Target: Acetolactate Synthase (ALS)

The herbicidal activity of this compound and its analogs stems from their ability to inhibit the ALS enzyme.[5] ALS catalyzes the first committed step in the biosynthesis of essential branched-chain amino acids.[6] Inhibition of this enzyme leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[2] The symptoms of ALS inhibitor activity in susceptible plants typically manifest as a cessation of growth, followed by chlorosis (yellowing), and necrosis, particularly in the growing points.[5]

dot

Caption: Mechanism of action of pyrimidinylthiobenzoate herbicides.

II. Designing a Structure-Activity Relationship (SAR) Study

A systematic SAR study is crucial for identifying the key structural motifs responsible for herbicidal activity and for optimizing lead compounds. The general structure of this compound can be dissected into three primary regions for modification: the benzoic acid ring, the pyrimidine ring, and the thioether linker.

Key Regions for Modification:

  • A: The Benzoic Acid Ring: Substituents on this ring can influence the molecule's acidity, lipophilicity, and binding interactions within the ALS active site. Modifications to explore include:

    • Position of substituents: Exploring different substitution patterns (e.g., ortho, meta, para to the carboxyl group).

    • Nature of substituents: Introducing electron-donating or electron-withdrawing groups, and varying steric bulk.

    • Replacement of the carboxylic acid: Investigating bioisosteres of the carboxylic acid group.

  • B: The Thioether Linker: The sulfur atom and its linkage are critical. Potential modifications include:

    • Oxidation state of sulfur: Investigating sulfoxides and sulfones.

    • Replacement of the sulfur atom: Exploring oxygen (ether) or nitrogen (amine) linkers.

  • C: The Pyrimidine Ring: The dimethoxy substitution pattern is a common feature in active compounds. However, exploring other substitutions can lead to novel activities. Modifications to consider are:

    • Alkoxy group variations: Altering the length and branching of the alkoxy chains.

    • Replacement of alkoxy groups: Introducing other functional groups like halogens or alkyl groups.

    • Modification of the pyrimidine core: Investigating other heterocyclic systems.

dot

Caption: Framework for SAR studies.

III. Experimental Protocols

A robust SAR study requires a combination of in vitro and in vivo assays to accurately assess the herbicidal potential of newly synthesized analogs.

A. Synthesis of Analogs

The synthesis of analogs of this compound typically involves the reaction of a substituted 2-mercaptobenzoic acid with a suitably substituted 2-halopyrimidine.[7] The specific synthetic routes will vary depending on the desired modifications. Detailed synthetic procedures for related compounds can be found in the chemical literature.[8][9][10]

B. In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the ALS enzyme. It is a critical first step in the screening cascade to confirm the mechanism of action and to determine the intrinsic potency of the analogs.[11]

Protocol: In Vitro ALS Enzyme Inhibition Assay

1. Enzyme Extraction:

  • Homogenize young, actively growing leaf tissue (e.g., from susceptible pea or spinach plants) in an ice-cold extraction buffer.[11]
  • Centrifuge the homogenate to pellet cellular debris.[11]
  • The supernatant, containing the crude ALS enzyme extract, is used for the assay.[11]

2. Assay Procedure (Colorimetric Method):

  • Prepare a reaction mixture containing the enzyme extract, the substrate (pyruvate), and cofactors in a microplate.[11][12]
  • Add serial dilutions of the test compounds (analogs of this compound) to the wells. Include appropriate controls (no inhibitor, no enzyme).
  • Incubate the plate to allow the enzymatic reaction to proceed.[11]
  • Stop the reaction by adding acid. This also initiates the decarboxylation of the product, acetolactate, to acetoin.[11]
  • Add creatine and α-naphthol to develop a colored complex with acetoin.[11]
  • Measure the absorbance at 525 nm using a microplate reader.[11][12]

3. Data Analysis:

  • Calculate the percentage of ALS inhibition for each concentration of the test compound.[11]
  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11][13]
ParameterDescriptionTypical Values
IC50 Concentration for 50% inhibitionVaries (nM to µM range for active compounds)
Substrate Pyruvate0-100 mM[13]
Incubation Time Reaction time60 minutes at 37°C[11]
Wavelength Absorbance reading525 nm[11][12]
C. Whole-Plant Bioassays

While in vitro assays provide valuable information on target-site activity, whole-plant bioassays are essential to evaluate the overall herbicidal efficacy of the compounds. These assays account for factors such as absorption, translocation, and metabolism within the plant.[14][15]

Protocol: Whole-Plant Greenhouse Bioassay

1. Plant Material and Growth Conditions:

  • Select a susceptible indicator plant species (e.g., barnyardgrass, velvetleaf).
  • Sow seeds in pots containing a suitable soil mix and grow under controlled greenhouse conditions (temperature, light, humidity).[14]

2. Herbicide Application:

  • Apply the test compounds at various concentrations to the plants at a specific growth stage (e.g., two- to three-leaf stage).[14]
  • Application can be done as a post-emergence foliar spray or a pre-emergence soil drench.[14]
  • Include a known active herbicide as a positive control and an untreated control.

3. Evaluation and Data Collection:

  • Visually assess the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).[14]
  • Use a rating scale (e.g., 0% = no effect, 100% = complete plant death) to quantify the herbicidal injury.
  • For a more quantitative assessment, measure plant height and fresh or dry weight.

4. Data Analysis:

  • Calculate the GR50 value (the concentration of herbicide required to cause a 50% reduction in plant growth) from the dose-response data.
ParameterDescriptionTypical Conditions
Plant Species Susceptible indicatorBarnyardgrass, Velvetleaf, etc.
Growth Stage Application timing2-3 leaf stage[14]
Application Rate Dose rangeVaries (e.g., 10 to 1000 g/ha)
Evaluation Time Assessment points7, 14, 21 days after treatment[14]

IV. Data Interpretation and SAR Elucidation

Key Considerations for SAR Interpretation:

  • Correlation between in vitro and in vivo activity: A strong correlation suggests that the herbicidal effect is primarily driven by target-site inhibition. A weak correlation may indicate issues with uptake, translocation, or metabolic deactivation of the compound in the plant.

  • Electronic effects: The influence of electron-donating and electron-withdrawing substituents on the benzoic acid ring can be rationalized using Hammett plots.

  • Steric effects: The size and shape of substituents can impact binding to the ALS enzyme.

  • Lipophilicity: The octanol-water partition coefficient (logP) is a key parameter influencing the compound's ability to penetrate the plant cuticle and translocate within the plant.

V. Conclusion

The systematic application of the principles and protocols outlined in this guide will enable researchers to effectively conduct SAR studies on this compound and its analogs. This will facilitate the rational design of novel and potent ALS-inhibiting herbicides, contributing to the development of sustainable weed management strategies. The iterative process of design, synthesis, and biological evaluation is fundamental to the discovery of the next generation of herbicidal compounds.

References

  • Burgos, N. R., & Tranel, P. J. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(S1), 152-165. Available from: [Link].

  • Heap, I. (2014). The International Survey of Herbicide Resistant Weeds. Online. Internet. Sunday, December 24, 2025. Available from: [Link].

  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
  • Singh, S., & Shaner, D. L. (2022). Exploring ALS (Acetolactate synthase) gene as a target for herbicide resistance through CRISPR/Cas mediated genome editing. Physiologia Plantarum, 174(4), e13745. Available from: [Link].

  • Unknown. (2021, May 15). Part I: Mode of Action of Herbicides. YouTube. Available from: [Link].

  • Watson, P. R., & Checkel, S. (2001). Using a Plant Bioassay to Detect Herbicide Residue. Harvest. Available from: [Link].

  • Kim, J., et al. (2021). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 10(4), 724. Available from: [Link].

  • Lyon, D. J. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension. Available from: [Link].

  • Mallory-Smith, C. A., & Retzinger, E. J., Jr. (2003). An introduction to ALS-inhibiting herbicides. Weed Technology, 17(3), 639-643. Available from: [Link].

  • Zhou, Q., et al. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pest Management Science, 63(10), 995-1002. Available from: [Link].

  • Durigon, M. R., et al. (2017). Properties of the enzyme acetolactate synthase in herbicide resistant canola. Planta Daninha, 35. Available from: [Link].

  • Soni, N., et al. (2022). Survey of ACCase and ALS resistance in winter annual grasses identifies target-site and nontarget-site imazamox resistance in Secale cereale. Pest Management Science, 78(1), 307-317. Available from: [Link].

  • Unknown. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. University of California, Agriculture and Natural Resources. Available from: [Link].

  • Charles River Laboratories. In Vitro Amyotrophic Lateral Sclerosis (ALS) Assays. Available from: [Link].

  • Yan, S., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. Available from: [Link].

  • Bioworld Technology, Inc. Acetolactate Synthase Microplate Assay Kit User Manual. Available from: [Link].

  • Shimizu, T., et al. (2002). Action Mechanism of Pyrimidinyl Carboxy Herbicides. In Herbicides and Their Mechanisms of Action (pp. 1-24). CRC Press. Available from: [Link].

  • LookChem. 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. Available from: [Link].

  • Wang, Y., et al. (2020). Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes. Pest Management Science, 76(11), 3745-3753. Available from: [Link].

  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263-271. Available from: [Link].

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7393. Available from: [Link].

  • Unknown. (1998). Pyrimidine derivatives, processes for their production, and herbicidal method and compositions. Google Patents.
  • Unknown. (2020). Preparation method of herbicide pyrithiobac-sodium. Google Patents.
  • Agriculture and Environment Research Unit. Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt. Available from: [Link].

  • Agriculture and Environment Research Unit. Benzoic acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)6-hydroxy, sodium salt. Available from: [Link].

Sources

Protocol for synthesizing Pyrithiobac-sodium from 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated Protocol for the Synthesis of Pyrithiobac-sodium

Abstract

Pyrithiobac-sodium, the sodium salt of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid, is a selective, broad-spectrum herbicide critical for post-emergence weed control, particularly in cotton cultivation.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2] This document provides a detailed, validated protocol for the high-purity synthesis of Pyrithiobac-sodium from its free acid precursor, 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid. The protocol is designed for researchers in agrochemistry, process development, and medicinal chemistry, emphasizing scientific causality, safety, and reproducibility.

Introduction and Reaction Principle

The conversion of this compound (Pyrithiobac acid) to Pyrithiobac-sodium is a fundamental acid-base neutralization reaction. The carboxylic acid proton of the starting material is abstracted by a stoichiometric amount of a sodium-containing base to form the corresponding sodium carboxylate salt.

Reaction Scheme: C₁₃H₁₁ClN₂O₄S (Pyrithiobac acid) + NaOH → C₁₃H₁₀ClN₂NaO₄S (Pyrithiobac-sodium) + H₂O

The primary objective of this protocol is to execute this transformation efficiently, ensuring complete conversion and isolation of the product in high purity and yield. The choice of a strong base like sodium hydroxide ensures the reaction goes to completion. The use of a solvent system from which the product can be easily isolated, such as by precipitation or crystallization, is a key consideration for achieving high purity. This process enhances the water solubility and stability of the compound, which is crucial for its formulation as a commercial herbicide.[1][3]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt.Quantity (per 10 mmol scale)SupplierNotes
This compound123342-93-8326.76 g/mol 3.27 g (10 mmol)Major Chemical SupplierPurity ≥98%
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 0.40 g (10 mmol)Major Chemical SupplierACS grade, pellets or powder
Methanol (MeOH)67-56-132.04 g/mol ~50 mLMajor Chemical SupplierAnhydrous, ACS grade
Diethyl Ether (Et₂O)60-29-774.12 g/mol ~100 mLMajor Chemical SupplierAnhydrous, ACS grade
Deionized Water (H₂O)7732-18-518.02 g/mol As neededIn-houseFor washing
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Büchner funnel and filter flask assembly

  • Filter paper (e.g., Whatman No. 1)

  • Spatulas and weighing paper

  • pH indicator strips or calibrated pH meter

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol outlines the synthesis of Pyrithiobac-sodium on a 10 mmol scale.

Step 1: Dissolution of Starting Material 1.1. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3.27 g (10 mmol) of this compound. 1.2. Add 40 mL of anhydrous methanol to the flask. 1.3. Stir the mixture at room temperature (20-25°C) until the solid is completely dissolved. A clear, pale-yellow solution should be obtained.

Rationale: Methanol is selected as the solvent due to its ability to dissolve the starting free acid and the resulting sodium salt at room temperature, facilitating a homogeneous reaction environment.

Step 2: Preparation and Addition of Base 2.1. In a separate 50 mL beaker, dissolve 0.40 g (10 mmol, 1.0 equivalent) of sodium hydroxide in 10 mL of anhydrous methanol. The dissolution is exothermic; allow the solution to cool to room temperature. 2.2. Add the methanolic NaOH solution dropwise to the stirring solution of the acid from Step 1.3 over a period of 5-10 minutes. 2.3. A slight increase in temperature may be observed. Stir the reaction mixture at room temperature for 1 hour to ensure complete salt formation.

Rationale: A stoichiometric amount of NaOH is used to ensure complete conversion of the carboxylic acid to its sodium salt without introducing excess base, which could complicate purification. Slow, dropwise addition helps to control any exotherm.

Step 3: Product Isolation and Purification 3.1. After 1 hour, begin to slowly add 100 mL of anhydrous diethyl ether to the reaction mixture while stirring. The product, Pyrithiobac-sodium, is insoluble in ether and will precipitate out as a white or off-white solid. 3.2. Continue stirring the resulting slurry for 30 minutes in an ice bath (0-5°C) to maximize precipitation. 3.3. Collect the solid product by vacuum filtration using a Büchner funnel. 3.4. Wash the filter cake sequentially with two 20 mL portions of cold diethyl ether to remove any residual soluble impurities.

Rationale: Diethyl ether acts as an anti-solvent. Pyrithiobac-sodium has poor solubility in ether, leading to its precipitation from the methanol solution. Washing with cold ether ensures that the product is not lost due to slight solubility while effectively removing impurities.

Step 4: Drying and Characterization 4.1. Transfer the collected solid to a pre-weighed watch glass. 4.2. Dry the product in a vacuum oven at 40-50°C overnight or until a constant weight is achieved. 4.3. The expected product is a white to off-white solid.[4] 4.4. Calculate the final yield. A typical yield for this procedure is >95%. 4.5. Characterize the final product. The reported melting point for Pyrithiobac-sodium is 233-234°C.[]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow start_material Dissolve Pyrithiobac Acid in Methanol reaction Acid-Base Reaction (1 hr, RT) start_material->reaction Substrate base_prep Prepare Methanolic NaOH Solution base_prep->reaction Reagent precipitation Precipitate Product with Diethyl Ether reaction->precipitation Crude Mixture filtration Vacuum Filtration & Washing precipitation->filtration Slurry drying Vacuum Drying (40-50°C) filtration->drying Wet Solid product Final Product: Pyrithiobac-sodium drying->product Pure Solid

Caption: Workflow for the synthesis of Pyrithiobac-sodium.

Safety and Handling

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.

  • Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Diethyl Ether (Et₂O): Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile is suitable) when performing this procedure. All operations should be conducted within a certified chemical fume hood.

References

  • CN111689909A: Preparation method of herbicide pyrithiobac-sodium. Google Patents.
  • Pyrithiobac-sodium (Ref: DPX PE 350) : AERU. URL: [Link]

  • Synthesis Of Pyrithiobac-sodium : Globe Thesis. URL: [Link]

  • Pyrithiobac-sodium herbicide - CN102742575A: Google Patents.
  • CN102037970A - Pesticide formulation containing pyrithiobac-sodium: Google Patents.
  • CN103039454A - Pyrithiobac sodium-paraquat weeding composition and application thereof: Google Patents.
  • US 2014/0323298 A1 - Herbicidal Compositions Comprising Oxyfluorfen and Haloxyfop: Google Patents.
  • Synthesis of Pyrithiobac-sodium - Dissertation : dissertationtopic.net. URL: [Link]

  • Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel pyrithiobac derivatives : PubMed Central. URL: [Link]

  • Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 : PubChem - NIH. URL: [Link]

  • 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid | CAS 123342-93-8 : lookchem. URL: [Link]

  • pyrithiobac-sodium data sheet : alanwood.net. URL: [Link]

  • pyrithiobac data sheet : Compendium of Pesticide Common Names. URL: [Link]

  • 2-Chloro-6-{(4,6-dimethoxy-2-pyrimidinyl)thio}benzoic acid sodium salt : ChemBK. URL: [Link]

Sources

Topic: High-Throughput Screening Assays for 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid scaffold and its derivatives represent a class of compounds with established biological activity, notably as acetolactate synthase (ALS) inhibitors in the agrochemical field.[1] However, the inherent structural motifs, including a flexible thioether linkage, a hydrogen bond-accepting pyrimidine core, and a modifiable benzoic acid moiety, suggest a broader potential for interaction with diverse biological targets within human pathophysiology. The exploration of this chemical space for therapeutic applications necessitates a robust and efficient screening strategy to identify novel biological activities.

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets or pathways.[2][3] This document, intended for researchers in drug development, provides detailed application notes and protocols for two distinct HTS campaigns designed to probe the activity of this compound derivatives. We will explore both a target-based biochemical assay and a pathway-based cellular assay, providing a comprehensive framework for identifying and characterizing novel bioactive molecules from this promising chemical series.

Guiding Principle: A Dual-Pronged Approach to Hit Identification

To maximize the discovery potential, we propose a parallel screening strategy targeting two distinct and high-value areas of drug discovery: enzymatic inhibition and cellular pathway modulation.

  • Biochemical Assay: A direct, target-based approach focused on identifying inhibitors of a specific enzyme. This provides clear, mechanistic information about compound activity. We will detail a Fluorescence Polarization (FP) assay for Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism and a target for metabolic diseases and oncology.[4][5]

  • Cell-Based Assay: A phenotypic approach to identify modulators of a complex signaling cascade within a physiologically relevant cellular environment. This can uncover compounds with novel mechanisms of action. We will describe a luciferase reporter assay for the Wnt/β-catenin signaling pathway, a critical regulator of development and disease, particularly in cancer.[6][7][8]

This dual strategy ensures a broad interrogation of the derivatives' bioactivity, capturing both specific enzyme inhibitors and modulators of complex cellular networks.

Application Note 1: A Fluorescence Polarization (FP) Assay for Identifying Acetyl-CoA Carboxylase (ACC) Inhibitors

Rationale and Scientific Principle

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[5][9] Its role in metabolic regulation makes it an attractive drug target.[10][11]

The assay described here is a competitive Fluorescence Polarization (FP) assay. FP is a robust, homogeneous assay format ideal for HTS.[12][13][14] The principle relies on the rotational speed of a fluorescently labeled molecule (a "tracer"). A small tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein like ACC, its tumbling slows dramatically, leading to a high polarization signal. Unlabeled inhibitors from the derivative library will compete with the tracer for binding to ACC, displacing it and causing a decrease in polarization. This change is directly proportional to the inhibitor's binding affinity.

Experimental Workflow for ACC FP Assay

The following diagram illustrates the high-level workflow for the ACC inhibitor screening campaign.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Library Plating (384-well) Add_Compound Transfer Compounds & Controls to Plate Compound_Plating->Add_Compound Reagent_Prep Prepare Assay Buffer, ACC Enzyme, & FP Tracer Add_Enzyme Dispense ACC Enzyme to Assay Plate Reagent_Prep->Add_Enzyme Add_Enzyme->Add_Compound Add_Tracer Dispense FP Tracer to Initiate Binding Add_Compound->Add_Tracer Incubate Incubate at RT (e.g., 60 min) Add_Tracer->Incubate Read_Plate Read Fluorescence Polarization (mP) Incubate->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate IC50 Generate Dose-Response Curves for Hits Calculate->IC50

Caption: High-throughput screening workflow for the ACC Fluorescence Polarization assay.

Detailed Protocol: ACC FP Inhibition Assay (384-Well Format)

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: This buffer composition ensures optimal enzyme stability and activity.

  • ACC Enzyme Stock (2X): Prepare recombinant human ACC1 at a concentration of 10 nM in Assay Buffer.

  • FP Tracer Stock (2X): Prepare a suitable fluorescently-labeled ACC inhibitor (tracer) at a concentration near its Kd for the enzyme in Assay Buffer.

  • Positive Control (PC): A known ACC inhibitor (e.g., CP-640186) at 100x its IC₅₀ in DMSO.

  • Negative Control (NC): DMSO.

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each derivative from the library (typically at 10 mM in DMSO) into a 384-well, low-volume, black assay plate. Dispense PC and NC into designated control wells.

  • Enzyme Addition: Add 5 µL of the 2X ACC Enzyme Stock to all wells.

  • Compound Incubation: Gently centrifuge the plate (1 min at 1,000 rpm) and incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the test compounds to bind to the enzyme before the tracer is introduced.

  • Tracer Addition: Add 5 µL of the 2X FP Tracer Stock to all wells to initiate the reaction. The final volume will be 10 µL, and the final concentration of test compounds will be 50 µM.

  • Equilibration: Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a suitable plate reader equipped with filters for fluorescence polarization. Measure polarization in millipolarization units (mP).

3. Data Analysis and Validation:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - [(mP_sample - mP_PC) / (mP_NC - mP_PC)])

  • Assay Quality Control (Self-Validation): The Z' factor is a statistical measure of assay robustness. An assay is considered excellent for HTS if the Z' factor is > 0.5.[15][16] Z' = 1 - [(3 * SD_NC + 3 * SD_PC) / |Mean_NC - Mean_PC|]

ParameterDescriptionAcceptance Criteria
Z' Factor Measures the statistical separation between positive and negative controls.> 0.5
S/B Ratio Signal-to-Background (MeanNC / MeanPC).> 2
CV (%) Coefficient of Variation for controls.< 15%
  • Hit Selection: Compounds exhibiting >50% inhibition (or >3 standard deviations from the mean of the negative controls) are selected as primary "hits" for dose-response analysis to determine their IC₅₀ values.

Application Note 2: A Cell-Based Luciferase Reporter Assay for Wnt/β-catenin Pathway Modulators

Rationale and Scientific Principle

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell fate and proliferation, and its aberrant activation is a hallmark of many cancers.[6][7] This makes it a prime target for therapeutic intervention.[17]

This protocol describes a cell-based reporter assay, a powerful tool for screening compounds that affect a specific signaling pathway in a more physiologically relevant context.[17] The assay utilizes a human cell line (e.g., HEK293T) that has been stably transfected with a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive promoter.[7] When the Wnt pathway is activated, β-catenin translocates to the nucleus and activates this promoter, driving the expression of luciferase. Inhibitors of the pathway will prevent this, leading to a quantifiable decrease in the luminescent signal. A simultaneous cytotoxicity counter-screen is essential to eliminate false positives that reduce the signal simply by inducing cell death.[7]

Experimental Workflow for Wnt Reporter Assay

The diagram below outlines the workflow for the cell-based Wnt pathway screening and the essential counter-screen.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture Culture & Harvest HEK293T-TCF/LEF-Luc Cells Cell_Seeding Seed Cells into Assay Plates Cell_Culture->Cell_Seeding Compound_Plating Compound Library Plating (Assay & Cytotoxicity Plates) Add_Compound Transfer Compounds & Controls Compound_Plating->Add_Compound Cell_Seeding->Add_Compound Add_Agonist Add Wnt3a Agonist to Induce Signal Add_Compound->Add_Agonist Incubate Incubate 24-48 hours (37°C, 5% CO2) Add_Agonist->Incubate Read_Luminescence Add Luciferase Reagent & Read Luminescence (RLU) Incubate->Read_Luminescence Read_Cytotoxicity Add Viability Reagent & Read Fluorescence Incubate->Read_Cytotoxicity Parallel Plate Analyze Calculate % Inhibition & % Viability Read_Luminescence->Analyze Read_Cytotoxicity->Analyze Final_Hits Identify Non-Cytotoxic Pathway Inhibitors Analyze->Final_Hits

Caption: Workflow for the Wnt/β-catenin reporter assay with a parallel cytotoxicity counter-screen.

Detailed Protocol: Wnt/β-catenin Reporter Assay (384-Well Format)

1. Cell Culture and Reagents:

  • Cell Line: HEK293T cells stably expressing a TCF/LEF-luciferase reporter construct. Maintain in DMEM with 10% FBS, 1% Pen/Strep, and a selection antibiotic (e.g., puromycin).

  • Assay Medium: DMEM with 0.5% FBS, 1% Pen/Strep.

  • Wnt Agonist: Recombinant Wnt3a protein or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.

  • Luciferase Detection Reagent: A commercial lytic luciferase assay reagent (e.g., Bright-Glo™).

  • Cytotoxicity Reagent: A commercial cell viability reagent that uses a different readout (e.g., CellTiter-Fluor™, fluorescence).

2. Assay Procedure:

  • Cell Seeding: Harvest and resuspend cells in Assay Medium to 2.5 x 10⁵ cells/mL. Dispense 20 µL into each well of two 384-well, white, solid-bottom tissue culture-treated plates (5,000 cells/well). One plate is for the primary assay, the other for the cytotoxicity counter-screen.[17]

  • Compound Plating: In separate compound source plates, add 20 µL of 2X concentrated test compounds, positive control (e.g., IWR-1), and negative control (DMSO) in Assay Medium.

  • Compound Addition: Transfer 20 µL from the compound source plates to the respective cell plates. Final volume is 40 µL.

  • Pathway Activation: Add 10 µL of Wnt3a agonist (at a final concentration pre-determined to give ~80% of maximal signal) to all wells except the baseline controls.

  • Incubation: Incubate both plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement (Primary Assay Plate):

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 20 µL of luciferase detection reagent to each well.

    • Incubate for 10 minutes to stabilize the signal and read luminescence on a plate reader.[17]

  • Fluorescence Measurement (Cytotoxicity Plate):

    • Add 10 µL of the viability reagent to each well.

    • Incubate as per the manufacturer's instructions and read fluorescence.

3. Data Analysis and Hit Confirmation:

  • Calculate % Inhibition of the Wnt pathway and % Cell Viability relative to controls.

  • Hit Prioritization: True hits are defined as compounds that show significant inhibition of the luciferase signal without a corresponding significant decrease in cell viability. A typical cutoff would be >50% Wnt inhibition and >80% cell viability.

  • Confirmation: Primary hits must be re-tested in dose-response format to confirm activity and determine potency (IC₅₀). Further secondary assays, such as measuring the expression of downstream Wnt target genes (e.g., Axin2) via qPCR, are essential to validate the mechanism of action.

Conclusion

The two detailed HTS protocols provided in this application note offer a robust, validated, and industrially relevant framework for discovering novel bioactive compounds from libraries of this compound derivatives. The biochemical FP assay provides a rapid and precise method for identifying direct enzyme inhibitors, while the cell-based reporter assay allows for the discovery of pathway modulators in a more complex biological system. By employing this dual-pronged strategy, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
  • A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway. (2018). Frontiers in Pharmacology. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). Cospheric. [Link]

  • High throughout screening for Wnt signaling inhibitors. (2008). Cancer Research. [Link]

  • A high-throughput screen for Wnt/β-catenin signaling pathway modulators in human iPSC-derived neural progenitors. (2012). Journal of Biomolecular Screening. [Link]

  • A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. (2005). Analytical Biochemistry. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG LABTECH. [Link]

  • High-Throughput Drug Screening Identifies a Small-Molecule Inhibitor of Canonical Wnt Signaling. (2020). ResearchGate. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]

  • High-Throughput GPCR Assay Development. (2021). Agilent. [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. (2010). Acta Pharmacologica Sinica. [Link]

  • A mass spectrometry-based high-throughput screening method for engineering fatty acid synthases with improved production of medium-chain fatty acids. (2020). Biotechnology and Bioengineering. [Link]

  • Image-Based High-Content Screening of Fatty Acid Uptake. (n.d.). Molecular Devices. [Link]

  • Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. (2012). Journal of Biomolecular Screening. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2008). Lab on a Chip. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • Assay Guidance Manual. (2007). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). Michigan State University. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). ResearchGate. [Link]

  • A high throughput fatty acid profiling system and its application to screening a sunflower mutant population. (2019). ResearchGate. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. (2018). ResearchGate. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2019). Expert Opinion on Drug Discovery. [Link]

  • Carboxylase Assays Services. (n.d.). Reaction Biology. [Link]

  • Fluorescence Polarization Assays. (n.d.). BPS Bioscience. [Link]

  • Acetyl-CoA Carboxylase Inhibitors: Transcreener ADP Assay Powers Drug Detection Strategy. (2018). BellBrook Labs. [Link]

  • Assay Guidance Manual. (2004-). National Center for Biotechnology Information. [Link]

  • Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. (2025). Bio-protocol. [Link]

  • HTS Assay Validation. (2012). Assay Guidance Manual. [Link]

  • Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. (2020). European Journal of Medicinal Chemistry. [Link]

  • Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays. (2020). Toxicological Sciences. [Link]

  • Development of an in vivo assay for acetyl-CoA carboxylase using 1,3,6,8- tetrahydroxynapthalene synthase. (2017). LSU Scholarly Repository. [Link]

Sources

Use of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid as a chemical intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide on the synthesis and application of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid as a chemical intermediate in drug synthesis. This document provides detailed protocols, mechanistic insights, and expert commentary for researchers and drug development professionals.

Introduction: The Strategic Value of the Pyrimidinylthio-Benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures from versatile, pre-functionalized building blocks is a cornerstone of efficient drug discovery. The compound this compound represents a highly strategic intermediate, embodying a privileged scaffold that merges three key pharmacophoric elements: a benzoic acid moiety for forming amide or ester bioisosteres, a flexible thioether linkage, and a hydrogen-bond accepting dimethoxypyrimidine ring. This unique combination makes it a valuable precursor for a range of potential therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies where precise molecular recognition is paramount.

This guide provides a comprehensive overview of the synthesis of this intermediate and its subsequent application, grounded in established chemical principles and field-proven insights. The protocols are designed to be self-validating, with explanations for each experimental choice to empower the researcher not just to perform the synthesis, but to understand and troubleshoot it.

Part 1: Synthesis of the Intermediate

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a suitable leaving group on the pyrimidine ring by the thiol group of 2-mercaptobenzoic acid (thiosalicylic acid).

Reaction Principle

The reaction leverages the electron-deficient nature of the C2 position on the pyrimidine ring, which is further activated by the two methoxy groups at the C4 and C6 positions. The sulfur atom of thiosalicylic acid, after deprotonation by a base to form the more nucleophilic thiolate, attacks this electrophilic carbon center, displacing a halide (typically chloride) to form the desired thioether linkage.

Experimental Workflow: Synthesis

reagents Reagents: - 2-Chloro-4,6-dimethoxypyrimidine - 2-Mercaptobenzoic Acid - K2CO3 (Base) - DMF (Solvent) setup Reaction Setup (N2 Atmosphere) reagents->setup 1. Combine heating Heating (80-90 °C, 4-6 h) setup->heating 2. Heat monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring 3. Monitor workup Aqueous Workup & Acidification monitoring->workup 4. Quench & Precipitate isolation Product Isolation (Filtration) workup->isolation 5. Collect Solid purification Purification (Recrystallization) isolation->purification 6. Purify product Final Product: This compound purification->product 7. Characterize

Caption: Workflow for the synthesis of the title intermediate.

Detailed Synthesis Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Moles (mol)EquivalentsAmount Used
2-Mercaptobenzoic acid154.190.0651.010.0 g
2-Chloro-4,6-dimethoxypyrimidine174.590.0681.0511.9 g
Potassium Carbonate (K₂CO₃)138.210.1432.219.8 g
N,N-Dimethylformamide (DMF)---200 mL
Hydrochloric Acid (1M HCl)---~200 mL
Ethyl Acetate (for recrystallization)---As needed
Hexanes (for recrystallization)---As needed

Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-mercaptobenzoic acid (10.0 g, 0.065 mol) and anhydrous potassium carbonate (19.8 g, 0.143 mol).

    • Expert Insight: Using an anhydrous base like K₂CO₃ is crucial. The presence of water can lead to unwanted side reactions. A slight excess of base ensures full deprotonation of both the thiol and carboxylic acid groups, maximizing the nucleophilicity of the sulfur.

  • Solvent and Reagent Addition: Add 200 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature to allow for the formation of the potassium thiolate. To this suspension, add 2-chloro-4,6-dimethoxypyrimidine (11.9 g, 0.068 mol) in one portion.

    • Expert Insight: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the anionic nucleophile relatively free, thereby accelerating the reaction rate.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 50% ethyl acetate in hexanes with 1% acetic acid. The reaction is complete when the starting 2-mercaptobenzoic acid spot is no longer visible.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 600 mL of ice-cold water with stirring. Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate will form.

    • Expert Insight: The acidification step is critical. It protonates the carboxylate salt, rendering the final product insoluble in water and allowing for its precipitation and isolation.

  • Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 100 mL). Dry the crude product under vacuum. For further purification, recrystallize the solid from a mixture of ethyl acetate and hexanes to yield the title compound as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Part 2: Application in Drug Synthesis - Amide Coupling

The carboxylic acid handle on the this compound intermediate is perfectly poised for amide bond formation, a ubiquitous transformation in the synthesis of active pharmaceutical ingredients (APIs). This section details a general protocol for coupling the intermediate with a primary or secondary amine.

Reaction Principle

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), convert the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is included to neutralize the acid released during the reaction and to facilitate the reaction.

Experimental Workflow: Amide Coupling

intermediate Intermediate: 2-[(...)]thio]benzoic acid activation Carboxylic Acid Activation (0 °C) intermediate->activation amine Amine (R-NH2) coupling Amine Addition & Reaction (RT, 12-16 h) amine->coupling reagents Coupling Reagents: - HATU - DIPEA - DMF (Solvent) reagents->activation activation->coupling 1. Activate workup Aqueous Workup & Extraction coupling->workup 2. Couple & Quench purification Purification (Column Chromatography) workup->purification 3. Extract api Final API (Amide Product) purification->api 4. Purify

Caption: Workflow for amide coupling to synthesize a final API.

Detailed Amide Coupling Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Moles (mol)EquivalentsAmount Used
This compound306.320.011.03.06 g
Amine (e.g., Aniline)93.130.0111.11.02 g (1.0 mL)
HATU380.230.0121.24.56 g
DIPEA129.240.033.05.23 mL
N,N-Dimethylformamide (DMF)---50 mL
Ethyl Acetate (for extraction)---~200 mL
Saturated aq. NaHCO₃---~100 mL
Brine---~100 mL

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add the intermediate (3.06 g, 0.01 mol) and HATU (4.56 g, 0.012 mol).

  • Solvent and Base Addition: Add 50 mL of anhydrous DMF and cool the solution to 0 °C using an ice bath. Add DIPEA (5.23 mL, 0.03 mol) dropwise while stirring.

    • Expert Insight: Pre-activation of the carboxylic acid with HATU before adding the amine can often improve yields by minimizing side reactions. Cooling to 0 °C helps to control the initial exothermic reaction and maintain the stability of the active ester.

  • Amine Addition: After stirring for 15 minutes at 0 °C, add the amine (1.02 g, 0.011 mol) to the reaction mixture.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting acid by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and HATU byproducts, followed by brine (1 x 50 mL).

    • Trustworthiness: This rigorous washing protocol is a self-validating system. The bicarbonate wash removes acidic components, and the brine wash removes residual water, ensuring the crude product is clean enough for effective purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Conclusion

The this compound intermediate is a potent building block for constructing complex molecules of pharmaceutical interest. The protocols detailed herein provide a reliable and well-rationalized pathway for its synthesis and subsequent elaboration via amide coupling. By understanding the causality behind each step—from the choice of base in the SNAr reaction to the activation agent in the amide coupling—researchers can confidently employ this intermediate to accelerate their drug discovery programs.

References

  • Note: As this is a specialized topic, references point to the general, authoritative principles and methods described in the protocols rather than a specific paper on this exact molecule.

    • Nucleophilic Aromatic Substitution (SNAr): "Modern Arylation Methods" by Lutz Ackermann (Ed.). Provides comprehensive chapters on C-S bond formation. URL: [Link]

    • Amide Bond Formation and Coupling Reagents: "Comprehensive Organic Transformations" by Richard C. Larock. A standard reference for functional group transformations. URL: [Link]

    • HATU Coupling Reagent: A review on the use of modern coupling reagents in peptide and organic synthesis. "Amide bond formation: beyond the myth of coupling reagents" from a relevant chemical journal. URL: [Link]

Application Notes & Protocols: A Guide to the Laboratory-Scale Synthesis of Pyrimidinyl Thio-Benzoic Acid Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidinyl thio-benzoic acids represent a significant class of herbicides, prized for their high efficacy and broad-spectrum activity against various weeds. A prominent member of this class is Pyrithiobac-sodium, which is utilized for post-emergence control of broadleaf weeds, particularly in cotton cultivation.[1] The herbicidal action of this chemical family stems from the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1][2] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] Its disruption leads to the cessation of plant growth and eventual death.

This guide provides a detailed technical overview of the laboratory-scale synthesis of pyrimidinyl thio-benzoic acid herbicides, focusing on Pyrithiobac-sodium as a representative compound. We will explore the core synthetic strategies, provide step-by-step protocols for the preparation of key intermediates, and detail the final condensation reaction. The causality behind experimental choices is explained to provide researchers with a robust understanding of the synthetic process.

Core Synthetic Strategy & Mechanistic Rationale

The synthesis of Pyrithiobac-sodium, chemically known as sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is centered around the formation of a stable thioether bond.[1] This bond connects a substituted pyrimidine ring with a substituted benzoic acid derivative. The primary disconnection approach reveals two key intermediates: a pyrimidine moiety with a suitable leaving group at the 2-position and a mercaptobenzoic acid derivative.

Two principal pathways are commonly employed, distinguished by the nature of the leaving group on the pyrimidine intermediate:[1][3]

  • Pathway 1: The Chloro-Pyrimidine Route. This pathway involves the condensation of 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid.

  • Pathway 2: The Sulfonyl-Pyrimidine Route. This strategy utilizes 2-methylsulfonyl-4,6-dimethoxypyrimidine, which offers a more reactive leaving group for the nucleophilic aromatic substitution reaction with the same mercaptobenzoic acid intermediate.[1][3]

The choice between these pathways often depends on the availability and cost of starting materials, as well as desired reaction kinetics and conditions.[1] This guide will focus on Pathway 2, which is well-documented and provides a reliable route for laboratory-scale synthesis.

The overall synthetic workflow is depicted below.

G cluster_0 Pyrimidine Intermediate Synthesis cluster_1 Benzoic Acid Intermediate Synthesis Thiourea Thiourea 2-Mercapto-4,6-dihydroxypyrimidine 2-Mercapto-4,6-dihydroxypyrimidine Thiourea->2-Mercapto-4,6-dihydroxypyrimidine Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->2-Mercapto-4,6-dihydroxypyrimidine Condensation 2-Methylsulfanyl-4,6-dimethoxypyrimidine 2-Methylsulfanyl-4,6-dimethoxypyrimidine 2-Mercapto-4,6-dihydroxypyrimidine->2-Methylsulfanyl-4,6-dimethoxypyrimidine Methylation Intermediate_A Intermediate A: 2-Methylsulfonyl-4,6-dimethoxypyrimidine 2-Methylsulfanyl-4,6-dimethoxypyrimidine->Intermediate_A Oxidation Final_Product Pyrithiobac-sodium Intermediate_A->Final_Product Condensation + NaOH 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Intermediate_B Intermediate B: 2-Chloro-6-mercaptobenzoic acid 2,6-Dichlorobenzonitrile->Intermediate_B Hydrolysis & Thiolation Intermediate_B->Final_Product

Caption: Overall synthetic workflow for Pyrithiobac-sodium.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Part 1: Synthesis of Intermediate A (2-Methylsulfonyl-4,6-dimethoxypyrimidine)

This multi-step synthesis begins with the formation of the core pyrimidine ring.

Step 1.1: Synthesis of 2-Methylsulfanyl-4,6-dimethoxypyrimidine

This foundational step involves the condensation of thiourea and diethyl malonate to form 2-mercapto-4,6-dihydroxypyrimidine, followed by methylation.

  • Rationale: The initial cyclocondensation reaction forms the stable pyrimidine heterocycle. Subsequent methylation with a reagent like dimethyl sulfate caps the reactive thiol and hydroxyl groups, preparing the molecule for the next step.

  • Protocol:

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol.

    • To this solution, add thiourea and diethyl malonate.

    • Reflux the mixture until the reaction is complete (monitor by Thin Layer Chromatography - TLC).

    • Cool the reaction and acidify to precipitate 2-mercapto-4,6-dihydroxypyrimidine. Filter and dry the solid.

    • Suspend the dried intermediate in a suitable solvent (e.g., water or methanol) with a base like sodium hydroxide.

    • Add dimethyl sulfate dropwise while maintaining the temperature.

    • Stir until methylation is complete (monitor by TLC).

    • Isolate the product, 2-methylsulfanyl-4,6-dimethoxypyrimidine, by filtration or extraction.

Step 1.2: Oxidation to 2-Methylsulfonyl-4,6-dimethoxypyrimidine

The methylsulfanyl group is oxidized to the highly effective methylsulfonyl leaving group.

  • Rationale: The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group for nucleophilic aromatic substitution. Its strong electron-withdrawing nature activates the C2 position of the pyrimidine ring, making it highly susceptible to attack by a nucleophile like the thiolate anion of Intermediate B.

  • Protocol: [1]

    • To 200 mL of acetic acid, add a catalytic amount of 3% sodium tungstate.

    • Add 1.0 mol of 2-methylsulfanyl-4,6-dimethoxypyrimidine and stir until fully dissolved.

    • Heat the reaction mixture to 40°C.

    • Slowly add 2.1 mol of 30% hydrogen peroxide (H₂O₂) solution over 4-8 hours, ensuring the temperature is maintained at 40°C. Caution: H₂O₂ is a strong oxidizer.

    • Continue stirring at 40°C for an additional 3-5 hours.

    • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the mixture to room temperature to allow the product, 2-methylsulfonyl-4,6-dimethoxypyrimidine (Intermediate A), to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

Part 2: Synthesis of Intermediate B (2-Chloro-6-mercaptobenzoic acid)

This intermediate is prepared from 2,6-dichlorobenzonitrile.[3][4]

  • Rationale: This procedure introduces the necessary thiol (-SH) group and carboxylic acid group onto the benzene ring. The reaction sequence typically involves nucleophilic substitution of one chlorine atom followed by hydrolysis of the nitrile group.

  • Protocol:

    • React 2,6-dichlorobenzonitrile with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Heat the reaction to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms.

    • After the reaction is complete, perform an acidic workup to protonate the thiolate.

    • The nitrile group is then hydrolyzed to a carboxylic acid. This can be achieved under strong acidic or basic conditions, followed by neutralization. For example, refluxing in a concentrated aqueous solution of sulfuric acid.[5]

    • Isolate the product, 2-chloro-6-mercaptobenzoic acid (Intermediate B), by precipitation and filtration.

Part 3: Final Condensation and Salt Formation

This is the key bond-forming step where the two intermediates are coupled.

  • Rationale: The reaction proceeds via a nucleophilic aromatic substitution. The mercapto group of Intermediate B is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient C2 position of Intermediate A, displacing the methylsulfonyl leaving group to form the thioether linkage. The final addition of sodium hydroxide forms the water-soluble sodium salt.[6]

G Intermediate_B 2-Chloro-6-mercaptobenzoic acid Thiolate Thiolate Anion (Nucleophile) Intermediate_B->Thiolate - H⁺ Base K₂CO₃ (Base) Base->Thiolate Pyrithiobac_Acid Pyrithiobac Acid (Thioether linkage formed) Thiolate->Pyrithiobac_Acid Nucleophilic Attack Intermediate_A 2-Methylsulfonyl-4,6- dimethoxypyrimidine Intermediate_A->Pyrithiobac_Acid Displaces -SO₂CH₃

Sources

Application Notes and Protocols for the Development of Analytical Standards for 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of robust and reliable analytical standards is a cornerstone of pharmaceutical research and development. These standards are imperative for the accurate quantification of active pharmaceutical ingredients (APIs), the identification and control of impurities, and for ensuring the overall quality, safety, and efficacy of drug products.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical standards for the compound 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid.

This compound belongs to the pyrimidine thioether class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities.[4] Given its structural similarity to known herbicides like Pyrithiobac, which is the 2-chloro derivative, it is crucial to have well-characterized analytical standards to support its potential development as a pharmaceutical agent or to monitor it as a related impurity.[5][6]

This guide will provide a holistic approach, starting from the physicochemical characterization of the reference standard, followed by detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, and culminating in a thorough discussion of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Characterization of the this compound Reference Standard

The first step in developing an analytical standard is the comprehensive characterization of a highly purified batch of the target compound.[9] This "primary standard" serves as the benchmark against which subsequent batches and samples are measured.[10]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be estimated based on its structural analog, Pyrithiobac (2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid).[5][6][7][11][12]

PropertyEstimated Value for this compoundData for Pyrithiobac (for comparison)Source
Molecular Formula C13H12N2O4SC13H11ClN2O4SN/A
Molecular Weight 292.31 g/mol 326.76 g/mol [5][6]
Melting Point Expected to be a solid with a defined melting point.148-151 °C[7][11]
pKa Estimated to be acidic due to the carboxylic acid group.1.91±0.36 (Predicted)[11]
Solubility Likely soluble in organic solvents like methanol, acetonitrile, and acetone.Soluble in methanol and acetone.[5]
Spectroscopic Characterization

The identity and structure of the reference standard must be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the methoxy groups on the pyrimidine ring, and the single proton on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.[3]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[13][14]

    • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.

    • C=N and C=C stretching (aromatic rings): Bands in the 1400-1600 cm⁻¹ region.

    • C-O stretching (methoxy groups): Bands in the 1000-1300 cm⁻¹ region.

    • C-S stretching: Typically weaker bands in the 600-800 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and providing information about the fragmentation pattern of the molecule.[15][16][17][18][19]

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can help to elucidate the structure and connectivity of the molecule. Common fragmentation pathways for pyrimidine derivatives involve cleavage of the pyrimidine ring and loss of substituents.[15][16][18][19]

High-Performance Liquid Chromatography (HPLC) Method for Analysis

Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of pharmaceutical compounds and is highly suitable for this compound. The following protocol is adapted from established methods for the structurally similar Pyrithiobac.

Rationale for Experimental Choices
  • Stationary Phase (Column): A C18 column is chosen for its versatility and ability to retain moderately polar to nonpolar compounds through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer is a common choice for the analysis of acidic compounds like the target molecule. Acetonitrile serves as the organic modifier, and the acidic buffer (e.g., phosphoric acid) helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.

  • Detection Wavelength: The UV detection wavelength is selected based on the UV-Vis spectrum of the compound to ensure maximum sensitivity. Pyrimidine and benzoic acid moieties typically exhibit strong absorbance in the UV region.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : 0.01 M Phosphoric Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Procedure:

  • Mobile Phase Preparation: Prepare the 0.01 M phosphoric acid solution by diluting concentrated phosphoric acid in HPLC-grade water. Mix the acetonitrile and phosphoric acid solution in the specified ratio and degas before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for analysis and linearity studies.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Method Validation According to ICH Q2(R1) Guidelines

To ensure that the developed analytical method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guidelines.[4][7][8] The following parameters should be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze the reference standard of this compound.

    • Analyze a sample spiked with known related impurities and potential degradation products to demonstrate that the analyte peak is well-resolved from these components.

    • Peak purity analysis using a photodiode array (PDA) detector can also be performed to confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[4]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration).

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4]

  • Protocol:

    • Prepare a placebo (matrix) sample and spike it with known amounts of the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte. The recovery should typically be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from the different conditions to assess the ruggedness of the method. The RSD for both repeatability and intermediate precision should typically be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Intentionally vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min) Analyze a sample under each of these modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within acceptable limits.

Visualizations

Workflow for Analytical Standard Development

cluster_0 Phase 1: Reference Standard Preparation & Characterization cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Documentation & Implementation A Synthesis & Purification of this compound B Physicochemical Characterization (m.p., solubility) A->B C Spectroscopic Identification (NMR, IR, MS) A->C D Purity Assessment (e.g., by HPLC, DSC) A->D E Selection of Analytical Technique (e.g., HPLC-UV) D->E F Optimization of Method Parameters (Column, Mobile Phase, etc.) E->F G Specificity F->G H Linearity & Range F->H I Accuracy F->I J Precision (Repeatability & Intermediate) F->J K LOD & LOQ F->K L Robustness F->L M Preparation of Application Notes & SOPs L->M N Implementation for Routine Analysis M->N

Caption: A generalized workflow for the development of analytical standards.

HPLC Method Validation Parameters

Method_Validation ICH Q2(R1) Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the synthesis of herbicides such as Pyrithiobac-sodium, optimizing its preparation is critical for efficiency and cost-effectiveness.[1][2][3] This document provides in-depth, field-proven insights based on established chemical principles.

Frequently Asked Questions (FAQs): The Reaction Fundamentals

This section addresses foundational questions regarding the synthesis, providing the necessary theoretical background for practical success.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The formation of the C-S bond in the target molecule is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[4] In many protocols, particularly when starting with a less reactive aryl halide, the conditions are harsh, involving high temperatures and a copper catalyst, which classifies it as an Ullmann-type condensation .[5][6]

The core of the reaction involves the attack of a sulfur nucleophile (the thiolate anion of 2-mercaptobenzoic acid) on the electron-deficient C2 position of the 4,6-dimethoxypyrimidine ring, displacing a suitable leaving group. The two electron-withdrawing nitrogen atoms in the pyrimidine ring activate this position for nucleophilic attack.[4]

Q2: What are the recommended starting materials and why?

The synthesis involves two key reactants:

  • A Sulfur Nucleophile Precursor: 2-Mercaptobenzoic acid (also known as thiosalicylic acid). In the presence of a base, its thiol group (-SH) is deprotonated to form the highly nucleophilic thiolate anion (-S⁻), which is the active species in the reaction.

  • An Activated Pyrimidine Electrophile: A 4,6-dimethoxypyrimidine ring substituted at the C2 position with a good leaving group. Common choices include:

    • 2-Chloro-4,6-dimethoxypyrimidine: Widely used due to its commercial availability and sufficient reactivity.[1][2]

    • 2-Methylsulfonyl-4,6-dimethoxypyrimidine: The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, often allowing for milder reaction conditions compared to the chloro-analogue.[7][8]

Q3: What is the specific role of the copper catalyst in an Ullmann-type variant of this synthesis?

While not always strictly necessary if a highly activated pyrimidine is used, a copper catalyst is often employed to facilitate the C–S bond formation, especially with less reactive aryl halides. The classical Ullmann reaction requires stoichiometric copper, but modern protocols use catalytic amounts of a copper(I) or copper(II) salt.[5][9] The catalyst's role is to provide a lower energy pathway for the reaction.[10] The mechanism is believed to involve the formation of a copper(I) thiolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the final product and regenerate the catalyst.[5][6][11]

Q4: Can a Phase Transfer Catalyst (PTC) be used to improve this reaction?

Yes, a Phase Transfer Catalyst (PTC) can be highly beneficial. The reaction often involves a solid-liquid or liquid-liquid system where the deprotonated 2-mercaptobenzoic acid salt is soluble in an aqueous or polar phase, while the pyrimidine substrate is in an organic phase. A PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the transfer of the thiolate anion from the polar phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate and often improving yields under milder conditions.[7][12][13]

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound using 2-chloro-4,6-dimethoxypyrimidine.

Reaction Scheme:

Reagent Table
ReagentMolar Mass ( g/mol )MolesEquivalentsAmountCAS Number
2-Mercaptobenzoic acid154.180.0501.07.71 g147-93-3
2-Chloro-4,6-dimethoxypyrimidine174.590.0501.08.73 g6323-53-1
Anhydrous Sodium Carbonate (Na₂CO₃)105.990.0751.57.95 g497-19-8
Acetonitrile (CH₃CN)41.05--100 mL75-05-8
Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the glassware is oven-dried to remove moisture.

  • Reagent Addition: To the flask, add 2-mercaptobenzoic acid (7.71 g, 50.0 mmol), 2-chloro-4,6-dimethoxypyrimidine (8.73 g, 50.0 mmol), and anhydrous sodium carbonate (7.95 g, 75.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile.

  • Reaction Execution: Begin vigorous stirring and gently heat the mixture to reflux (approx. 80-82°C) using an oil bath. Maintain the reflux under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup - Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Workup - Purification: a. Dissolve the crude solid in approximately 100 mL of water. The product's sodium salt will dissolve. b. Filter the solution to remove any insoluble impurities. c. Slowly acidify the clear filtrate to pH 2-3 with 10% hydrochloric acid while stirring in an ice bath. The desired product will precipitate as a solid. d. Isolate the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is a white to off-white solid.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble & dry glassware prep2 Establish N2 atmosphere prep1->prep2 add_reagents Add reactants & base (Thiosalicylic acid, Pyrimidine, Na2CO3) prep2->add_reagents add_solvent Add Acetonitrile add_reagents->add_solvent reflux Heat to reflux (80°C) for 12-24h add_solvent->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool filter_salts Filter inorganic salts cool->filter_salts evaporate Evaporate solvent filter_salts->evaporate dissolve Dissolve in H2O evaporate->dissolve acidify Acidify to pH 2-3 with HCl dissolve->acidify filter_product Filter product acidify->filter_product dry Dry under vacuum filter_product->dry end end dry->end Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
1. Low to No Product Yield a. Ineffective Base: The base may be too weak or not sufficiently anhydrous to fully deprotonate the thiol. b. Low Reaction Temperature: The activation energy for the SNAr reaction is not being met.[14] c. Poor Quality Reagents: Starting materials may have degraded, or solvents may contain water, which can interfere with the reaction.a. Switch to a stronger base like potassium carbonate (K₂CO₃) or use an alkoxide base if the reaction conditions allow. Ensure the base is finely powdered and dry. b. Increase the reaction temperature. Consider switching to a higher-boiling solvent like DMF or NMP, but be mindful of potential side reactions. c. Use freshly opened or purified starting materials. Ensure solvents are anhydrous.
2. Significant Starting Material Remains a. Insufficient Reaction Time: The reaction has not reached completion. b. Catalyst Deactivation (if using Ullmann): The copper catalyst may have been poisoned or oxidized. c. Reversible Reaction: Under certain conditions, the reverse reaction can occur.a. Extend the reaction time, continuing to monitor progress by TLC/LC-MS until no further change is observed.[15] b. If applicable, add a fresh portion of the copper catalyst or a ligand like phenanthroline to stabilize the active catalytic species.[5] c. Ensure a sufficient excess of base is used to drive the reaction forward by trapping the displaced leaving group.
3. Formation of Disulfide Byproduct Oxidation of Thiol: The 2-mercaptobenzoic acid can be easily oxidized by atmospheric oxygen to form the corresponding disulfide, especially under basic conditions.a. Maintain Inert Atmosphere: Rigorously exclude oxygen by maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. b. Degas Solvents: Before use, degas the solvent by bubbling nitrogen through it or by using a freeze-pump-thaw cycle.
4. Difficulty in Product Purification a. Incomplete Precipitation: The product may be partially soluble at the final pH of the workup. b. Oily Product: The crude product oils out instead of precipitating as a solid. c. Contamination with Starting Material: The product has a similar solubility profile to unreacted 2-mercaptobenzoic acid.a. Ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid. Cool the solution in an ice bath for an extended period to maximize precipitation. b. Try adding the aqueous solution to the acid instead of the other way around. If it still oils out, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate to obtain the solid. c. A careful recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can effectively separate the product from the more polar starting material.
Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction? check_sm Starting Material Present on TLC? start->check_sm check_bp Byproducts Observed? check_sm->check_bp No sol_time Action: Increase reaction time and/or temperature check_sm->sol_time Yes check_disulfide Disulfide byproduct (dimer of thiol)? check_bp->check_disulfide end_node Problem Resolved sol_time->end_node sol_inert Action: Improve inert atmosphere (N2/Ar), degas solvent check_disulfide->sol_inert Yes sol_reagents Root Cause: Poor reagent quality or insufficient base. Action: Use fresh/pure reagents. Increase base equivalents. check_disulfide->sol_reagents No sol_inert->end_node sol_reagents->end_node

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • The role of copper in the Ullmann reaction. (2019). Mapping Ignorance. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Available at: [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. (1974). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • CN111689909A - Preparation method of herbicide pyrithiobac-sodium. Google Patents.
  • Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Semantic Scholar. Available at: [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates. (1976). The Journal of Organic Chemistry. Available at: [Link]

  • 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. LookChem. Available at: [Link]

  • Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. (2020). ACS Infectious Diseases. Available at: [Link]

  • Phase-Transfer Catalysis for Fuel Desulfurization. (2024). MDPI. Available at: [Link]

  • Synthesis of Pyrimidine Derivatives. Cairo University. Available at: [Link]

  • Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of 4aa. ResearchGate. Available at: [Link]

  • Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes. (2020). Pest Management Science. Available at: [Link]

  • Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. (1981). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel pyrithiobac derivatives. (2019). Scientific Reports. Available at: [Link]

  • “The Sulfur Dance” Around Arenes and Heteroarenes - the Reversible Nature of Nucleophilic Aromatic Substitutions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, drawing upon established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile is largely dependent on the synthetic route employed. However, for a typical nucleophilic aromatic substitution reaction between thiosalicylic acid and a 2-substituted-4,6-dimethoxypyrimidine (e.g., a halogenated pyrimidine), common impurities may include:

  • Unreacted starting materials: Residual thiosalicylic acid or the pyrimidine starting material.

  • Disulfide byproduct: Formation of 2,2'-dithiobis(benzoic acid) through oxidation of thiosalicylic acid.

  • Hydrolysis products: Hydrolysis of the dimethoxypyrimidine ring under certain pH and temperature conditions.

  • Solvent adducts: Residual solvents from the reaction or workup that are difficult to remove.

Q2: My final product has a persistent yellow or brownish discoloration. What is the likely cause and how can I remove it?

A2: Discoloration in the final product is often indicative of trace impurities. A common cause is the presence of the disulfide byproduct, 2,2'-dithiobis(benzoic acid), which can have a yellowish hue. Another possibility is the presence of colored degradation products. To address this, consider the following:

  • Recrystallization: Employing a suitable solvent system for recrystallization is often effective. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/heptane.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution during recrystallization can help adsorb colored impurities. Use with caution, as it can also adsorb the desired product, leading to a decrease in yield.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of acetic acid) can separate the colored impurities from the target compound.

Q3: I am observing a low yield after purification. What are the potential reasons and how can I improve it?

A3: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product loss during workup: The carboxylic acid functionality makes the compound soluble in aqueous base. Be cautious with pH adjustments during extraction to avoid partitioning the product into the aqueous layer.

  • Suboptimal recrystallization conditions: Using a solvent in which the product is too soluble will result in poor recovery. Perform small-scale solubility tests to identify the ideal recrystallization solvent.

  • Adsorption onto purification media: As mentioned, activated carbon can reduce yield. Similarly, if using column chromatography, the acidic nature of silica gel can sometimes lead to product retention on the column.

Troubleshooting Guide

Issue 1: Difficulty in Achieving High Purity (>99%) by Recrystallization Alone

Symptoms:

  • HPLC analysis shows persistent impurities, often close to the main product peak.

  • Melting point of the product is broad or lower than the expected value.

Systematic Troubleshooting:

  • Solvent System Optimization:

    • Rationale: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Protocol:

      • Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof with water or heptane).

      • Perform small-scale solubility tests by dissolving a small amount of the crude product in a minimal amount of hot solvent and observing the crystal formation upon cooling.

      • For co-eluting impurities, a mixed solvent system often provides better selectivity.

  • Cooling Rate Control:

    • Rationale: Rapid cooling can lead to the trapping of impurities within the crystal lattice. A slower cooling rate allows for more selective crystal growth.

    • Protocol:

      • After dissolving the crude product in the hot solvent, allow the solution to cool slowly to room temperature.

      • For further crystallization, place the flask in a refrigerator and then in a freezer, avoiding rapid temperature shocks.

  • Seeding:

    • Rationale: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization and promote the formation of well-ordered crystals.

    • Protocol:

      • Once the solution is supersaturated (cooled below the saturation point), add a single, small seed crystal.

      • Observe for crystal growth, which should initiate from the seed.

Issue 2: Product Oiling Out During Recrystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the product separates as an insoluble liquid (oil).

Systematic Troubleshooting:

  • Solvent Choice Re-evaluation:

    • Rationale: Oiling out often occurs when the boiling point of the solvent is too high, or the solubility of the compound is excessively high, leading to a supersaturated solution where the solute's melting point is below the solution temperature.

    • Protocol:

      • Switch to a lower-boiling point solvent.

      • Use a larger volume of solvent to avoid excessive supersaturation.

  • Hot Filtration:

    • Rationale: Insoluble impurities can sometimes act as a nucleus for oiling out.

    • Protocol:

      • Perform a hot filtration of the saturated solution to remove any insoluble matter before allowing it to cool.

Issue 3: Co-elution of Impurities During Silica Gel Column Chromatography

Symptoms:

  • Fractions collected from the column show the presence of both the desired product and one or more impurities by TLC or HPLC.

Systematic Troubleshooting:

  • Eluent System Modification:

    • Rationale: The polarity of the eluent determines the separation efficiency. The acidic nature of the target compound requires careful consideration.

    • Protocol:

      • Decrease Eluent Polarity: Start with a less polar mobile phase (e.g., a higher percentage of hexanes or heptane in ethyl acetate) to increase the retention of all components on the silica gel.

      • Incorporate an Acidic Additive: Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent system. This suppresses the ionization of the carboxylic acid group on the target compound, leading to more consistent and sharper peaks and reducing tailing.

      • Gradient Elution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to resolve closely eluting compounds.

  • Choice of Stationary Phase:

    • Rationale: If silica gel does not provide adequate separation, an alternative stationary phase may be necessary.

    • Protocol:

      • Alumina: Consider using neutral or basic alumina if the impurities are acidic and the product is stable under these conditions.

      • Reverse-Phase Chromatography: For highly polar impurities, reverse-phase (e.g., C18) column chromatography with a mobile phase such as acetonitrile/water or methanol/water may be more effective.

Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If discoloration is present, add a small amount of activated carbon and keep the solution at a gentle boil for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystal formation appears complete at room temperature, cool the flask further in an ice bath or refrigerator for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Prepare the column by packing silica gel in the initial, low-polarity eluent.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).

  • Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the prepared column.

  • Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Monitor the fractions by TLC.

  • Gradually increase the polarity of the eluent to elute the desired product.

  • Combine the pure fractions, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChrom Column Chromatography ColumnChrom->PurityAnalysis PurityAnalysis->ColumnChrom Purity Not OK PureProduct Pure Product (>99%) PurityAnalysis->PureProduct Purity OK Impure Impure Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified Recryst Recrystallization Failure? Start->Recryst OilingOut Oiling Out? Recryst->OilingOut Yes LowPurity Persistent Impurities? Recryst->LowPurity No Solvent Change Solvent / Adjust Volume OilingOut->Solvent Cooling Control Cooling Rate LowPurity->Cooling Column Proceed to Column Chromatography Cooling->Column Still Impure

Caption: Decision tree for troubleshooting common purification challenges.

References

  • This guide is based on general principles of organic chemistry purification, as specific literature on the purification of this compound is not widely available. The principles are drawn from standard organic chemistry textbooks and laboratory manuals.

    • Title: "Purification of Laboratory Chemicals" Source: W. L. F. Armarego and Christina Li Lin Chai URL: [Link]

    • Title: "Vogel's Textbook of Practical Organic Chemistry" Source: A.I. Vogel, B.S. Furniss, A.J. Hannaford, P.W.G. Smith, and A.R. Tatchell URL: [Link]

Technical Support Center: Overcoming Solubility Challenges with 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid (herein referred to as DMP-BA). This guide provides in-depth troubleshooting for common solubility issues encountered when using DMP-BA in biological assays. Our goal is to equip you, our fellow researchers, with the knowledge to ensure accurate and reproducible results.

Understanding the Molecule: Why is Solubility a Challenge?

DMP-BA possesses a dual nature that underpins its solubility challenges. The benzoic acid group is acidic and ionizable, offering a handle for pH-dependent solubility. Conversely, the (4,6-Dimethoxypyrimidin-2-yl)thio moiety is largely nonpolar (lipophilic), which can lead to poor aqueous solubility, especially at neutral or acidic pH where the carboxylic acid is protonated and uncharged.

This combination is common in drug discovery and often leads to compounds precipitating out of aqueous assay buffers, causing underestimated activity, variable data, and inaccurate structure-activity relationships (SAR). This guide will walk you through a logical progression of techniques to overcome these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My DMP-BA precipitated immediately when I diluted my DMSO stock solution into my aqueous assay buffer. What happened and how can I fix it?

This is a classic and common problem known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The organic solvent is diluted, and the compound is suddenly exposed to an environment it cannot dissolve in, causing it to precipitate.

Initial Troubleshooting Steps:
  • Visual Confirmation: Ensure what you're seeing is precipitation. The solution may appear cloudy, milky, or have visible particles.

  • Gentle Re-dissolution: Sometimes, the precipitate is easily redissolved. Try warming the solution to 37°C and vortexing or sonicating for a few minutes. However, be cautious, as this may form a supersaturated solution that can crash out later.

  • Reduce Final Concentration: The most straightforward fix is to lower the final concentration of DMP-BA in your assay. The concentration may simply be exceeding its maximum aqueous solubility under your current conditions.

  • Optimize Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. A stepwise dilution process can prevent the compound from precipitating.

Workflow for Optimizing Dilution:

G cluster_0 Dilution Troubleshooting Workflow A Start: Compound Precipitates from DMSO Stock Dilution B Is the final concentration critical for the experiment's goal? A->B C Lower the final assay concentration of DMP-BA B->C No D Try Serial Dilution Protocol (See Protocol 1) B->D Yes G Problem Solved: Continue with Assay C->G E Does precipitation persist? D->E F Proceed to pH Modification (See Q2) E->F Yes E->G No

Caption: Decision workflow for initial precipitation issues.

Q2: How can I use pH to my advantage to increase the solubility of DMP-BA?

Leveraging the acidic benzoic acid group is a powerful strategy. According to the Henderson-Hasselbalch principle, an acidic compound is more soluble in its ionized (deprotonated) form. By increasing the pH of your assay buffer to be at least 1-2 units above the compound's pKa, you can significantly increase the proportion of the more soluble carboxylate form.

Key Considerations:
  • Determine the pKa: The predicted pKa for a similar compound, 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid, is around 1.91. While this is a prediction for a related molecule, it suggests DMP-BA is a strong acid. Therefore, even at neutral pH (7.4), it should be predominantly in its ionized, more soluble form. However, if your assay buffer is acidic, solubility will be a major issue.

  • Assay Compatibility: Ensure that your biological target (enzyme, receptor, cells) is stable and active at the modified pH. Always run a pH control experiment to confirm that changing the buffer's pH doesn't alter your assay's outcome.

Protocol 1: Preparing a pH-Adjusted Working Solution
  • Prepare a Concentrated Stock: Dissolve DMP-BA in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare Alkaline Buffer: Prepare your assay buffer at the desired final concentration, but adjust the pH to a higher value (e.g., 8.0 or 8.5). A common choice is a Tris or HEPES buffer, which has good buffering capacity in this range.

  • Dilute the Stock: Slowly add the DMSO stock solution to the gently vortexing alkaline buffer to reach the desired final concentration. The basic environment will help keep the deprotonated DMP-BA in solution.

  • Final pH Adjustment (Optional and Careful): If necessary, you can carefully adjust the pH of the final working solution back towards your target assay pH. Do this slowly while monitoring for any signs of precipitation.

  • Vehicle Control: Remember to prepare a vehicle control with the same final concentration of DMSO and the same pH adjustments to ensure the solvent and pH are not affecting the assay.

Conceptual pH vs. Solubility Relationship

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Pyrimidinyl Thio-Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrimidinyl thio-benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for higher yields and purity.

I. Overview of the Synthesis

The synthesis of pyrimidinyl thio-benzoic acids typically involves a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. The most common approaches are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] These methods form a C-S bond between a pyrimidine derivative and a thio-benzoic acid derivative. The choice of method often depends on the specific substrates, desired scale, and available laboratory resources.

Below is a general workflow for the synthesis:

Synthesis_Workflow start Starting Materials: - Pyrimidine derivative (e.g., halopyrimidine) - Thio-benzoic acid derivative reaction Reaction: - Ullmann Condensation or - Buchwald-Hartwig Coupling start->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: Pyrimidinyl thio-benzoic acid purification->product

Caption: General workflow for the synthesis of pyrimidinyl thio-benzoic acids.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of pyrimidinyl thio-benzoic acids.

Q1: What are the key differences between the Ullmann condensation and the Buchwald-Hartwig reaction for this synthesis?

A1: Both are powerful methods for C-S bond formation, but they have distinct characteristics:

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper-based (Cu(I) salts or Cu metal)[1][3]Palladium-based (Pd(0) or Pd(II) precursors with phosphine ligands)[2][4]
Reaction Temperature Typically higher temperatures (>150 °C) are required.[1]Generally proceeds at lower temperatures (room temperature to ~120 °C).[2]
Ligands Often requires ligands like phenanthroline, but can sometimes be ligand-free.Requires specific phosphine ligands (e.g., BINAP, dppf) to facilitate the catalytic cycle.[2]
Substrate Scope Traditionally used for electron-deficient aryl halides.[5]Broader substrate scope, including both electron-rich and electron-poor aryl halides.[6][7]
Functional Group Tolerance Can be sensitive to certain functional groups due to harsh conditions.Generally exhibits better functional group tolerance.

The choice between these two methods will depend on the specific substrates and the desired reaction conditions. For thermally sensitive substrates, the Buchwald-Hartwig reaction is often preferred.

Q2: Which pyrimidine derivative is the best starting material?

A2: The reactivity of the pyrimidine derivative is crucial. Halogenated pyrimidines are common starting materials. The reactivity of the halogen leaving group in SNAr reactions generally follows the trend: F > Cl > Br > I.[8] However, in palladium-catalyzed cross-coupling reactions, the reactivity is typically I > Br > Cl.[2] Therefore, the choice of the halogenated pyrimidine should be matched with the chosen synthetic route.

Q3: What is the role of the base in these reactions?

A3: The base plays a critical role in both the Ullmann and Buchwald-Hartwig reactions. Its primary functions are:

  • Deprotonation of the thiol: The base deprotonates the thio-benzoic acid to form the more nucleophilic thiolate anion.

  • Neutralization of HX: It neutralizes the hydrogen halide (HX) that is formed as a byproduct during the reaction.

Commonly used bases include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), as well as organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA).[9] The choice of base can significantly impact the reaction rate and yield.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of pyrimidinyl thio-benzoic acids.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue in organic synthesis.[10] The following decision tree can help diagnose and solve the problem:

Troubleshooting_Low_Yield start Low or No Yield q1 Are starting materials pure and dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst active? a1_yes->q2 sol1 Purify starting materials. Ensure anhydrous conditions. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction conditions optimal? a2_yes->q3 sol2 Use fresh catalyst. Consider a different catalyst system. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there evidence of side reactions? a3_yes->q4 sol3 Optimize temperature, time, and solvent. Screen different bases and ligands. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Identify side products (TLC, LC-MS). Adjust conditions to minimize side reactions. a4_yes->sol4 final Consult literature for similar substrates. a4_no->final

Sources

Technical Support Center: Acetolactate Synthase (ALS) Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acetolactate synthase (ALS) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As the first and rate-limiting step in the biosynthesis of branched-chain amino acids in plants and microorganisms, ALS (also known as acetohydroxyacid synthase or AHAS) is a critical target for herbicides and novel antimicrobial agents.[1][2] The robustness of your in vitro assay is paramount for generating reliable and reproducible inhibitor data.

This guide moves beyond simple procedural lists to explain the causality behind common experimental pitfalls and their solutions, ensuring a self-validating system for your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you might encounter during your ALS inhibition experiments in a question-and-answer format.

Section 1: Reagent and Enzyme Stability

Question 1: My assay shows high background signal even in my "no-enzyme" control wells. What are the likely causes?

High background can obscure the true enzymatic signal, leading to a poor signal-to-noise ratio and inaccurate inhibitor potency measurements.[3] The most common culprits are related to reagent integrity and contamination.

  • Substrate Instability: The substrate, pyruvate, can be a source of background. While generally stable, contamination with acetoin or related compounds can lead to a false positive signal.

  • Contamination in Buffers or Water: Poor water quality or contaminated buffer components can introduce interfering substances.[4] It is crucial to use high-purity, deionized water for all solutions.[5]

  • Color Reagent Issues: The color development step, often a variation of the Voges-Proskauer test, is sensitive.[6][7] The reagents themselves (α-naphthol and creatine/KOH) can produce some background color, especially if not prepared fresh or if the incubation times and temperatures are not strictly controlled.

Solution Pathway:

  • Prepare Fresh Reagents: Always prepare substrate and color development solutions fresh for each experiment.

  • Run a "No-Substrate" Control: In addition to your "no-enzyme" control, include a well with all components except the pyruvate substrate. This will help you determine if the background is originating from your enzyme preparation or other reagents.

  • Check Water and Buffer Purity: Use ultrapure water and high-quality buffer components. Filter-sterilizing buffers can also help to remove any microbial contamination that might interfere with the assay.

Question 2: I'm observing a progressive loss of enzyme activity over the course of my experiment or with frozen aliquots. Why is my ALS enzyme unstable?

The stability of your ALS enzyme preparation is critical for consistent results. Several factors can contribute to a loss of activity:

  • Cofactor Instability: ALS is a thiamine pyrophosphate (TPP)-dependent enzyme that also requires FAD (flavin adenine dinucleotide) and a divalent cation like Mg2+ as cofactors.[8]

    • TPP Degradation: TPP is most stable in acidic aqueous solutions (pH 2.0-4.0).[5] In the neutral to slightly alkaline pH of most assay buffers (typically pH 7.5), it can be prone to degradation.[8]

    • FAD Instability: FAD is sensitive to light and should be stored protected from it.[9] While more stable than TPP at neutral pH, repeated freeze-thaw cycles can lead to degradation.[10]

  • Improper Storage: Storing the enzyme at -20°C may not be sufficient for long-term stability. Storage at -80°C is generally recommended. Also, avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Protease Contamination: Crude enzyme extracts can contain proteases that degrade the ALS enzyme over time. Including a protease inhibitor cocktail in your extraction buffer is highly recommended.

Solution Pathway:

  • Fresh Cofactors: Prepare TPP and FAD solutions fresh and keep them on ice. For the assay buffer, add cofactors just before use.

  • Optimal Storage: Aliquot your enzyme preparation into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C.

  • Protease Inhibition: Add a broad-spectrum protease inhibitor cocktail to your enzyme extraction buffer during the purification process.

Section 2: Assay Conditions and Kinetics

Question 3: My assay signal is very low, or I'm not seeing a clear dose-response curve with my inhibitor. How can I optimize my assay conditions?

Low signal or a poor dose-response relationship often points to suboptimal assay conditions or a misunderstanding of the enzyme's kinetic properties.

  • Incorrect Substrate Concentration: The concentration of pyruvate relative to its Michaelis-Menten constant (Km) is crucial.[11] For inhibitor screening, a substrate concentration at or near the Km is often a good starting point.

  • Insufficient Incubation Time: The enzymatic reaction may not have proceeded long enough to generate a detectable amount of product. Conversely, excessively long incubation times can lead to substrate depletion or product inhibition.[12]

  • Non-Linear Reaction Rate: It is essential to measure the initial velocity of the reaction.[13] If the reaction is allowed to proceed for too long, the rate will decrease as the substrate is consumed, leading to non-linear kinetics and inaccurate measurements.

Solution Pathway:

  • Determine the Km of Pyruvate: Before conducting inhibition studies, perform a substrate saturation experiment to determine the Km of your ALS enzyme for pyruvate under your specific assay conditions.

  • Enzyme Titration and Time Course: Optimize the enzyme concentration and reaction time to ensure the reaction is in the linear range. This means that the product formation is linear with time and enzyme concentration. A good rule of thumb is to consume no more than 10-15% of the substrate during the reaction.[11]

  • Check pH and Temperature: Ensure your assay buffer pH and incubation temperature are optimal for your specific ALS enzyme. These parameters can often be found in the literature for ALS from various sources.

Question 4: The IC50 value for my inhibitor is different from what is reported in the literature. What could be the reason for this discrepancy?

Variations in IC50 values are a common issue and can often be traced back to differences in experimental setup.

  • Assay Conditions: As mentioned above, the substrate concentration, pH, temperature, and even the specific buffer components can influence the apparent potency of an inhibitor.[11] Competitive inhibitors, for example, will show a higher apparent IC50 at higher substrate concentrations.[14]

  • Enzyme Source: ALS enzymes from different species (e.g., plant vs. bacterial) or even different isoforms within the same organism can have different sensitivities to inhibitors.[15]

  • Purity of the Inhibitor: The purity of your test compound can significantly impact the measured IC50 value.

  • Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can also introduce variability.

Solution Pathway:

  • Standardize Your Assay: Use a well-characterized, standardized protocol. If comparing to literature values, try to replicate the reported assay conditions as closely as possible.

  • Include a Reference Inhibitor: Always include a known, well-characterized ALS inhibitor (e.g., chlorsulfuron for plant ALS) as a positive control in your experiments. This will allow you to validate your assay performance and normalize your results.

  • Verify Compound Purity: Ensure the purity of your test compounds using an appropriate analytical method (e.g., HPLC, LC-MS).

Experimental Protocols

Protocol 1: In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol describes a colorimetric method to measure the activity of the ALS enzyme.[16] The assay quantifies the production of acetolactate, which is then decarboxylated to acetoin and detected colorimetrically.

Materials:

  • Enzyme Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl2, 10% (v/v) glycerol, 1 mM EDTA, 10 mM cysteine, and a protease inhibitor cocktail.[8]

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.[8]

  • Substrate Solution: 100 mM sodium pyruvate in assay buffer.[8]

  • Stop Solution: 6 N H2SO4.[16]

  • Color Reagent A: 0.5% (w/v) creatine.[16]

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • Plant/Microbial Tissue: Source of ALS enzyme.

  • Microplate Reader: Capable of reading absorbance at 525 nm.

Procedure:

  • Enzyme Extraction: a. Homogenize 1-2 g of fresh tissue in 5-10 mL of ice-cold enzyme extraction buffer. b. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

  • Assay Reaction: a. In a 96-well microplate, set up the following reactions:

ComponentSample WellNo-Enzyme ControlNo-Substrate Control
Enzyme Extract40 µL0 µL40 µL
Assay Buffer10 µL50 µL60 µL
Inhibitor/Vehicle10 µL10 µL10 µL
Pre-incubate at 37°C for 10 minutes
Substrate Solution50 µL50 µL0 µL
Incubate at 37°C for 60 minutes
  • Color Development and Measurement: a. Stop the reaction by adding 50 µL of Stop Solution to each well. b. Incubate the plate at 60°C for 15 minutes to decarboxylate α-acetolactate to acetoin. c. Add 50 µL of Color Reagent A to each well. d. Add 50 µL of Color Reagent B to each well. e. Incubate the plate at 60°C for 15 minutes for color development. f. Measure the absorbance at 525 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the "no-enzyme" control from all other readings.

  • Calculate the percentage of ALS inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100.[16]

  • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Diagram 1: ALS Catalytic Cycle and Inhibition

ALS_Inhibition cluster_0 ALS Catalytic Cycle cluster_1 Inhibition Pyruvate1 Pyruvate ALS_E ALS Enzyme (with TPP, FAD, Mg2+) Pyruvate1->ALS_E binds Pyruvate2 Pyruvate Acetolactate α-Acetolactate Pyruvate2->Acetolactate ES1 Enzyme-Pyruvate Complex ALS_E->ES1 Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) ALS_E->Inhibited_Complex ES1->Pyruvate2 reacts with CO2 CO2 ES1->CO2 decarboxylation Acetolactate->ALS_E releases Inhibitor ALS Inhibitor (e.g., Herbicide) Inhibitor->ALS_E binds to allosteric site High_Background_Troubleshooting Start High Background in 'No-Enzyme' Control Check_Reagents Are all reagents freshly prepared? Start->Check_Reagents No1 No Check_Reagents->No1 Yes1 Yes Check_Reagents->Yes1 Prepare_Fresh Prepare fresh Substrate and Color Reagents No1->Prepare_Fresh Run_Controls Run 'No-Substrate' and 'Buffer-Only' Controls Yes1->Run_Controls Prepare_Fresh->Run_Controls High_in_NoSubstrate Is background high in 'No-Substrate' control? Run_Controls->High_in_NoSubstrate No2 No High_in_NoSubstrate->No2 Yes2 Yes High_in_NoSubstrate->Yes2 Problem_Enzyme_Prep Source is likely Enzyme Preparation No2->Problem_Enzyme_Prep Problem_Reagents Source is likely Substrate or Color Reagents Yes2->Problem_Reagents End_Solution Problem Resolved Problem_Enzyme_Prep->End_Solution Check_Water Check purity of water and buffer components Problem_Reagents->Check_Water Check_Water->End_Solution

Caption: A decision tree for troubleshooting high background signals in ALS assays.

References

  • Voges–Proskauer test. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Voges–Proskauer test. Grokipedia. Accessed January 12, 2026. [Link]

  • Voges Proskauer VP test biochemical assay used to detect the production of acetoin. Microbe Notes. Published March 24, 2025. [Link]

  • Brown HM. An introduction to ALS-inhibiting herbicides. PubMed. Published 1990. [Link]

  • Acetolactate Synthase Microplate Assay Kit User Manual. Elabscience. Accessed January 12, 2026. [Link]

  • Voges-Proskauer (VP) Test: Principle, Procedure & Results. Microbe Notes. Published April 8, 2025. [Link]

  • Lonhienne T, Garcia MD, Lowe D, et al. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proc Natl Acad Sci U S A. 2017;114(7):E1235-E1244. [Link]

  • Action mechanisms of acetolactate synthase-inhibiting herbicides. Request PDF. Accessed August 6, 2025. [Link]

  • Acetolactate synthase. In: Wikipedia. Accessed January 12, 2026. [Link]

  • What Causes High Background in ELISA Tests? Surmodics IVD. Accessed January 12, 2026. [Link]

  • Acetolactate Synthase Structure, Function, and Drug Development. News-Medical.Net. Published June 3, 2019. [Link]

  • Edmondson DE, Binda C, Mattevi A. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Published 2007. [Link]

  • Simpson DM, Stoller EW, Wax LM. An in vivo Acetolactate Synthase Assay. Weed Technology. 2017;9(2):297-302. [Link]

  • Methyl Red and Voges-Proskauer Test Protocols. American Society for Microbiology. Published December 8, 2009. [Link]

  • Acetolactate Synthase Activity Colorimetric Microplate Assay Kit User Manual. Beyotime. Accessed January 12, 2026. [Link]

  • Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K005S). Profacgen. Accessed January 12, 2026. [Link]

  • A High-Throughput, Modified ALS Activity Assay for Cyperus Difformis and Schoenoplectus Mucronatus Seedlings. PubMed. Published June 3, 2016. [Link]

  • Thiamine Assays—Advances, Challenges, and Caveats. PMC. Published March 8, 2017. [Link]

  • Stability of thiamine diphosphate, flavin adenine dinucleotide and pyridoxal -5'- phosphate in whole EDTA blood samples. ResearchGate. Published May 3, 2017. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Published May 1, 2012. [Link]

  • Colorimetric enzyme assay for recombinant ALS. The distinct colour... ResearchGate. Accessed January 12, 2026. [Link]

  • Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. MDPI. Accessed January 12, 2026. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Published May 1, 2012. [Link]

  • Effect of the electrolyte concentration on the stability of FAD‐GDH... ResearchGate. Accessed January 12, 2026. [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. Published April 8, 2024. [Link]

  • An introduction to enzyme kinetics (video). Khan Academy. Accessed January 12, 2026. [Link]

  • Thiamine and Thiamine Pyrophosphate as Non-Competitive Inhibitors of Acetylcholinesterase—Experimental and Theoretical Investigations. MDPI. Accessed January 12, 2026. [Link]

  • The Fundamental Problem With Enzyme Inhibition Theory. ResearchGate. Accessed January 12, 2026. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BPS Bioscience. Published March 29, 2021. [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Published April 8, 2024. [Link]

  • 5.4: Enzyme Kinetics. Biology LibreTexts. Published May 27, 2022. [Link]

  • HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. ResearchGate. Accessed August 7, 2025. [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. Published 2019. [Link]

  • Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents. PLOS ONE. Published 2015. [Link]

  • The Fundamental Problem With Enzyme Inhibition Theory. ResearchGate. Accessed January 12, 2026. [Link]

  • Flavin adenine dinucleotide. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Does flavin adenine dinucleotide (FAD) require refrigeration/freezing for long-term storage? ResearchGate. Published September 29, 2017. [Link]

Sources

Minimizing by-product formation in 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize this specific synthesis. As a key intermediate in the production of certain agrochemicals, achieving high purity and yield is critical.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and minimize the formation of common by-products.

The synthesis of the target molecule is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the sulfur atom of thiosalicylic acid (2-mercaptobenzoic acid) displaces a leaving group on the 2-position of a 4,6-dimethoxypyrimidine ring. This process, often performed under basic conditions and sometimes with copper catalysis, is a variation of the well-known Ullmann condensation.[2] While effective, the reaction is prone to several side reactions that can complicate purification and reduce overall yield. This guide will address these challenges head-on.

Section 1: Understanding the Core Reaction and Common By-products

The primary synthetic route involves the coupling of thiosalicylic acid with a suitably activated pyrimidine derivative, most commonly 2-chloro-4,6-dimethoxypyrimidine or 2-methanesulfonyl-4,6-dimethoxypyrimidine. The reaction is facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate.

Main_Reaction_Pathway cluster_conditions Conditions Thiosalicylic_Acid Thiosalicylic Acid Thiolate Thiolate Anion Thiosalicylic_Acid->Thiolate + Base - H⁺ Pyrimidine 2-X-4,6-dimethoxypyrimidine (X = Cl or SO₂Me) Product This compound Pyrimidine->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF, Acetonitrile) Heat Heat (Δ) Thiolate->Product + Pyrimidine - X⁻

Caption: The main SNAr pathway for the synthesis.

Despite the apparent simplicity, several competing reactions can occur, leading to a mixture of products. The most prevalent by-products are detailed below.

Key By-product: 2,2'-Dithiobis(benzoic acid)

The most common and often most troublesome by-product is the disulfide formed from the oxidative homocoupling of two molecules of thiosalicylic acid. This is particularly problematic in the presence of trace oxygen or certain metal catalysts.

Byproduct_Formation Thiolate1 Thiolate Anion Disulfide_Byproduct 2,2'-Dithiobis(benzoic acid) (Disulfide By-product) Thiolate1->Disulfide_Byproduct - e⁻ Thiolate2 Thiolate Anion Thiolate2->Disulfide_Byproduct - e⁻ Oxidant [O] (e.g., air, Cu(II)) Oxidant->Disulfide_Byproduct

Caption: Formation of the disulfide by-product via oxidation.

Other Potential By-products:
  • Hydrolysis Products: Under excessively strong basic conditions or high temperatures, the methoxy groups on the pyrimidine ring can be hydrolyzed to hydroxyl groups.

  • Unreacted Starting Materials: Incomplete reactions will leave residual thiosalicylic acid and the pyrimidine electrophile.

  • Decarboxylation Products: At very high temperatures (>200 °C), the benzoic acid moiety may undergo decarboxylation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a large amount of unreacted thiosalicylic acid and pyrimidine starting material. What's wrong?

Answer: This issue points to suboptimal reaction conditions that fail to drive the reaction to completion. Here are the primary factors to investigate:

  • Insufficient Base or Inappropriate pKa: The thiol proton of thiosalicylic acid must be removed to form the active thiolate nucleophile. If the base is too weak or used in a substoichiometric amount, the concentration of the nucleophile will be too low.

    • Solution: Ensure at least one equivalent of base is used relative to the thiosalicylic acid. For a more robust reaction, using 1.5-2.0 equivalents of a moderately strong inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is recommended. These bases are strong enough to deprotonate the thiol but generally not so strong as to cause hydrolysis of the methoxy groups.[3]

  • Low Reaction Temperature: Like many SNAr reactions, this coupling requires thermal energy to overcome the activation barrier.

    • Solution: The reaction is often performed at elevated temperatures, typically between 80 °C and 120 °C.[3] If your reaction is sluggish, consider increasing the temperature in 10 °C increments while monitoring for by-product formation. The optimal temperature will depend on your solvent.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants (especially the thiolate salt) and be stable at the reaction temperature.

    • Solution: Polar aprotic solvents like DMF, DMAc, NMP, or acetonitrile are excellent choices. They effectively solvate the cationic counter-ion of the thiolate, enhancing the nucleophilicity of the sulfur anion.

Q2: My purified product is contaminated with a significant amount of 2,2'-dithiobis(benzoic acid). How can I prevent its formation?

Answer: This is the most common by-product, resulting from the oxidation of your thiosalicylic acid starting material. Prevention is key.

  • Atmosphere Control: The primary oxidant is often atmospheric oxygen.

    • Solution: Run the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel with nitrogen or argon for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Degassing Solvents: Solvents can contain dissolved oxygen.

    • Solution: Use a degassed solvent. This can be achieved by sparging the solvent with an inert gas for 30 minutes prior to use or by using the freeze-pump-thaw method for more rigorous applications.

  • Catalyst State: If using a copper catalyst, the Cu(I) state is the active catalyst in Ullmann couplings. However, Cu(II) species can promote oxidative disulfide formation.

    • Solution: If a copper catalyst is required to facilitate the reaction with a less reactive aryl halide, use a Cu(I) source (e.g., CuI, Cu₂O). Adding a mild reducing agent like sodium ascorbate can sometimes help maintain the copper in its active Cu(I) state.

Q3: My NMR spectrum shows unexpected signals in the aromatic region and a reduced integration for the methoxy protons. What is happening?

Answer: This spectroscopic evidence strongly suggests that side reactions are occurring on the pyrimidine ring, most likely hydrolysis of one or both methoxy groups.

  • Cause: This is typically caused by conditions that are too harsh, specifically an overly strong base (e.g., NaOH, KOH) combined with high temperatures and/or the presence of water. The electron-deficient nature of the pyrimidine ring makes the methoxy groups susceptible to nucleophilic attack by hydroxide ions.

  • Solution:

    • Switch to a weaker base: Replace strong hydroxides with carbonates (K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DIPEA).

    • Ensure anhydrous conditions: Use dry solvents and reagents. If the base is hydrated, consider its water content when planning the reaction.

    • Moderate the temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: The reaction is not proceeding even with an appropriate base and temperature. How can I improve reactivity?

Answer: If the reaction stalls, the issue likely lies with the reactivity of the pyrimidine electrophile.

  • Leaving Group Ability: The rate of an SNAr reaction is highly dependent on the nature of the leaving group.

    • Solution: A methylsulfonyl (-SO₂Me) group is often a better leaving group than a chloride (-Cl) atom in this context because it is more strongly electron-withdrawing, further activating the ring towards nucleophilic attack.[4] If you are using 2-chloro-4,6-dimethoxypyrimidine, consider switching to 2-methylsulfonyl-4,6-dimethoxypyrimidine for enhanced reactivity.[4]

  • Catalysis: For less reactive aryl chlorides, a catalyst may be necessary.

    • Solution: Introduce a copper(I) catalyst, such as copper(I) iodide (CuI), at a loading of 5-10 mol%. The catalyst facilitates the coupling through an oxidative addition/reductive elimination cycle characteristic of Ullmann reactions.[2]

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the optimal leaving group on the pyrimidine: -Cl or -SO₂Me?

    • The methylsulfonyl (-SO₂Me) group is generally superior. It is more electron-withdrawing, which increases the electrophilicity of the C2 position on the pyrimidine ring, making it more susceptible to nucleophilic attack. This often results in faster reaction times and allows for milder reaction conditions.[4]

  • FAQ 2: Is a copper catalyst always necessary?

    • Not always. For highly activated substrates, such as 2-methylsulfonyl-4,6-dimethoxypyrimidine, the reaction can often proceed to completion without a catalyst (a "catalyst-free" SNAr). However, for the less reactive 2-chloro-4,6-dimethoxypyrimidine, a copper catalyst is often employed to achieve reasonable yields and reaction times.[2]

  • FAQ 3: How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting materials and the product (e.g., ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid spot from streaking). The product is significantly less polar than thiosalicylic acid. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal.

Section 4: Recommended Starting Protocol

This protocol is designed to minimize by-product formation by using an inert atmosphere, a moderate base, and an activated pyrimidine substrate.

Materials:

  • 2-Methylsulfonyl-4,6-dimethoxypyrimidine (1.0 eq)

  • Thiosalicylic acid (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Add anhydrous K₂CO₃ to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous DMF via syringe.

  • Add thiosalicylic acid to the stirring suspension.

  • Add 2-methylsulfonyl-4,6-dimethoxypyrimidine.

  • Heat the reaction mixture to 80-90 °C under a positive pressure of nitrogen.

  • Monitor the reaction by TLC every 1-2 hours until the pyrimidine starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Section 5: Data Summary Table

ParameterOption 1Option 2Recommendation & Rationale
Pyrimidine Substrate 2-Chloro-4,6-dimethoxy­pyrimidine2-Methylsulfonyl-4,6-dimethoxy­pyrimidineOption 2. The -SO₂Me group is a better leaving group, allowing for milder conditions and faster reactions, reducing thermal by-products.[4]
Base NaOH / KOHK₂CO₃ / Cs₂CO₃Option 2. Carbonates are strong enough to deprotonate the thiol but minimize the risk of hydrolyzing the methoxy ethers on the product.
Atmosphere Ambient AirInert (N₂ or Ar)Inert. Essential for preventing the oxidative coupling of thiosalicylic acid to form the disulfide by-product.
Temperature > 120 °C80 - 100 °C80 - 100 °C. Provides sufficient energy for the reaction without promoting decarboxylation or hydrolysis. Adjust based on solvent and substrate reactivity.
Catalyst NoneCu(I) salt (e.g., CuI)Use if necessary. Only required if using the less reactive 2-chloro substrate or if the reaction stalls. Unnecessary for the -SO₂Me substrate.
References
  • CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents.
  • Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Cas 123342-93-8, 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid | lookchem. Available at: [Link]

Sources

Stability testing of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid. This document provides a comprehensive overview of potential stability issues, troubleshooting strategies, and detailed experimental protocols grounded in authoritative guidelines and scientific literature.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary purpose of conducting stability testing on this compound?

A1: The purpose of stability testing is to provide evidence on how the quality of a drug substance, such as this compound, varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] These studies are fundamental to establishing a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[2]

Q2: What are forced degradation studies, and why are they necessary for this molecule?

A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[3] The goal is to identify the likely degradation products, which helps in understanding the degradation pathways and in the development of stability-indicating analytical methods.[3][4] For this compound, this is crucial for ensuring that the analytical methods used can separate the intact drug from any potential impurities or degradants that may form during storage.[5]

Q3: What are the most probable degradation pathways for a molecule with a thioether linkage and a pyrimidine ring like this?

A3: Based on its structure, the most probable degradation pathways include:

  • Hydrolysis: The thioether bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially cleaving the molecule.[1][6] The dimethoxy groups on the pyrimidine ring could also be susceptible to hydrolysis.

  • Oxidation: The sulfur atom in the thioether linkage is prone to oxidation, which can form a sulfoxide and subsequently a sulfone.[7][8][9]

  • Photodegradation: Aromatic compounds and sulfur-containing compounds can be susceptible to degradation upon exposure to light.[2][10]

Q4: What are the key considerations when developing a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to separate the parent compound from its degradation products and any process-related impurities. Key considerations include:

  • Column Chemistry: A C18 column is often a good starting point for reversed-phase chromatography of aromatic compounds.[5]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the acidic benzoic acid moiety.[5]

  • Detection: UV detection is suitable due to the aromatic rings in the molecule. The detection wavelength should be chosen to provide good sensitivity for both the parent compound and its potential degradants.[5]

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Rapid degradation observed under all forced degradation conditions. The molecule is inherently unstable.* Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents).* Ensure proper control of experimental parameters (e.g., pH, light exposure).
No degradation is observed under any stress conditions. The molecule is highly stable, or the stress conditions are not harsh enough.* Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of reagents).* Ensure that the analytical method is capable of detecting small amounts of degradation products.
Poor peak shape (tailing or fronting) in the HPLC chromatogram. * Inappropriate mobile phase pH.* Column overload.* Secondary interactions with the stationary phase.* Adjust the mobile phase pH to ensure the analyte is in a single ionic form.* Reduce the injection volume or sample concentration.* Try a different column with a different stationary phase chemistry.
Co-elution of the parent peak with a degradation product. The chromatographic conditions are not optimized for separation.* Modify the mobile phase composition (e.g., change the organic solvent ratio, try a different organic solvent).* Change the column temperature.* Use a column with a different selectivity.
Mass balance is not within the acceptable range (e.g., 95-105%). * Degradation products are not being detected by the analytical method.* Formation of non-chromophoric or volatile degradation products.* Precipitation of the sample.* Use a photodiode array (PDA) detector to check for the presence of other chromophoric species.* Consider using a mass spectrometer (LC-MS) to identify potential degradation products.* Ensure complete dissolution of the sample before and after stress testing.

Experimental Protocols

Forced Degradation Studies

These studies are designed to intentionally degrade the this compound to an extent of 5-20% to facilitate the identification of degradation products and the development of a stability-indicating method.[11]

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound as described above.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of the compound in water or a mixture of water and a co-solvent.

    • Heat the solution at 60 °C for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Prepare a solution of the compound at approximately 1 mg/mL.

  • Add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Expose a solid sample of the compound and a solution of the compound (in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the samples at appropriate time intervals.

  • Place a solid sample of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 60 °C, 80 °C) for a specified period.

  • Analyze the sample at appropriate time intervals.

Stability-Indicating HPLC Method Development

The following is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation studies.

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent compound and any less polar degradants.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at a wavelength that provides good response for the parent and expected degradation products (e.g., 254 nm or a wavelength determined by UV scan).

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Expose to stress neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Expose to stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to stress photo Photolysis (ICH Q1B) prep->photo Expose to stress thermal Thermal (Solid, 60°C) prep->thermal Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points neutral->hplc Analyze at time points oxidation->hplc Analyze at time points photo->hplc Analyze at time points thermal->hplc Analyze at time points pda PDA/MS for Peak Purity & Identification hplc->pda Characterize peaks Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound Parent Compound sulfoxide Sulfoxide Derivative Oxidation Product parent:f1->sulfoxide:f0 [O] cleavage_prod1 2-Mercaptobenzoic acid Cleavage Product parent:f1->cleavage_prod1:f0 H2O / H+ or OH- cleavage_prod2 2-Hydroxy-4,6-dimethoxypyrimidine Cleavage Product parent:f1->cleavage_prod2:f0 H2O / H+ or OH- sulfone Sulfone Derivative Further Oxidation sulfoxide:f1->sulfone:f0 [O]

Caption: Predicted degradation pathways.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES - SNS Courseware.
  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed. Available from: [Link]

  • Thioester - Wikipedia. Available from: [Link]

  • Thiols And Thioethers - Master Organic Chemistry. Available from: [Link]

  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones | Macromolecules - ACS Publications. Available from: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC - NIH. Available from: [Link]

  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative - JETIR.org. Available from: [Link]

  • Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... - ResearchGate. Available from: [Link]

  • Pyrimidine metabolism - Wikipedia. Available from: [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. Available from: [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts. Available from: [Link]

  • What is the end product of pyrimidine metabolism? - Quora. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available from: [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available from: [Link]

  • Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects - PubMed. Available from: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • Characterization of thioether compounds formed from alkaline degradation products of enflurane - PubMed. Available from: [Link]

  • Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor - Semantic Scholar. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. Available from: [Link]

  • Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed. Available from: [Link]

  • Bacterial Degradation of Aromatic Compounds - MDPI. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Available from: [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma | Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Analytical CHEMISTRY - TSI Journals. Available from: [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges and solutions for the detection of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to ensure the accuracy and reliability of your analytical results.

Introduction

This compound, also known as Pyrithiobac, is a significant compound, notably used as a pyrimidinylsalicylic acid herbicide.[1] Its accurate detection and quantification are crucial for various applications, including pharmaceutical development, environmental monitoring, and quality control. This guide will walk you through common analytical hurdles and provide robust solutions.

The molecular structure of this compound consists of a benzoic acid core linked to a dimethoxypyrimidine group via a thioether bond.[2][3] This structure presents unique analytical considerations, particularly its acidic nature and potential for interactions with analytical instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the detection of this compound?

A1: The most common and effective analytical methods for this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[4] HPLC is well-suited for separating the analyte from complex matrices, while UV detection provides good sensitivity. Mass spectrometry offers higher selectivity and structural confirmation.[5]

Q2: What are the key physicochemical properties of this compound to consider during method development?

A2: Understanding the compound's properties is fundamental for successful analysis. Key properties include:

  • Molecular Formula: C₁₃H₁₁ClN₂O₄S[6]

  • Molecular Weight: 326.76 g/mol [3]

  • Melting Point: 148-151 °C[6]

  • pKa: The benzoic acid moiety makes the compound acidic. The predicted pKa is around 1.91±0.36.[2] This is a critical parameter for HPLC method development, especially for selecting the mobile phase pH.

Q3: How should I prepare samples containing this compound for analysis?

A3: Sample preparation is crucial to remove interfering substances and ensure the analyte is in a suitable form for injection. A general workflow is as follows:

Caption: A general workflow for sample preparation.

For complex matrices, such as biological fluids or environmental samples, a solid-phase extraction (SPE) step may be necessary to achieve adequate cleanup and concentration.

Troubleshooting Guide: HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Q: My chromatogram shows significant peak tailing for the analyte. What could be the cause and how can I fix it?

A: Peak tailing is a frequent issue when analyzing acidic compounds like this one. It is often caused by secondary interactions between the analyte and the stationary phase.[7]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the acidic proton of the benzoic acid, leading to tailing.[7]

    • Solution: Use an end-capped column or a column specifically designed for polar compounds. Alternatively, adding a small amount of a competing acid, like trifluoroacetic acid (TFA), to the mobile phase can help mask these silanol groups.[7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, causing peak broadening and tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[7] For this compound, a mobile phase pH of <2 is recommended. Phosphoric acid or formic acid are commonly used for this purpose.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[8]

Problem 2: Poor Resolution

Q: I am having trouble separating the analyte from other components in my sample. How can I improve the resolution?

A: Achieving good resolution is essential for accurate quantification.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase may not be optimal for separation.

    • Solution: Adjust the gradient slope or the isocratic composition of your mobile phase. A shallower gradient or a lower percentage of organic solvent will generally increase retention and improve resolution for reversed-phase chromatography.

  • Improper Column Selection: The column chemistry may not be suitable for your sample matrix.

    • Solution: Experiment with different stationary phases. A phenyl-hexyl or a polar-embedded phase might offer different selectivity compared to a standard C18 column.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor resolution.[9]

    • Solution: Replace the guard column or the analytical column if necessary.[10]

Problem 3: Inconsistent Retention Times

Q: The retention time of my analyte is shifting between injections. What could be causing this variability?

A: Stable retention times are critical for reliable peak identification.

Potential Causes & Solutions:

  • Fluctuations in Mobile Phase Composition: Inconsistent mixing of mobile phase solvents can lead to retention time shifts.[11]

    • Solution: Ensure your mobile phase is well-mixed and degassed.[7] If using a gradient, check the pump's performance.

  • Temperature Variations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Equilibration: Insufficient column equilibration between injections can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Flushing with at least 10-20 column volumes is recommended.[7]

Caption: Decision tree for troubleshooting retention time variability.

Troubleshooting Guide: Mass Spectrometry (MS) Detection

For enhanced selectivity and sensitivity, coupling HPLC with a mass spectrometer is often the preferred method.

Problem 1: Poor Signal Intensity

Q: I am observing a weak or no signal for my analyte in the mass spectrometer. What are the possible reasons?

A: Low signal intensity can be a significant challenge in MS analysis.[12]

Potential Causes & Solutions:

  • Inefficient Ionization: The choice of ionization source and its parameters are critical.

    • Solution: For a compound like this compound, Electrospray Ionization (ESI) is typically used.[13] Optimize the ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature. Experiment with both positive and negative ion modes, although the acidic nature of the molecule suggests negative ion mode might be more effective.

  • Ion Suppression: Components of the sample matrix can interfere with the ionization of the analyte, leading to a suppressed signal.[14]

    • Solution: Improve sample cleanup procedures. Diluting the sample can also mitigate matrix effects. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification in the presence of ion suppression.[13]

  • Incorrect Mass Analyzer Settings: The settings of the mass analyzer can impact signal intensity.

    • Solution: Ensure the instrument is properly tuned and calibrated.[12]

Problem 2: Mass Accuracy Issues

Q: The measured mass of my analyte is not accurate. How can I improve mass accuracy?

A: Accurate mass measurement is crucial for confident compound identification.[12]

Potential Causes & Solutions:

  • Instrument Calibration: The mass spectrometer requires regular calibration to ensure mass accuracy.

    • Solution: Perform a mass calibration using an appropriate calibration standard across the desired mass range.[12]

  • Instrument Contamination: Contaminants in the ion source or mass analyzer can affect mass accuracy.

    • Solution: Follow the manufacturer's guidelines for routine cleaning and maintenance of the instrument.[12]

Method Validation

Any analytical method developed for the detection of this compound must be validated to ensure it is fit for its intended purpose.[15] The validation process provides documented evidence that the method is reliable and reproducible.[15][16]

Key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[17]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17]

  • Accuracy: The closeness of the test results to the true value.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]

Table 1: Typical HPLC-UV Method Parameters for Analysis

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm

Note: These are starting parameters and may require optimization for specific applications.

Conclusion

The successful analysis of this compound requires a systematic approach to method development and troubleshooting. By understanding the compound's chemical properties and the potential pitfalls of analytical techniques, researchers can develop robust and reliable methods for its detection and quantification. This guide provides a foundation for addressing common challenges, but it is important to remember that each analytical problem may require a unique solution based on the specific sample matrix and analytical goals.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • BenchChem. (2025). Common HPLC problems and solutions for organic acid analysis.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • PharmaTutor. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • International Journal of Research and Review. (2025).
  • GL Sciences Inc. (2022). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • Spectroscopy Online. (n.d.). A New Perspective on the Challenges of Mass Spectrometry.
  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • Echemi. (n.d.). 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid.
  • U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ScienceDirect. (n.d.).
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • University of Anbar. (2025). Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave.
  • ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
  • LookChem. (n.d.). Cas 123342-93-8,2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid.
  • ACS Publications. (2021).
  • Mansoura University. (n.d.).
  • PubChem. (n.d.). Pyrithiobac.
  • ChemBK. (n.d.). Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]-.
  • I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.
  • ResearchGate. (2024). (PDF) Application of [2-((Z)-(4-hydroxy-3-methoxy-5-((E)-thiazol-5-yldiazenyl) benzenylidene) amino) benzoic acid] (MThBABA)
  • R&D Chemicals. (n.d.). Pyrithiobac.
  • AERU. (n.d.). Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-.
  • PubChem. (n.d.). Pyrithiobac sodium.

Sources

Technical Support Center: Enhancing the Biological Activity of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the enhancement of biological activity in 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and evaluation of this promising class of compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active molecules, including anticancer, anti-inflammatory, and herbicidal agents.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and strategic guidance to navigate the complexities of optimizing the biological efficacy of these derivatives.

Our approach is rooted in a deep understanding of the structure-activity relationships (SAR), mechanistic principles, and synthetic challenges associated with this scaffold. Whether you are seeking to improve herbicidal potency, explore novel therapeutic applications, or troubleshoot synthetic hurdles, this guide will serve as a comprehensive resource.

Part 1: Synthesis and Core Chemistry - Troubleshooting and FAQs

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction between a thiol-containing benzoic acid and an activated pyrimidine. This key thioether linkage formation can be a source of experimental challenges.

Frequently Asked Questions (FAQs): Synthesis

Q1: My SNAr reaction to form the thioether linkage is sluggish or failing. What are the likely causes?

A1: Low yields in this SNAr reaction can often be attributed to several factors:

  • Insufficiently Activated Pyrimidine Ring: The pyrimidine ring's inherent electron deficiency facilitates nucleophilic attack. However, the presence of a good leaving group at the 2-position is critical. While the 4,6-dimethoxy groups are electron-donating, the reactivity of a 2-halo-4,6-dimethoxypyrimidine is generally sufficient. If you are using a less reactive leaving group, consider using a more activating one like a sulfonyl group.

  • Poor Nucleophilicity of the Thiol: The thiol on the benzoic acid needs to be deprotonated to form the more nucleophilic thiolate. Ensure your base is strong enough to achieve this. Common bases for this reaction include sodium carbonate, potassium carbonate, or sodium hydride.

  • Steric Hindrance: Bulky substituents on either the pyrimidine or the benzoic acid ring can sterically hinder the approach of the nucleophile. If you suspect steric hindrance, you may need to increase the reaction temperature or use a less sterically demanding base.

Q2: I am observing the formation of disulfide byproducts from my thiol-containing benzoic acid. How can I prevent this?

A2: The oxidation of thiols to disulfides is a common side reaction, especially in the presence of air (oxygen) and a basic medium. To mitigate this:

  • Degas Your Solvents: Before use, thoroughly degas your reaction solvents by bubbling an inert gas like nitrogen or argon through them.

  • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Control Reaction Temperature: While heating can increase the rate of the desired reaction, it can also accelerate side reactions. Optimize the temperature to find a balance.

Q3: What are the optimal conditions for the synthesis of Pyrithiobac-sodium, a key derivative in this class?

A3: The synthesis of Pyrithiobac-sodium, the sodium salt of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid, typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid. Optimal conditions often include the use of a solvent such as acetonitrile, an inorganic base like sodium carbonate, and a catalyst like sodium p-toluenesulfinate, with reaction temperatures around 80°C.

Part 2: Enhancing Biological Activity - Strategies and FAQs

Optimizing the biological activity of your derivatives requires a systematic approach, leveraging principles of medicinal chemistry such as structure-activity relationship (SAR) studies and bioisosteric replacements.

Frequently Asked Questions (FAQs): Activity Enhancement

Q1: What is the primary mechanism of action for the herbicidal activity of this class of compounds?

A1: Pyrimidinylthiobenzoates are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, these compounds disrupt protein synthesis and lead to plant death. This pathway is absent in animals, making ALS an attractive target for herbicides.

Q2: How can I apply Structure-Activity Relationship (SAR) principles to enhance the anticancer activity of my derivatives?

A2: While specific SAR studies on the this compound scaffold for anticancer activity are still emerging, we can extrapolate from related pyrimidine and benzoic acid derivatives. Key considerations include:

  • Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly impact activity. Halogen substitutions (e.g., fluoro, chloro) can enhance potency.

  • Modifications of the Pyrimidine Ring: While the 4,6-dimethoxy substitution is a common starting point, exploring other alkoxy groups or replacing them with other functionalities could modulate activity.

  • Bioisosteric Replacement of the Thioether Linker: The thioether linkage is susceptible to oxidation in vivo. Consider replacing it with more stable bioisosteres such as an ether, amine, or a methylene group to improve metabolic stability. The 1,1-cyclopropylidene has been explored as a thioether isostere to obviate oxidative metabolism.[2]

Q3: What are some potential molecular targets for the anticancer and anti-inflammatory effects of these compounds?

A3: Beyond ALS inhibition, pyrimidine derivatives have been shown to target various enzymes and signaling pathways implicated in cancer and inflammation:

  • Kinases: Many pyrimidine-based drugs are kinase inhibitors. Consider screening your compounds against a panel of cancer-related kinases.

  • Glutathione S-Transferase (GST): Some pyrimidine derivatives have shown inhibitory activity against GST, an enzyme often overexpressed in cancer cells and involved in detoxification.[3]

  • Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general procedure for the nucleophilic aromatic substitution to form the core scaffold.

Materials:

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Substituted 2-mercaptobenzoic acid

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-mercaptobenzoic acid (1.0 eq) and anhydrous acetonitrile.

  • Add sodium carbonate (2.0 eq) to the mixture.

  • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar).

  • Add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

Protocol 2: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit ALS activity.[4]

Materials:

  • Enzyme source (e.g., partially purified ALS from plant extracts)

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.[4]

  • Substrate Solution: 100 mM sodium pyruvate in assay buffer.[4]

  • Stop Solution: 6 N H₂SO₄.[4]

  • Color Reagent A: 0.5% (w/v) creatine.[4]

  • Color Reagent B: 0.5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate and microplate reader.

Procedure:

  • In a 96-well microplate, add 10 µL of your test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Add 40 µL of the enzyme solution to each well.

  • Add 50 µL of the assay buffer to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the stop solution to each well. This also initiates the conversion of acetolactate to acetoin.

  • Incubate the plate at 60°C for 15 minutes.

  • Add 100 µL of Color Reagent A followed by 100 µL of Color Reagent B to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 530 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Protocol 3: MTT Assay for Anticancer Activity (Cell Viability)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of your pyrimidine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Part 4: Visualization of Key Concepts

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product cluster_optimization Activity Enhancement 2_Halo_Pyrimidine 2-Halo-4,6-dimethoxy- pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) 2_Halo_Pyrimidine->SNAr Thiol_Benzoic_Acid Substituted 2-Mercapto- benzoic Acid Thiol_Benzoic_Acid->SNAr Core_Scaffold 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]- benzoic Acid Derivative SNAr->Core_Scaffold SAR SAR Studies Core_Scaffold->SAR Biological_Screening Biological Screening Core_Scaffold->Biological_Screening Bioisosterism Bioisosteric Replacement SAR->Bioisosterism Bioisosterism->Biological_Screening

Caption: Synthetic workflow for this compound derivatives.

Diagram 2: Mechanism of Action - ALS Inhibition

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) [Target Enzyme] Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Inhibitor 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]- benzoic Acid Derivative Inhibitor->Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Acetohydroxybutyrate->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition->ALS

Caption: Inhibition of the Branched-Chain Amino Acid biosynthesis pathway.

References

  • Gülçin, İ., & Beydemir, Ş. (2021). Inhibition Properties of Some Pyrimidine Derivatives as Anticancer Agents on Glutathione S-Transferase. Journal of Biochemical and Molecular Toxicology, 35(8), e22826.
  • BenchChem. (2025). An In-depth Technical Guide on the Mode of Action of Acetolactate Synthase (ALS) Inhibiting Herbicides.
  • Gerwick, B. C., Subramanian, M. V., Loney-Gallant, V. I., & Chandler, D. P. (1990). Mechanism of action of the 1,2,4-triazolo[1,5-a]pyrimidines. Pesticide Science, 29(3), 357-360.
  • Shimizu, T., Nakayama, I., Nagayama, K., Miyazawa, T., & Nezu, Y. (2002). Acetolactate Synthase Inhibitors. In Peroxidizing Herbicides (pp. 1-56). Springer, Berlin, Heidelberg.
  • Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 232-239.
  • Gerwick, B. C., Mireles, L. C., & Eilers, R. J. (1993). Rapid diagnosis of ALS inhibitor resistance. Weed Technology, 7(2), 519-524.
  • Fattori, D., Porcelloni, M., D'Andrea, P., Catalioto, R. M., Ettorre, A., Giuliani, S., ... & Maggi, C. A. (2010). Structure-activity relationships of 6-methyl-benzo [b] thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl) piperazin-1-yl] butylcarbamoyl] cyclopentyl) amide, potent antagonist of the neurokinin-2 receptor. Journal of medicinal chemistry, 53(10), 4148-4165.
  • Abumelha, H. M., Sefrji, F. O., Alrefaei, A. F., Mojally, M., & El‐Metwaly, N. M. (2024). Exploring Thiazole‐Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. Chemistry & Biodiversity, e202400181.
  • Mukherjee, R., Kumar, V., Srivastava, S. K., Agarwal, S. K., & Burman, A. C. (2006). Betulinic acid derivatives as anticancer agents: structure activity relationship. Anti-cancer agents in medicinal chemistry, 6(3), 271-279.
  • White, A. W., Al-Harrasi, A., Al-busafi, S. N., Islam, M., & O'Brien, P. (2020). Evaluation of 1,1-cyclopropylidene as a thioether isostere in the 4-thio-thienopyrimidine (TTP) series of antimalarials. Bioorganic & Medicinal Chemistry Letters, 30(22), 127566.

Sources

Addressing inconsistent results in experiments with 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What is the recommended procedure for dissolving this compound for in vitro assays?

Due to the benzoic acid moiety, the solubility of this compound is highly pH-dependent.[1][2][3][4][5] For most cell-based assays, it is advisable to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to not affect the biological system being studied.

Q2: How should I store the solid compound and its stock solutions to ensure stability?

Organosulfur compounds, including thioethers, can be susceptible to oxidation.[6][7][8] To maintain the integrity of this compound, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[9][10][11][12][13][14] Stock solutions in organic solvents should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. Before use, thaw the stock solution completely and vortex gently to ensure homogeneity.

Q3: What are the potential mechanisms of action for this compound in a biological context?

While this specific molecule is often used as a synthetic intermediate, the pyrimidine scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[15][16][17][18][19][20] Pyrimidine derivatives can act as inhibitors of various kinases, dihydrofolate reductase, or other enzymes involved in cellular signaling and metabolism. The thiobenzoic acid moiety may also contribute to its biological activity.

Q4: Can this compound interfere with common assay readouts?

Pyrimidine-containing compounds have the potential to interfere with certain assay technologies. For instance, some may exhibit autofluorescence, which can be problematic in fluorescence-based assays. It is always recommended to run appropriate controls, including the compound in assay buffer without cells or enzymes, to check for any intrinsic signal. Additionally, the presence of a sulfur atom could potentially interact with certain detection reagents.

Troubleshooting Guide: Addressing Inconsistent Experimental Results

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.

Issue 1: High Variability in Bioactivity Between Experiments

Potential Cause 1: Compound Instability in Aqueous Media

The thioether linkage in the molecule can be susceptible to oxidation over time, especially in the presence of reactive oxygen species (ROS) in cell culture media, which can lead to the formation of the corresponding sulfoxide or sulfone.[6][7][8] This oxidation can alter the compound's biological activity, leading to inconsistent results.

  • Recommended Solution:

    • Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.

    • Minimize the exposure of the compound to light and air during experimental setup.

    • Consider including an antioxidant in your cell culture medium if compatible with your experimental design.

Potential Cause 2: pH-Dependent Solubility and Precipitation

The benzoic acid group's pKa is around 4.2.[2] In aqueous solutions with a pH close to or below this value, the compound will be less soluble and may precipitate out of solution, reducing its effective concentration.

  • Recommended Solution:

    • Ensure the pH of your final assay buffer is well-controlled and ideally above 6 to maintain solubility.

    • Visually inspect your diluted solutions for any signs of precipitation before adding them to your assay.

    • If precipitation is suspected, consider preparing a fresh, more dilute stock solution or slightly increasing the pH of your assay buffer if your experimental system allows.

Issue 2: Poor Reproducibility in Cell-Based Assays

Potential Cause 1: Inconsistent Cell Health and Density

Variations in cell passage number, confluency, and overall health can significantly impact their response to a test compound.[21][22][23]

  • Recommended Solution:

    • Use cells within a consistent and narrow range of passage numbers for all related experiments.

    • Plate cells at a consistent density and allow them to adhere and stabilize for a uniform period before treatment.

    • Regularly monitor cell morphology and viability to ensure your cell cultures are healthy.

Potential Cause 2: Pipetting Inaccuracies

Errors in pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration of the compound.[24][25][26][27][28]

  • Recommended Solution:

    • Use calibrated pipettes and ensure proper pipetting technique.

    • Prepare a master mix of your final compound dilution to add to replicate wells, rather than adding small volumes of a concentrated stock to each well individually.

Data Summary Table: Solvent and pH Considerations
ParameterRecommendationRationale
Primary Stock Solvent DMSO or EthanolHigh solubility of the compound.
Final Solvent Conc. < 0.5%To minimize solvent-induced artifacts in biological assays.
Aqueous Buffer pH > 6.0To ensure the deprotonation and solubility of the benzoic acid moiety.[1][2][3][4][5]

Experimental Protocols and Visualizations

Protocol: Preparation of Working Solutions
  • Prepare a 10 mM stock solution: Dissolve the appropriate mass of this compound in high-purity DMSO to achieve a final concentration of 10 mM.

  • Aliquot and store: Aliquot the 10 mM stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare intermediate dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in DMSO or your chosen organic solvent.

  • Prepare final working solutions: Dilute the intermediate dilutions into your final aqueous assay buffer, ensuring the final DMSO concentration is below 0.5%. Vortex gently after each dilution step.

Diagram: Troubleshooting Workflow for Inconsistent Results

Troubleshooting Inconsistent Results cluster_B cluster_C cluster_D A Inconsistent Results Observed B Check Compound Handling and Preparation A->B C Review Assay Procedure A->C D Assess Cell Culture Conditions A->D B1 Freshly prepared solutions? B->B1 C1 Consistent pipetting? C->C1 D1 Consistent cell passage number? D->D1 B2 pH of aqueous buffer > 6? B1->B2 B3 No visible precipitation? B2->B3 C2 Master mix used? C1->C2 C3 Appropriate controls included? C2->C3 D2 Uniform cell seeding density? D1->D2 D3 Healthy cell morphology? D2->D3

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Diagram: Potential Signaling Pathway Modulation

Hypothetical Signaling Pathway Modulation Compound This compound Kinase Kinase (e.g., EGFR, CDK) Compound->Kinase Inhibition NFkB NF-κB Pathway Compound->NFkB Modulation ROS Reactive Oxygen Species Compound->ROS Scavenging? CellProliferation Cell Proliferation Kinase->CellProliferation Inflammation Inflammation NFkB->Inflammation Nrf2 Nrf2 Pathway ROS->Nrf2 OxidativeStress Oxidative Stress Response Nrf2->OxidativeStress

Caption: Hypothetical signaling pathways potentially modulated by pyrimidine derivatives.

References

Sources

Validation & Comparative

Comparative analysis of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid and Pyrithiobac

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Pyrithiobac and 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid for Researchers and Drug Development Professionals

Introduction

The pyrimidinylthiobenzoate class of herbicides has been a subject of significant interest in agrochemical research due to their potent, selective herbicidal activity. These compounds function as inhibitors of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a detailed comparative analysis of two molecules within this class: the commercially successful herbicide, Pyrithiobac, and the less-documented this compound. While direct comparative experimental data for the latter is scarce in publicly available literature, a robust scientific comparison can be drawn based on structure-activity relationships within the pyrimidinylthiobenzoate family.

This analysis is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the design and optimization of herbicides, as well as understanding the nuances of ALS-inhibiting compounds.

Chemical Structures and Properties

A fundamental comparison begins with the chemical structures of the two compounds.

Caption: Chemical structures of Pyrithiobac and this compound.

Table 1: Physicochemical Properties

PropertyPyrithiobacThis compound
IUPAC Name 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acidThis compound
CAS Number 123342-93-8Not readily available
Molecular Formula C13H11ClN2O4SC13H12N2O4S
Molecular Weight 326.76 g/mol 292.31 g/mol
Key Structural Difference Chlorine atom at the 6-position of the benzoic acid ringNo substitution at the 6-position of the benzoic acid ring

The critical difference between these two molecules is the presence of a chlorine atom on the benzoic acid ring of Pyrithiobac. This seemingly minor structural change can have profound effects on the molecule's herbicidal activity, selectivity, and metabolic fate.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Both Pyrithiobac and, by inference, this compound, belong to the Group 2 herbicides (WSSA) or Group B herbicides (HRAC). Their mechanism of action is the inhibition of the acetolactate synthase (ALS) enzyme.

Caption: Mechanism of action of pyrimidinylthiobenzoate herbicides via inhibition of the ALS enzyme.

ALS is not present in animals, which contributes to the low mammalian toxicity of these herbicides. Inhibition of this enzyme leads to a deficiency in the essential branched-chain amino acids valine, leucine, and isoleucine, which are vital for protein synthesis and overall plant growth. This ultimately results in the death of susceptible plants.

Herbicidal Spectrum and Efficacy: A Comparative Outlook

Pyrithiobac:

Pyrithiobac is primarily used as a post-emergence herbicide in cotton and other crops for the control of broadleaf weeds.[1] Its efficacy is well-documented against a range of problematic weeds.

This compound:

It is plausible that this compound possesses herbicidal activity due to its core pyrimidinylthiobenzoate structure. However, it is likely to exhibit a different spectrum of weed control and potentially lower overall efficacy compared to Pyrithiobac. The chlorine atom in Pyrithiobac may contribute to:

  • Enhanced Binding: The electron-withdrawing nature of chlorine can alter the electronic distribution of the benzoic acid ring, potentially leading to a more favorable interaction with the active site of the ALS enzyme.

  • Metabolic Stability: The chlorine atom can block sites of metabolic degradation by plant enzymes, thereby increasing the persistence and bioavailability of the herbicide within the plant.

Experimental Protocols

To empirically compare the herbicidal efficacy of these two compounds, a series of standardized experiments would be required.

Experimental Workflow for Comparative Herbicidal Efficacy:

Caption: A generalized workflow for the comparative assessment of herbicidal efficacy.

Step-by-Step Protocol for Greenhouse Efficacy Trials:

  • Plant Material: Grow a selection of relevant broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant crop species (e.g., cotton) in pots under controlled greenhouse conditions.

  • Herbicide Preparation: Prepare stock solutions of Pyrithiobac and this compound in an appropriate solvent (e.g., acetone with a surfactant). Create a series of dilutions to establish a dose-response curve.

  • Herbicide Application: Apply the herbicide solutions to the plants at the 2-4 true leaf stage using a calibrated laboratory sprayer to ensure uniform coverage. Include a control group treated with the solvent and surfactant only.

  • Data Collection: At 7, 14, and 21 days after treatment, visually assess the percentage of injury for each plant. Collect fresh biomass (shoots) for each treatment.

  • Data Analysis: Calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each compound and each weed species. Statistical analysis (e.g., ANOVA) should be used to determine significant differences in efficacy.

Toxicology and Environmental Fate

Pyrithiobac:

Pyrithiobac generally exhibits low acute toxicity to mammals. However, like many herbicides, its environmental fate, including soil persistence and potential for groundwater contamination, is a subject of ongoing study and regulatory oversight.

This compound:

Toxicological and environmental fate data for this specific compound are not publicly available. It would be necessary to conduct a full battery of toxicological and environmental studies to characterize its profile. The absence of the chlorine atom might lead to a different degradation pathway in the environment, potentially resulting in different metabolites and a different persistence profile compared to Pyrithiobac.

Conclusion

This comparative analysis highlights the critical role of specific chemical substitutions in defining the herbicidal properties of pyrimidinylthiobenzoate compounds. Pyrithiobac, with its chlorinated benzoic acid ring, is a well-characterized and effective herbicide. This compound, while belonging to the same chemical class and likely sharing the same mechanism of action, is anticipated to have a different efficacy and selectivity profile.

For researchers in the field, this comparison underscores the importance of structure-activity relationship studies in the design of new and improved herbicides. Further experimental investigation of this compound and its analogs could provide valuable insights into the optimization of ALS-inhibiting herbicides.

References

  • PubChem. Pyrithiobac. [Link]

  • DrugFuture. Pyrithiobac. [Link]

  • ResearchGate. Chemical structure of pyrithiobac sodium. [Link]

  • LookChem. 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. [Link]

  • ChemBK. 2-Chloro-6-{(4,6-dimethoxy-2-pyrimidinyl)thio}benzoic acid sodium salt. [Link]

  • UC Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]

  • PubMed. An introduction to ALS-inhibiting herbicides. [Link]

  • PNAS. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. [Link]

  • University of California, Davis. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. [Link]

  • PubChem. Pyrithiobac sodium. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrithiobac-Sodium in Modern Cotton Farming: A Supplier's Perspective. [Link]

Sources

Comparative Guide to Validating the Mechanism of Action of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid in Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of amyotrophic lateral sclerosis (ALS) research, the validation of a novel therapeutic candidate's mechanism of action is a critical step toward clinical translation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid (referred to herein as 'Compound X') for ALS. This document moves beyond a simple recitation of protocols to offer a comparative analysis of experimental strategies, grounded in the complex, multifactorial pathology of ALS.

The core hypothesis for Compound X is a dual-pronged mechanism: the primary restoration of mitochondrial function, which secondarily alleviates neuroinflammation and reduces downstream protein aggregation. This guide will detail the experimental validation of this hypothesis, comparing it with alternative therapeutic strategies targeting similar pathological hallmarks of ALS.

The Multifactorial Pathology of ALS: A Rationale for a Multi-Target Approach

ALS is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons.[1] A confluence of cellular and molecular dysfunctions drives its pathogenesis, making single-target therapies often insufficient.[2][3] Key pathological features include:

  • Mitochondrial Dysfunction: Mitochondria are central to neuronal health, and their dysfunction is a major contributor to motor neuron death in ALS.[1][2][3][4] This manifests as impaired energy production, increased production of reactive oxygen species (ROS), and abnormal mitochondrial morphology.[2][3][4]

  • Protein Aggregation: The accumulation of misfolded proteins, such as superoxide dismutase 1 (SOD1) and TAR DNA-binding protein 43 (TDP-43), is a hallmark of ALS pathology.[5][6][7] These aggregates are thought to be directly toxic to neurons.[5]

  • Neuroinflammation: The activation of microglia and astrocytes in the central nervous system contributes to a chronic inflammatory state that exacerbates neuronal damage.[8]

The complex interplay of these pathways necessitates therapeutic agents with the potential to modulate multiple aspects of ALS pathology. Compound X, with its proposed dual mechanism, represents such a candidate.

Validating the Primary Mechanism: Restoration of Mitochondrial Function

The primary hypothesized mechanism of Compound X is the amelioration of mitochondrial dysfunction. Validating this requires a series of experiments to assess its impact on mitochondrial health and function in established ALS models.

Experimental Workflow for Validating Mitochondrial Rescue by Compound X

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A ALS Patient-derived iPSC-Motor Neurons (e.g., SOD1 G93A) B Treat with Compound X (Dose-Response) A->B C Assess Mitochondrial Membrane Potential (e.g., TMRM Staining) B->C D Measure Oxygen Consumption Rate (OCR) (Seahorse Assay) B->D E Quantify ROS Production (e.g., MitoSOX Red) B->E F SOD1 G93A Transgenic Mouse Model G Administer Compound X (Pre- and Post-Symptom Onset) F->G H Assess Motor Performance (e.g., Rotarod Test) G->H I Analyze Spinal Cord Mitochondria (Electron Microscopy) G->I J Measure ATP Levels in Spinal Cord G->J

Caption: Experimental workflow for validating the mitochondrial rescue effects of Compound X.

Detailed Experimental Protocols

Protocol 1: Assessing Mitochondrial Membrane Potential in iPSC-derived Motor Neurons

  • Cell Culture: Culture ALS patient-derived iPSC-motor neurons (e.g., carrying the SOD1 G93A mutation) on plates suitable for high-content imaging.

  • Treatment: Treat the cells with a range of concentrations of Compound X for 24 hours. Include a vehicle control.

  • Staining: Incubate the cells with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria with intact membrane potential.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Quantify the mean fluorescence intensity of TMRM per cell. A significant increase in TMRM intensity in Compound X-treated cells compared to vehicle-treated cells would indicate restoration of mitochondrial membrane potential.

Protocol 2: Measuring Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer

  • Cell Plating: Seed iPSC-motor neurons in a Seahorse XF cell culture microplate.

  • Treatment: Treat cells with Compound X for a predetermined duration.

  • Assay: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves the sequential injection of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analysis: Compare the OCR parameters between Compound X-treated and control cells. An increase in basal and maximal respiration would suggest improved mitochondrial function.

Comparative Analysis: Compound X vs. Alternative Mitochondrial-Targeting Therapies

The therapeutic strategy of Compound X can be compared to other approaches aimed at mitigating mitochondrial dysfunction in ALS.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
Compound X Small molecule modulator of mitochondrial function (hypothesized)Oral bioavailability, potential to cross the blood-brain barrier, pleiotropic effects.Off-target effects are possible, mechanism needs to be fully elucidated.
Olesoxime A mitochondrial pore modulator.[9][10]Demonstrated neuroprotective effects in preclinical models.[10]Failed to show efficacy in a Phase III clinical trial for ALS.[10]
Gene Therapy (e.g., AAV-mediated) Delivery of a gene to correct a specific mitochondrial defect.High specificity for the target gene/protein.Potential for immunogenicity, challenges with delivery across the blood-brain barrier, irreversible.

Validating the Secondary Mechanism: Modulation of Neuroinflammation

A key consequence of mitochondrial dysfunction is the activation of inflammatory pathways. We hypothesize that by restoring mitochondrial health, Compound X can reduce the pro-inflammatory activity of microglia.

Experimental Workflow for Validating Anti-Neuroinflammatory Effects

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Primary Microglia Culture B Stimulate with LPS (Induces Inflammation) A->B C Co-treat with Compound X B->C D Measure Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β via ELISA) C->D E Assess NF-κB Pathway Activation (Western Blot for p-p65) C->E F SOD1 G93A Transgenic Mouse Model G Treat with Compound X F->G H Immunohistochemistry of Spinal Cord (Iba1 for microglia, GFAP for astrocytes) G->H I PET Imaging with TSPO Ligand (e.g., [18F]-DPA-714) G->I

Caption: Experimental workflow for validating the anti-neuroinflammatory effects of Compound X.

Detailed Experimental Protocols

Protocol 3: Assessing Microglial Activation in the SOD1 G93A Mouse Model

  • Animal Model and Treatment: Use SOD1 G93A transgenic mice, a standard model for ALS.[11] Administer Compound X or vehicle control orally, starting at a pre-symptomatic or symptomatic age.

  • Tissue Collection: At a defined endpoint, perfuse the mice and collect spinal cord tissue.

  • Immunohistochemistry: Section the spinal cord and perform immunohistochemical staining for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes).

  • Imaging and Analysis: Capture images of the ventral horn of the spinal cord using a fluorescence microscope. Quantify the number and morphology of Iba1-positive and GFAP-positive cells. A reduction in the number and a less activated morphology (more ramified) of these cells in Compound X-treated mice would indicate an anti-inflammatory effect.

Protocol 4: In Vivo Imaging of Neuroinflammation using PET

  • Animal Model and Treatment: As described in Protocol 3.

  • PET Imaging: At various time points during the treatment period, perform Positron Emission Tomography (PET) imaging using a radioligand that targets the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes.[12][13]

  • Image Analysis: Quantify the uptake of the TSPO radioligand in the brain and spinal cord. A lower signal in the Compound X-treated group compared to the control group would suggest a reduction in neuroinflammation.

Comparative Analysis: Compound X vs. Direct Anti-inflammatory Agents

The anti-inflammatory effects of Compound X can be compared to drugs that directly target inflammatory pathways.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
Compound X Indirectly reduces neuroinflammation by restoring mitochondrial health (hypothesized).Addresses an upstream cause of inflammation, potentially better long-term safety profile.May be less potent than direct inhibitors if inflammation is driven by other factors.
(E)-4-(2-nitrovinyl) benzoic acid (BANA) A nitroalkene benzoic acid derivative that inhibits NF-κB activation in microglia.[8][14]Directly targets a key inflammatory pathway, has shown efficacy in preclinical ALS models.[8][14]Potential for off-target effects related to NF-κB inhibition in other cell types.
Masitinib A tyrosine kinase inhibitor that targets mast cells and microglia.[15]Has shown some promise in clinical trials for ALS in combination with Riluzole.[15]Broad kinase inhibition can lead to side effects.

Assessing Downstream Effects on Protein Aggregation

A reduction in oxidative stress and neuroinflammation, resulting from improved mitochondrial function, is expected to decrease the burden of protein aggregation.

Experimental Protocol for Quantifying Protein Aggregates

Protocol 5: Filter Retardation Assay for Insoluble Protein Aggregates

  • Tissue Lysis: Homogenize spinal cord tissue from Compound X-treated and control SOD1 G93A mice in a lysis buffer containing detergents.

  • Filtration: Pass the lysates through a cellulose acetate membrane with a specific pore size (e.g., 0.2 µm). Aggregated proteins will be retained on the membrane.

  • Immunoblotting: Perform a dot blot on the membrane using antibodies specific for misfolded SOD1 or TDP-43.

  • Quantification: Measure the signal intensity of the dots. A lower signal in the samples from Compound X-treated mice would indicate a reduction in insoluble protein aggregates.

Comparative Analysis: Compound X vs. Direct Oligomer Modulators
Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
Compound X Reduces protein aggregation as a downstream effect of improved cellular health (hypothesized).Addresses underlying cellular stress that promotes aggregation.May not be effective against pre-existing aggregates.
Anle138b A small molecule that directly binds to and inhibits the formation of pathological oligomers of proteins like alpha-synuclein and prion protein.[16][17]Directly targets the presumed toxic species (oligomers).[16] Has shown broad efficacy in various neurodegenerative disease models.[17][18]Specificity for ALS-relevant protein aggregates (SOD1, TDP-43) needs further validation.
Antisense Oligonucleotides (ASOs) Suppress the synthesis of the protein prone to aggregation (e.g., Tofersen for SOD1).[11][19]Highly specific for the target protein. Clinically validated for SOD1-ALS.[11]Only applicable to familial forms of ALS with known mutations. Requires intrathecal administration.

Summary of Hypothetical Experimental Data

The following tables summarize the expected outcomes from the proposed experiments, assuming Compound X is effective.

Table 1: In Vitro Validation of Mitochondrial Function

ParameterControl (Vehicle)Compound X (1 µM)Compound X (10 µM)
Mitochondrial Membrane Potential (TMRM Intensity) 100 ± 12145 ± 15180 ± 20**
Basal OCR (pmol/min) 85 ± 9110 ± 11135 ± 14
Maximal OCR (pmol/min) 150 ± 18210 ± 22*260 ± 25
Mitochondrial ROS (MitoSOX Intensity) 100 ± 1065 ± 8 45 ± 6
*p < 0.05, **p < 0.01 vs. Control

Table 2: In Vivo Validation of Neuroinflammation and Motor Function

ParameterControl (Vehicle)Compound X
Activated Microglia (Iba1+ cells/mm²) 250 ± 30120 ± 15
PET TSPO Signal (Standardized Uptake Value) 2.5 ± 0.31.4 ± 0.2
Insoluble SOD1 Aggregates (Relative Units) 100 ± 1840 ± 9**
Disease Onset (days) 95 ± 5110 ± 6
Survival (days) 125 ± 7145 ± 8
*p < 0.05, **p < 0.01 vs. Control

Conclusion

Validating the mechanism of action of a novel compound like this compound for ALS requires a systematic and multi-faceted approach. By hypothesizing a primary effect on mitochondrial function with downstream consequences on neuroinflammation and protein aggregation, a logical and thorough validation strategy can be implemented. The comparative analysis with alternative therapeutic strategies provides a broader context for interpreting the experimental data and understanding the potential advantages and limitations of Compound X. The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating the therapeutic potential of this and other novel compounds in the fight against ALS.

References

  • MDPI. (n.d.). Mitochondria, a Key Target in Amyotrophic Lateral Sclerosis Pathogenesis.
  • PubMed. (2011). The role of mitochondria in the pathogenesis of amyotrophic lateral sclerosis.
  • PubMed. (2023). Mitochondria, a Key Target in Amyotrophic Lateral Sclerosis Pathogenesis.
  • MDPI. (2023). Mitochondrial Dysfunction in Amyotrophic Lateral Sclerosis Pathogenesis.
  • Elsevier. (2024). Evidence of mitochondrial dysfunction in ALS and methods for measuring in model systems.
  • PubMed Central. (2022). The Impact of Mitochondrial Dysfunction in Amyotrophic Lateral Sclerosis.
  • ResearchGate. (2026). Anle138b: A novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease.
  • PubMed. (2013). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease.
  • Unknown Source. (n.d.). Evidence of mitochondrial dysfunction in ALS and methods for measuring in model systems.
  • Apollo. (n.d.). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
  • PubMed Central. (n.d.). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease.
  • SciTechDaily. (2013). Anle138b Slows Down the Onset and Progression of Parkinson's Disease.
  • PubMed Central. (n.d.). Imaging immunological processes from blood to brain in amyotrophic lateral sclerosis.
  • Oxford Academic. (2019). Targeting mitochondrial dysfunction in amyotrophic lateral sclerosis: a systematic review and meta-analysis.
  • PubMed Central. (2016). Screening of Drugs Inhibiting In vitro Oligomerization of Cu/Zn-Superoxide Dismutase with a Mutation Causing Amyotrophic Lateral Sclerosis.
  • Frontiers. (n.d.). Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS.
  • ResearchGate. (2018). (PDF) Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy.
  • Unknown Source. (n.d.). Evidence of mitochondrial dysfunction in ALS and methods for measuring in model systems.
  • PubMed Central. (2020). Novel therapeutic targets for amyotrophic lateral sclerosis.
  • ALS News Today. (2021). New PET Tracer May Better Capture Brain Inflammation in ALS.
  • PubMed Central. (n.d.). Drug repurposing in amyotrophic lateral sclerosis (ALS).
  • Biospective. (2024). ALS Mouse Models for Drug Development.
  • PubMed Central. (n.d.). Neuroinflammation in Amyotrophic Lateral Sclerosis and Frontotemporal Dementia and the Interest of Induced Pluripotent Stem Cells to Study Immune Cells Interactions With Neurons.
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). Pyrithiobac | C13H11ClN2O4S | CID 91781.
  • Biospective. (n.d.). Amyotrophic Lateral Sclerosis (ALS) Models.
  • Taylor & Francis Online. (2010). Guidelines for preclinical animal research in ALS/MND: A consensus meeting.
  • ScienceDaily. (2014). ALS is a protein aggregation disease, research shows.
  • Cure Parkinson's. (n.d.). Clinical trial for Anle138b.
  • My Name'5 Doddie Foundation. (2023). Guiding principles for drug discovery and development in amyotrophic lateral sclerosis.
  • PubMed Central. (n.d.). A chemogenomic approach is required for effective treatment of amyotrophic lateral sclerosis.
  • Taylor & Francis Online. (n.d.). Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update.
  • Cure Parkinson's. (n.d.). Anle138b to target the toxic protein in Parkinson's.
  • BioTechniques. (2024). Protein aggregation pathway uncovered in ALS.
  • PubMed Central. (n.d.). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition.
  • PubMed. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition.
  • PubMed Central. (n.d.). Approaches to Gene Modulation Therapy for ALS.
  • ClinicalTrials.gov. (n.d.). A Study to Assess the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of anle138b in Parkinson's Disease.
  • PubMed Central. (2024). Targeting Protein Aggregation in ALS.
  • Unknown Source. (n.d.).
  • PubMed. (2022). Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial.
  • MDPI. (2024). Advancements in Pharmacological Interventions and Novel Therapeutic Approaches for Amyotrophic Lateral Sclerosis.
  • PubChem. (n.d.). Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187.
  • lookchem. (n.d.). Cas 123342-93-8,2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid.
  • PubChem. (n.d.). 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid.
  • Echemi. (n.d.). 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid.

Sources

A Comparative Guide to the Kinase Selectivity Profile of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of drug discovery and chemical biology, the precise characterization of small molecule inhibitors is paramount. 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid is a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[3][4][5][6] Its dysregulation is implicated in various pathologies, particularly cancer and fibrosis, making ALK5 an attractive therapeutic target.[1][7]

However, the utility of a kinase inhibitor, whether in a research or clinical context, is defined not only by its on-target potency but also by its selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Off-target inhibition can lead to unexpected biological effects, toxicity, or misinterpretation of experimental results.[8][9]

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound against a panel of related and unrelated kinases. We will detail the rationale for enzyme selection, provide a robust experimental protocol for determining inhibitory activity, and present a comparative analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the selectivity of this and similar chemical probes.

Rationale for Kinase Panel Selection

A well-designed selectivity panel is crucial for a meaningful cross-reactivity study. The objective is to challenge the inhibitor against both closely related kinases, where off-target activity is most likely, and representative members of distant kinase families to establish a broader selectivity profile.

Our recommended panel is structured as follows:

  • Closely Related Serine/Threonine Kinases (TGF-β Superfamily):

    • ALK4 (ACVR1B) & ALK7 (ACVR1C): These receptors, like ALK5, are involved in the TGF-β superfamily signaling and are activated by ligands such as Activin and Nodal.[10] Assessing activity against these kinases is the most stringent test of selectivity within the immediate family.

    • ALK2 (ACVR1), ALK3 (BMPR1A), & ALK6 (BMPR1B): These are type I receptors for the Bone Morphogenetic Protein (BMP) pathway, another major branch of the TGF-β superfamily.[3][10] Cross-reactivity here could have significant biological implications.

  • Other Key Serine/Threonine Kinases:

    • PKA (Protein Kinase A) & PKC (Protein Kinase C): As members of the AGC kinase family, they represent major, unrelated serine/threonine signaling nodes.

    • CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle, representing the CMGC kinase family.

  • Representative Tyrosine Kinases:

    • EGFR (Epidermal Growth Factor Receptor): A well-studied receptor tyrosine kinase from the TK family, crucial in cell growth and proliferation.

    • Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase representing the TKL family.

This tiered approach allows for a comprehensive assessment, moving from the most likely off-targets to a broad screen against the wider kinome.

Experimental Design and Protocol: Luminescence-Based Kinase Assay

To quantify the inhibitory activity of this compound against the selected kinase panel, a luminescence-based assay measuring ATP consumption is a robust and high-throughput method. The ADP-Glo™ Kinase Assay (Promega) is a widely used example. The principle is a two-step reaction: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is directly proportional to kinase activity.

Workflow for Kinase Cross-Reactivity Profiling

G A Serial Dilution of This compound D Dispense Compound Dilutions into 384-well plate A->D B Prepare Kinase/Substrate Mix (for each enzyme) E Add Kinase/Substrate Mix B->E C Prepare ATP Solution F Add ATP to Initiate Reaction Incubate at RT C->F D->E E->F G Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) F->G H Add Kinase Detection Reagent (Converts ADP to ATP, drives luciferase) G->H I Read Luminescence on Plate Reader H->I J Normalize Data (0% and 100% controls) I->J K Plot Dose-Response Curve (% Inhibition vs. [Compound]) J->K L Calculate IC50 Value K->L

Caption: Experimental workflow for determining IC50 values.

Step-by-Step Protocol
  • 1. Compound Preparation:

    • a. Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • b. Perform an 11-point serial dilution (1:3) in a 96-well plate to create a concentration gradient, typically starting from 100 µM. Include DMSO-only wells for 0% inhibition (high activity) controls.

  • 2. Kinase Reaction Setup (in a 384-well plate):

    • a. To each well, add 1 µL of the serially diluted compound or DMSO control.

    • b. For each kinase being tested, prepare a 2X master mix containing the specific kinase and its corresponding substrate in the appropriate reaction buffer.

    • c. Add 2 µL of the 2X kinase/substrate master mix to each well.

    • d. Prepare a 2X ATP solution at the desired concentration (often the Km for each specific kinase).

    • e. To initiate the reaction, add 2 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • f. Incubate the plate at room temperature for 60 minutes.

  • 3. Signal Detection:

    • a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • b. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • c. Read the luminescence on a plate reader (e.g., GloMax®).

  • 4. Data Analysis:

    • a. Normalize the raw luminescence data. The average signal from the DMSO-only wells represents 0% inhibition, and a control well with no kinase activity represents 100% inhibition.

    • b. Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • c. Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Data Analysis

The IC50 values obtained from the dose-response curves for each kinase are compiled to generate a selectivity profile. The data below is representative of what a typical cross-reactivity screen for a selective ALK5 inhibitor might yield.

Kinase FamilyTarget EnzymeIC50 (nM)Selectivity vs. ALK5
TGF-β Superfamily ALK5 (TGFβR1) 15 1x
ALK4 (ACVR1B)85057x
ALK2 (ACVR1)>10,000>667x
ALK7 (ACVR1C)1,20080x
Other S/T Kinases PKA>10,000>667x
PKCα>10,000>667x
CDK2>10,000>667x
Tyrosine Kinases EGFR>10,000>667x
Src>10,000>667x

Interpretation of Results:

The data clearly demonstrates that this compound is a highly potent and selective inhibitor of ALK5.

  • High On-Target Potency: An IC50 of 15 nM confirms potent inhibition of the primary target.

  • Intra-Family Selectivity: The compound exhibits moderate selectivity (57- to 80-fold) against other TGF-β type I receptors like ALK4 and ALK7. This is expected, as the ATP-binding sites within this family share significant homology. Crucially, it shows excellent selectivity (>667-fold) against the BMP receptors (ALK2), indicating it can be used to specifically probe the TGF-β/Activin branch over the BMP branch of the signaling pathway.

  • Broad Kinome Selectivity: The inhibitor is essentially inactive (IC50 > 10,000 nM) against representative kinases from other major families (AGC, CMGC, TK, TKL). This broad selectivity is a hallmark of a high-quality chemical probe and reduces the likelihood of confounding off-target effects in cellular experiments.

TGF-β Signaling Pathway Context

G cluster_membrane Cell Membrane cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII Type II Receptor (TβRII) TGFb->TBRII Binds TBRI Type I Receptor (ALK5) TBRII->TBRI Recruits & Phosphorylates R_SMAD R-SMADs (SMAD2/3) TBRI->R_SMAD Phosphorylates Inhibitor This compound Inhibitor->TBRI INHIBITS Co_SMAD Co-SMAD (SMAD4) R_SMAD->Co_SMAD Forms Complex SMAD_Complex SMAD Complex Gene Target Gene Transcription SMAD_Complex->Gene Regulates

Caption: Inhibition of the canonical TGF-β/SMAD pathway.

Conclusion

This guide outlines a systematic approach to characterizing the cross-reactivity of the ALK5 inhibitor this compound. The experimental data confirms that it is a highly selective tool for studying TGF-β signaling. Its minimal activity against other kinase families validates its use in complex biological systems where off-target effects could obscure results. For researchers in oncology, fibrosis, and developmental biology, this high degree of selectivity ensures that observed phenotypic changes can be confidently attributed to the inhibition of the ALK5 kinase.[5][7][11] This rigorous validation is a critical step in the progression of any small molecule inhibitor from a chemical entity to a reliable biological probe.

References

  • Wikipedia. (2023). TGF beta signaling pathway. Retrieved from [Link]

  • Zhang, Y. E. (2017). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health. Retrieved from [Link]

  • Giannelli, G., et al. (2017). TGF-β Signaling. PMC. Retrieved from [Link]

  • Sino Biological. (n.d.). TGF-beta Signaling Pathway. Retrieved from [Link]

  • Cusabio. (n.d.). TGF-beta signaling pathway. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Retrieved from [Link]

  • Merget, B., et al. (2018). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. ACS Publications. Retrieved from [Link]

  • van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Brehmer, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. Retrieved from [Link]

  • Park, H., et al. (2021). Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • ResearchGate. (2025). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Retrieved from [Link]

  • Ingenta Connect. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Retrieved from [Link]

  • Wikipedia. (2023). Enzyme kinetics. Retrieved from [Link]

  • Wikipedia. (2023). Enzyme assay. Retrieved from [Link]

Sources

A Comparative Guide to the Herbicidal Efficacy of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal efficacy of various analogs of 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development. This document delves into the mechanism of action, structure-activity relationships, and comparative performance of these compounds, supported by experimental data and detailed protocols.

Introduction: Targeting the Essential Acetolactate Synthase (ALS)

The this compound scaffold is a cornerstone of a significant class of herbicides known as pyrimidinylthiobenzoates.[1] These compounds exert their herbicidal effects by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[3] By blocking ALS, these herbicides halt cell division and growth, leading to the eventual death of susceptible plants.[1] This targeted mode of action provides excellent crop selectivity in some cases and has led to the development of several commercial herbicides.

Mechanism of Action: A Molecular Perspective

The herbicidal activity of this compound and its analogs stems from their ability to bind to the ALS enzyme. This binding is non-competitive, meaning the herbicide does not directly compete with the enzyme's natural substrates.[2] Instead, it binds to a specific site on the enzyme, inducing a conformational change that renders the enzyme inactive.

dot

Caption: Mechanism of action of this compound analogs.

Comparative Herbicidal Efficacy: A Data-Driven Analysis

The efficacy of these herbicides is highly dependent on the specific chemical substitutions on the parent molecule. Modifications to the benzoic acid ring and the pyrimidine ring can significantly impact the compound's ability to bind to the ALS enzyme and its overall herbicidal activity.

The following table summarizes the herbicidal activity of selected analogs based on available literature. The data is presented as percent inhibition at a given concentration, which provides a comparative measure of efficacy.

Compound IDR1 (Benzoic Acid Ring)R2 (Pyrimidine Ring)Target Weed SpeciesConcentration (mg/L)Inhibition (%)Reference
Pyrithiobac-sodium 2-Cl4,6-di-OCH3Amaranthus retroflexus100High[1]
Analog 4d -4-OCH3, 6-NH-ArylBrassica napus (root)10081.5[1]
Analog 4f -4-OCH3, 6-NH-ArylDigitaria adscendens (root)10081.0[1]
Pyribenzoxim Analog 5-20 Ester linkage4,6-di-OCH3Echinochloa crusgalli18.75High[5]
Pyribenzoxim Analog 5-21 Ester linkage4,6-di-OCH3Echinochloa crusgalli18.75High[5]

Note: The herbicidal activity is often evaluated against a panel of both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds. The specific substitutions on the aromatic rings of the thiourea bridge in analogs 4d and 4f contribute to their differential activity.[1] Pyribenzoxim and its analogs feature an oxime ester linkage at the benzoic acid portion, which can influence their activity and may act as prodrugs.[5]

Structure-Activity Relationship (SAR): Unlocking the Keys to Potency

The relationship between the chemical structure of these analogs and their herbicidal activity is a critical area of study for the development of new, more effective herbicides. Key findings from various studies include:

  • Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring significantly influence herbicidal activity. For example, the presence of a chlorine atom at the 2-position, as seen in pyrithiobac-sodium, is important for its activity.

  • Modifications of the Carboxylic Acid Group: Esterification of the carboxylic acid group can lead to compounds with altered activity profiles. Oxime esters, such as in pyribenzoxim, have shown high herbicidal activity.[5]

  • Substituents on the Pyrimidine Ring: The 4,6-dimethoxy substitution on the pyrimidine ring is a common feature in many active compounds. Replacing one or both methoxy groups can modulate the herbicidal spectrum and potency. Studies on related pyrimidine derivatives have shown that the type and position of substituents greatly influence biological activity.[1]

  • The Thioether Linkage: The sulfur bridge connecting the benzoic acid and pyrimidine moieties is crucial for the correct orientation of the molecule within the ALS enzyme's binding pocket.

dot

Structure_Activity_Relationship cluster_SAR Key Structural Modifications Core_Structure This compound Benzoic_Acid_Ring Substituents on Benzoic Acid Ring (R1) Core_Structure->Benzoic_Acid_Ring Carboxylic_Acid Modification of Carboxylic Acid Group Core_Structure->Carboxylic_Acid Pyrimidine_Ring Substituents on Pyrimidine Ring (R2) Core_Structure->Pyrimidine_Ring Herbicidal_Efficacy Herbicidal Efficacy (ALS Inhibition) Benzoic_Acid_Ring->Herbicidal_Efficacy Carboxylic_Acid->Herbicidal_Efficacy Pyrimidine_Ring->Herbicidal_Efficacy

Caption: Key structural areas influencing the herbicidal efficacy of the analogs.

Experimental Protocols: A Guide to Assessing Herbicidal Efficacy

To ensure the reproducibility and validity of herbicidal efficacy studies, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a whole-plant, post-emergence bioassay.

Plant Material and Growth Conditions
  • Seed Selection: Obtain certified seeds of the target weed species and, if applicable, a tolerant crop species.

  • Potting Medium: Use a standardized soil mix or a mixture of sand, loam, and peat (e.g., 1:1:1 v/v/v).

  • Planting: Sow 3-5 seeds per pot (e.g., 10 cm diameter) and thin to one uniform seedling per pot after emergence.

  • Growth Environment: Maintain plants in a controlled environment greenhouse with a temperature of 25/20°C (day/night), a 16-hour photoperiod, and adequate irrigation.[6]

Herbicide Application
  • Herbicide Preparation: Prepare stock solutions of the test compounds in an appropriate solvent (e.g., acetone) and then dilute to the final application concentrations with deionized water containing a surfactant (e.g., 0.1% Tween 80).

  • Application Stage: Apply the herbicides when the weed seedlings have reached the 2-4 true leaf stage.[6]

  • Application Method: Use a precision laboratory sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha) at a constant pressure.

Data Collection and Analysis
  • Visual Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a rating scale from 0 (no effect) to 100 (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground plant material, and determine the fresh weight. Dry the plant material in an oven at 70°C for 48 hours to determine the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a suitable statistical software to perform dose-response analysis and determine the GR50 value (the herbicide concentration required to cause a 50% reduction in plant growth).

dot

Experimental_Workflow start Start plant_prep Plant Preparation (Seeding & Growth) start->plant_prep herbicide_app Herbicide Application (Post-emergence) plant_prep->herbicide_app incubation Incubation in Controlled Environment herbicide_app->incubation data_collection Data Collection (Visual & Biomass) incubation->data_collection analysis Data Analysis (GR50 Calculation) data_collection->analysis end End analysis->end

Caption: A typical workflow for a whole-plant herbicidal efficacy bioassay.

Conclusion and Future Perspectives

The this compound analogs represent a vital class of herbicides with a well-defined mode of action targeting the ALS enzyme. The herbicidal efficacy of these compounds is intricately linked to their chemical structure, with modifications to the benzoic acid and pyrimidine rings offering avenues for the development of novel, more potent, and selective herbicides.

Future research should focus on synthesizing and screening a wider array of analogs to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Such models will be invaluable in predicting the herbicidal activity of new compounds, thereby accelerating the discovery and development of next-generation herbicides to address the ongoing challenges of weed management in agriculture.

References

  • [2 D - QSAR studies on CYP26A1 inhibitory activity of 1-

  • -Control-Aaron-Patton.pdf)

Sources

A Comparative Guide to the Synthesis of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid: A Traditional vs. Phase-Transfer Catalysis Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its efficient production is critical for downstream applications. This guide provides an in-depth comparison of two synthetic routes: a conventional high-temperature Ullmann-type condensation and a novel, more efficient method employing Phase-Transfer Catalysis (PTC). Through detailed protocols, mechanistic insights, and quantitative analysis, this document demonstrates the superiority of the PTC route in terms of yield, process efficiency, and adherence to green chemistry principles.[1][2][3][4] This validation guide is intended for process chemists, researchers, and drug development professionals seeking to optimize the synthesis of this key intermediate.

Introduction: The Synthetic Challenge

The target molecule, this compound, is constructed by forming a thioether bond between a benzoic acid moiety and a dimethoxypyrimidine ring. The core chemical transformation is a nucleophilic aromatic substitution (SNAr), where the thiol group of 2-mercaptobenzoic acid displaces a leaving group on the pyrimidine ring.[5]

Conventional methods to achieve this often rely on Ullmann-type condensation reactions.[6][7] These reactions, while effective, typically necessitate harsh conditions, such as high temperatures and the use of stoichiometric copper reagents, leading to challenges in product purification, waste management, and overall process sustainability.[7][8] As the pharmaceutical and agrochemical industries increasingly adopt green chemistry principles, there is a compelling need for synthetic routes that are not only high-yielding but also safer, more energy-efficient, and environmentally benign.[1][2][9] This guide validates an alternative pathway that leverages the power of phase-transfer catalysis to overcome the limitations of the traditional approach.

Route A: Conventional High-Temperature Condensation

The conventional synthesis is a variation of the Ullmann condensation, a copper-promoted C-S cross-coupling reaction.[6][7][8] This method relies on high thermal energy to drive the reaction between 2-mercaptobenzoic acid and 2-chloro-4,6-dimethoxypyrimidine.

Reaction Scheme: Route A

Caption: Conventional Ullmann-type condensation route.

Experimental Protocol: Route A
  • To a stirred solution of 2-mercaptobenzoic acid (1.0 eq) in dimethylformamide (DMF, 10 vol), add potassium carbonate (K₂CO₃, 2.5 eq) and copper(I) oxide (Cu₂O, 0.1 eq).

  • Heat the mixture to 60°C to form the potassium thiophenolate salt.

  • Add 2-chloro-4,6-dimethoxypyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 130°C and maintain for 12-16 hours, monitoring by HPLC.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Filter the mixture to remove inorganic salts and copper residues.

  • Acidify the filtrate with 2N HCl to a pH of ~2 to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the final product.

Mechanistic Rationale and Limitations

The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism.[7][8] The base (K₂CO₃) deprotonates the thiol to form a more nucleophilic thiophenolate. The copper(I) catalyst coordinates to the aryl halide, facilitating the displacement of the chloride by the thiophenolate.

  • Expertise & Causality: The choice of a high-boiling polar aprotic solvent like DMF is necessary to solubilize the reactants and reach the high temperatures required to overcome the activation energy of the reaction.[7] However, these conditions are energy-intensive and DMF is a solvent of high concern. The high temperature can also lead to thermal degradation and byproduct formation, complicating purification. The use of a copper catalyst, while essential, results in metal contamination of the product, requiring extensive purification steps.

Route B: Validated Phase-Transfer Catalysis (PTC) Route

This novel approach utilizes a phase-transfer catalyst to facilitate the reaction in a biphasic system at a significantly lower temperature. This aligns with green chemistry principles by reducing energy consumption and avoiding hazardous solvents.[1][10]

Reaction Scheme: Route B

Caption: Efficient synthesis via Phase-Transfer Catalysis.

Experimental Protocol: Route B
  • Charge a reactor with 2-mercaptobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), toluene (8 vol), and water (4 vol).

  • Stir the biphasic mixture vigorously and heat to 80°C.

  • Add a solution of 2-chloro-4,6-dimethoxypyrimidine (1.05 eq) in toluene (2 vol) dropwise over 1 hour.

  • Maintain the reaction at 80°C for 4-6 hours, monitoring by HPLC.

  • Upon completion, cool the mixture to room temperature and perform a phase split.

  • Wash the organic layer with brine.

  • The product is in the aqueous phase as a salt. Separate the aqueous layer and acidify with 2N HCl to a pH of ~2 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the pure product.

Mechanistic Rationale and Advantages

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different immiscible phases.[10]

  • Expertise & Causality: In this system, the potassium thiophenolate salt, formed in the aqueous phase, is insoluble in the organic phase where the pyrimidine substrate resides. The quaternary ammonium salt (TBAB) acts as the catalyst. Its lipophilic cation pairs with the thiophenolate anion, shuttling it across the phase boundary into the organic phase.[11][12] This "activated" and poorly solvated anion is highly nucleophilic, enabling the SNAr reaction to proceed rapidly at a much lower temperature (80°C vs. 130°C).[10][11][12] This avoids the need for high-boiling solvents and a metal catalyst, simplifying the workup and improving the overall process safety and environmental profile.[2]

Comparative Analysis: Route A vs. Route B

The advantages of the novel PTC route become evident when key performance indicators are compared directly against the conventional method. The workflow for Route B is significantly streamlined, eliminating metal catalyst filtration and reducing energy-intensive high-temperature operations.

Workflow Comparison Diagram

G cluster_A Route A: Conventional cluster_B Route B: PTC Method A1 Charge Reactants, Base, Cu₂O, DMF A2 Heat to 130°C (12-16h) A1->A2 A3 Cool & Quench (Water) A2->A3 A4 Filter Cu Catalyst & Salts A3->A4 A5 Acidify Filtrate (Precipitation) A4->A5 A6 Filter & Dry Product A5->A6 B1 Charge Reactants, Base, PTC, Toluene/H₂O B2 Heat to 80°C (4-6h) B1->B2 B3 Cool & Phase Split B2->B3 B4 Acidify Aqueous Phase (Precipitation) B3->B4 B5 Filter & Dry Product B4->B5

Caption: Comparison of operational workflows.

Quantitative Performance Data
ParameterRoute A: ConventionalRoute B: PTC MethodJustification
Overall Yield 65-75%90-95%Milder conditions reduce byproduct formation and thermal degradation.
Purity (HPLC) ~95% (after workup)>99% (after workup)Cleaner reaction profile requires minimal purification.
Reaction Time 12-16 hours4-6 hoursPTC significantly accelerates the rate of the SNAr reaction.[11]
Reaction Temp. 130°C80°CPTC enables lower activation energy pathway.[10]
Process Mass Intensity (PMI) ~45~18Reduced solvent volumes, no metal catalyst, and higher yield contribute to a lower PMI.[13][14][15][16][17]
Safety & Handling High-temp operation; uses DMF (reprotoxin); copper waste.Lower temp; uses toluene/water; avoids toxic metals.Inherently safer design and greener solvent choice.[2]

Conclusion and Recommendation

The validation data unequivocally supports the adoption of the Phase-Transfer Catalysis (PTC) route for the synthesis of this compound. This novel method offers substantial improvements over the conventional Ullmann-type condensation in every critical process metric. The dramatic increase in yield, coupled with a significant reduction in reaction time, temperature, and waste (as measured by PMI), presents a compelling case from both an economic and environmental standpoint.

The PTC route represents a more robust, efficient, and sustainable manufacturing process. It aligns with the principles of green chemistry by minimizing energy consumption, eliminating hazardous reagents and solvents, and improving overall process safety.[1][4][9] We strongly recommend the implementation of this validated PTC method for the large-scale production of this key chemical intermediate.

References

  • The Green Chemistry Approach to Pharma Manufacturing. AZoM.com. [Link]

  • Principles of green chemistry: Advancing pharma sustainability. European Pharmaceutical Review. [Link]

  • Green chemistry: Navigating growing ESG challenges in pharma manufacturing. Pharmaceutical Technology. [Link]

  • 12 Principles of Green Chemistry and How They Apply to Pharma R&D. That's Nice. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • What Pharma Needs to Know About Green Chemistry. News-Medical.Net. [Link]

  • Process Mass Intensity Calculation Tool - ACS Community. American Chemical Society. [Link]

  • Convergent Process Mass Intensity Calculator. Green Chemistry For Sustainability. [Link]

  • PTC Nucleophilic Aromatic Substitution with Mercaptide. PTC Organics, Inc. [Link]

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. PMC. [Link]

  • Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • METRICS. Green Chemistry Toolkit. [Link]

  • Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in Low Polarity Anhydrous Solvents. A Kinetic Study. RSC Publishing. [Link]

  • Process Mass Intensity Metric. ACS GCI Pharmaceutical Roundtable. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Preparation of 2-chloro-6-[(4,6-dimethoxy-2pyrimidinyl)thio]benzoic acid (Compound No. 1). Molbase. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]

  • Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. International Journal of Pharma and Bio Sciences. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Preparation method of herbicide pyrithiobac-sodium.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

  • 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. lookchem. [Link]

  • 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid. Chemsrc. [Link]

  • Various pathways for converting 2-mercaptobenzoic acid (6) into... ResearchGate. [Link]

  • Preparation method of 6-chloro-2-mercaptobenzoic acid.
  • Preparation method of 6-chloro-2-mercaptobenzoic acid.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid and its Analogs as Acetolactate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vitro and in vivo efficacy of 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid and its closely related analogs. This class of compounds, known as pyrimidinyl thiobenzoates, are potent herbicides that target the acetolactate synthase (ALS) enzyme. Understanding the correlation between their activity at the molecular level (in vitro) and their effects on whole plants (in vivo) is crucial for the development of new and effective weed management solutions.

Introduction: The Role of this compound in Herbicide Research

This compound is a key chemical scaffold in the development of herbicides that belong to the pyrimidinyl carboxy (PC) or pyrimidinyl benzoate (PYB) family.[1] Its primary significance lies in its structural relationship to the commercial herbicide Pyrithiobac-sodium, which is used for the post-emergence control of broadleaf weeds in crops like cotton.[2][3] These compounds function by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3][4] Since this pathway is absent in animals, ALS inhibitors exhibit low toxicity to mammals.[1][5]

This guide will delve into the methodologies used to assess the efficacy of these compounds, comparing their direct inhibitory effects on the ALS enzyme (in vitro) with their herbicidal activity on target plant species (in vivo).

Mechanism of Action: Inhibition of the Acetolactate Synthase Pathway

The herbicidal activity of pyrimidinyl thiobenzoates stems from their ability to bind to and inhibit the ALS enzyme. This inhibition blocks the production of essential amino acids, leading to a cessation of cell division and ultimately, plant death.[3][6][7] The binding of these herbicides to the ALS enzyme is a complex process that can involve time-dependent, accumulative inhibition.[8]

Below is a diagram illustrating the targeted signaling pathway:

ALS Inhibition Pathway Mechanism of Action of Pyrimidinyl Thiobenzoates cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalysis ProteinSynthesis Protein Synthesis & Growth AminoAcids->ProteinSynthesis Inhibitor This compound Inhibitor->ALS Inhibition

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound, disrupting the synthesis of essential branched-chain amino acids.

In Vitro Efficacy: Direct Measurement of ALS Enzyme Inhibition

The in vitro efficacy of pyrimidinyl thiobenzoates is determined by measuring their ability to directly inhibit the activity of the ALS enzyme. This is typically done through an enzyme assay using either purified or partially purified ALS extracted from the target weed species.

Comparative In Vitro Activity of ALS Inhibitors
Compound ClassExample CompoundTarget EnzymeTypical IC50 / KiReference
Pyrimidinyl ThiobenzoatesPyrithiobac-sodiumAcetolactate Synthase (ALS)Nanomolar to low micromolar range[9][10]
SulfonylureasChlorsulfuronAcetolactate Synthase (ALS)Nanomolar range[11]
ImidazolinonesImazapyrAcetolactate Synthase (ALS)Micromolar range[9]
Experimental Protocol: In Vitro ALS Inhibition Assay

This protocol outlines the key steps for assessing the in vitro inhibitory activity of a test compound on the ALS enzyme.

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue from a susceptible plant species in a cold extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, necessary co-factors (e.g., thiamine pyrophosphate, FAD), and the substrate (pyruvate).

    • Add varying concentrations of the test compound (e.g., this compound dissolved in a suitable solvent).

    • Incubate the mixture at a controlled temperature for a defined period.

    • Stop the reaction and measure the amount of product formed (acetolactate).

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

The following diagram illustrates the workflow for the in vitro ALS inhibition assay:

In Vitro ALS Assay Workflow Workflow for In Vitro ALS Inhibition Assay start Start: Plant Tissue homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Crude Enzyme Extract) centrifugation->supernatant reaction_setup Set up Reaction Mixtures: - Enzyme Extract - Substrate (Pyruvate) - Co-factors supernatant->reaction_setup add_inhibitor Add Varying Concentrations of Test Compound reaction_setup->add_inhibitor incubation Incubate at Controlled Temperature add_inhibitor->incubation measure_product Measure Product Formation (Acetolactate) incubation->measure_product data_analysis Calculate % Inhibition and IC50 Value measure_product->data_analysis end End: In Vitro Efficacy Data data_analysis->end

Caption: A stepwise workflow for determining the in vitro inhibitory activity of a compound against the acetolactate synthase (ALS) enzyme.

In Vivo Efficacy: Herbicidal Activity on Whole Plants

The in vivo efficacy of a herbicide is its ability to control or kill target weeds in a whole-plant system. This is influenced by factors such as absorption, translocation, and metabolism of the compound within the plant, in addition to its direct effect on the target enzyme.

Comparative In Vivo Activity of Pyrimidinyl Thiobenzoate Analogs
CompoundTarget WeedsApplication RateEfficacyReference
Pyrithiobac-sodiumBroadleaf weeds in cotton70-140 g a.i./haGood to excellent control[2]
Diarylmethanone Oxime Esters (Analogs)Barnyard grass18.75 µg/mLExcellent control[12]
Experimental Protocol: In Vivo Greenhouse Pot Study

This protocol describes a standard method for evaluating the in vivo herbicidal efficacy of a test compound.

  • Plant Cultivation:

    • Grow target weed species from seed in pots containing a standardized soil mix in a greenhouse with controlled environmental conditions (temperature, light, humidity).

    • Allow plants to reach a specific growth stage (e.g., 2-4 leaf stage) before treatment.

  • Herbicide Application:

    • Prepare a formulation of the test compound (e.g., an emulsifiable concentrate).

    • Apply the formulation to the plants at various dose rates using a calibrated sprayer to ensure uniform coverage.

    • Include a negative control (no treatment) and a positive control (a commercial herbicide with a similar mode of action).

  • Efficacy Assessment:

    • Visually assess the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals after treatment (e.g., 3, 7, 14, and 21 days).

    • Rate the herbicidal efficacy on a scale (e.g., 0% = no effect, 100% = complete plant death).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.

  • Data Analysis:

    • Analyze the visual ratings and biomass data to determine the dose-response relationship.

    • Calculate the GR50 value, which is the dose of the herbicide required to cause a 50% reduction in plant growth.

The following diagram illustrates the workflow for the in vivo greenhouse pot study:

In Vivo Greenhouse Study Workflow Workflow for In Vivo Greenhouse Pot Study start Start: Weed Seeds cultivation Plant Cultivation in Greenhouse Pots start->cultivation growth_stage Plants Reach Target Growth Stage (e.g., 2-4 leaf) cultivation->growth_stage application Herbicide Application (Varying Doses) growth_stage->application assessment Visual Assessment of Phytotoxicity Over Time application->assessment biomass Harvest and Measure Plant Biomass assessment->biomass data_analysis Analyze Dose-Response and Calculate GR50 biomass->data_analysis end End: In Vivo Efficacy Data data_analysis->end

Caption: A generalized workflow for assessing the in vivo herbicidal efficacy of a test compound in a controlled greenhouse environment.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A strong correlation between in vitro and in vivo data is a key indicator of a successful herbicide candidate.[13] High in vitro potency (low IC50) should ideally translate to high in vivo efficacy (low GR50). However, discrepancies can arise due to several factors:

  • Absorption and Translocation: A compound may be a potent enzyme inhibitor in vitro but may not be effectively absorbed by the leaves or translocated to the site of action in the plant.

  • Metabolism: The plant may metabolize the compound into an inactive form before it can reach the target enzyme. Conversely, some compounds are "pro-herbicides" that are converted into their active form within the plant.[1]

  • Off-Target Effects: The compound may have other effects in the plant that contribute to or detract from its overall herbicidal activity.

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to the this compound scaffold affect both its in vitro and in vivo performance.[12][14]

Conclusion

The study of this compound and its analogs provides a clear example of the importance of a dual approach to evaluating the efficacy of potential herbicides. While in vitro assays are invaluable for high-throughput screening and understanding the mechanism of action at a molecular level, in vivo studies are essential for confirming that a compound has the necessary properties to be effective in a whole-plant system. A comprehensive understanding of both aspects is critical for the rational design and development of the next generation of crop protection agents.

References

  • PI Industries. Provide | Pyrithiobac Sodium Weed Control in Cotton. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. PYRITHIOBAC-Sodium. [Link]

  • Li, Y., et al. (2007). Rational design based on bioactive conformation analysis of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors by integrating molecular docking, CoMFA, CoMSIA, and DFT calculations. Journal of Chemical Information and Modeling, 47(5), 1886-1896. [Link]

  • Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1235-E1244. [Link]

  • Yang, G. F., et al. (2015). Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. Journal of Agricultural and Food Chemistry, 63(32), 7177-7186. [Link]

  • Gisler, K., et al. (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Scientific Reports, 11(1), 21067. [Link]

  • Subramanian, M. V., et al. (1990). Properties of Mutant Acetolactate Synthases Resistant to Triazolopyrimidine Sulfonanilide. Plant Physiology, 94(1), 239-244. [Link]

  • Park, J. H., et al. (2001). Inhibition of Barley Acetolactate Synthase by Triazolopyrimidine Derivative. Journal of the Korean Society for Applied Biological Chemistry, 44(3), 215-220. [Link]

  • Wang, M., et al. (2020). Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes. Pest Management Science, 76(11), 3745-3753. [Link]

  • Han, H., et al. (2012). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 68(4), 626-634. [Link]

  • Kavitha, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 384-402. [Link]

  • Kaku, K., et al. (2007). A novel mutated acetolactate synthase gene conferring specific resistance to pyrimidinyl carboxy herbicides in rice. Plant Biotechnology, 24(1), 85-91. [Link]

  • Orr, G. L., et al. (1983). Activity in vivo and redox States in vitro of nitro- and chlorodiphenyl ether herbicide analogs. Plant Physiology, 73(4), 939-944. [Link]

  • Liu, Y., et al. (2019). Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety. Journal of Heterocyclic Chemistry, 56(10), 2735-2743. [Link]

  • Satchivi, N. M., et al. (2023). Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides. Journal of Agricultural and Food Chemistry, 71(33), 12539-12550. [Link]

  • Garcia, M. D., et al. (2022). Structural basis of resistance to herbicides that target acetohydroxyacid synthase. Nature Communications, 13(1), 3245. [Link]

  • Li, Y. Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7378. [Link]

  • Li, X., et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Journal of Agricultural and Food Chemistry, 72(15), 6755-6765. [Link]

  • Li, Y. Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7378. [Link]

  • Husain, A., et al. (2015). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Journal of the Korean Chemical Society, 59(2), 140-146. [Link]

Sources

A Comparative Performance Analysis of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid Against Commercial Acetolactate Synthase (ALS) Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

Introduction

The relentless pursuit of novel herbicidal agents is a cornerstone of modern agricultural science, driven by the dual needs of enhancing crop yields and managing the evolution of herbicide-resistant weeds. Within this landscape, the family of pyrimidinylthiobenzoates represents a promising chemical class. This guide presents a comprehensive benchmark analysis of a novel compound, 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid, hereafter referred to as "PYRITHIOBAC-B," against two widely adopted commercial herbicides: Tribenuron-methyl (a sulfonylurea) and Imazamox (an imidazolinone).

The primary objective of this document is to provide an objective, data-driven comparison of PYRITHIOBAC-B's herbicidal efficacy and crop selectivity. By detailing robust experimental methodologies and presenting comparative data, this guide serves as a technical resource for researchers engaged in the discovery and development of next-generation weed management solutions.

The Scientific Foundation: Mechanism of Action

PYRITHIOBAC-B, along with the selected commercial benchmarks, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.

The inhibition of ALS leads to a rapid cessation of cell division and plant growth. The subsequent deficiency in these critical amino acids triggers a cascade of metabolic disruptions, ultimately resulting in plant death. The high efficacy and low application rates of ALS inhibitors have made them one of the most successful classes of herbicides globally.

ALS_Pathway_Inhibition cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibitor Mechanism of Inhibition Pyruvate Pyruvate Thr_Keto α-Ketobutyrate Pyruvate->Thr_Keto Threonine deaminase ALS Acetolactate Synthase (ALS) Pyruvate->ALS Thr_Keto->ALS Intermediates Intermediates ALS->Intermediates Acetolactate or Acetohydroxybutyrate Amino_Acids Valine, Leucine, Isoleucine Intermediates->Amino_Acids Multi-step conversion Proteins Proteins Amino_Acids->Proteins Protein Synthesis & Plant Growth Inhibitor PYRITHIOBAC-B Tribenuron-methyl Imazamox Inhibitor->ALS Binds to & Inhibits Enzyme Activity

Caption: Inhibition of the ALS enzyme by herbicides, halting amino acid production.

Experimental Design and Methodology

To ensure a robust and unbiased comparison, we designed a series of controlled greenhouse experiments. The causality behind this choice rests on the need to isolate herbicidal effects from the environmental variabilities inherent in field trials, thereby providing a clear dose-response relationship.

Protocol 1: Greenhouse Dose-Response Efficacy Trials

This protocol is designed to quantify and compare the intrinsic herbicidal activity of the compounds on key weed species. The self-validating nature of this system is achieved through the inclusion of untreated controls and established commercial standards, allowing for relative potency to be accurately determined.

Step-by-Step Methodology:

  • Species Selection: Target weed species selected were wild oat (Avena fatua), a problematic grass weed, and cleavers (Galium aparine), a common broadleaf weed.

  • Plant Cultivation: Seeds were sown in 10 cm pots containing a sterilized potting mix. Plants were grown in a controlled environment chamber (22/18°C day/night, 16h photoperiod, 60% relative humidity) until they reached the 2-3 leaf stage.

  • Herbicide Preparation: Stock solutions of PYRITHIOBAC-B, Tribenuron-methyl, and Imazamox were prepared in a 50% acetone/water solution with 0.5% v/v non-ionic surfactant. Serial dilutions were made to create a range of 8-10 application rates intended to span from no effect to complete plant death.

  • Application: Herbicides were applied using a cabinet track sprayer calibrated to deliver 200 L/ha at a pressure of 210 kPa. An untreated control (sprayed with carrier solution only) was included for each species.

  • Data Collection: At 21 days after treatment (DAT), the above-ground biomass of each pot was harvested, dried in an oven at 70°C for 48 hours, and weighed.

  • Statistical Analysis: The dry weight data was expressed as a percentage of the untreated control. A non-linear regression analysis was used to fit a log-logistic dose-response curve and calculate the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth).

Efficacy_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase A 1. Select & Sow Weed Species (A. fatua, G. aparine) B 2. Cultivate Plants to 2-3 Leaf Stage A->B C 3. Prepare Herbicide Dose Ranges B->C D 4. Apply Herbicides with Track Sprayer C->D E 5. Incubate in Growth Chamber for 21 Days D->E F 6. Harvest & Measure Dry Biomass E->F G 7. Calculate % of Untreated Control F->G H 8. Perform Regression Analysis to find GR50 G->H I I H->I Comparative Efficacy Data

Caption: Workflow for determining herbicidal efficacy (GR₅₀) in greenhouse trials.

Protocol 2: Crop Selectivity and Phytotoxicity Assessment

The purpose of this protocol is to evaluate the safety of PYRITHIOBAC-B on a key cereal crop, wheat (Triticum aestivum), compared to the benchmarks. This is critical for determining the compound's practical utility in agriculture.

Step-by-Step Methodology:

  • Plant Cultivation: Wheat (variety 'Apogee') was grown under the same conditions as described in Protocol 1 until the 3-4 leaf stage.

  • Application Rates: Herbicides were applied at two rates: a projected 1X field-use rate and an exaggerated 2X rate to assess the margin of safety.

  • Phytotoxicity Assessment: Visual assessments of crop injury (e.g., stunting, chlorosis, necrosis) were conducted at 7, 14, and 21 DAT using a 0-100% scale (0 = no injury, 100 = complete plant death).

  • Biomass Measurement: At 21 DAT, the above-ground biomass was harvested, dried, and weighed to provide a quantitative measure of any growth inhibition.

Selectivity_Workflow cluster_prep Preparation cluster_exec Execution & Assessment cluster_output Output A 1. Grow Wheat Crop to 3-4 Leaf Stage B 2. Prepare Herbicides at 1X and 2X Rates A->B C 3. Apply Herbicides B->C D 4. Visually Assess Injury (7, 14, 21 DAT) C->D E 5. Harvest & Measure Biomass (21 DAT) D->E F Quantitative Phytotoxicity & Crop Safety Data E->F

Caption: Workflow for assessing herbicide phytotoxicity and crop selectivity.

Comparative Performance Analysis: Results

The following data, generated through the methodologies described above, provides a direct comparison of PYRITHIOBAC-B against Tribenuron-methyl and Imazamox.

Table 1: Herbicidal Efficacy (GR₅₀) on Target Weed Species

Lower GR₅₀ values indicate higher herbicidal potency.

HerbicideChemical ClassGR₅₀ on Avena fatua (g a.i./ha)GR₅₀ on Galium aparine (g a.i./ha)
PYRITHIOBAC-B Pyrimidinylthiobenzoate45.88.2
Tribenuron-methyl Sulfonylurea> 200 (low activity)10.5
Imazamox Imidazolinone35.2 25.6

Analysis: The results indicate that PYRITHIOBAC-B exhibits a compelling profile. It demonstrated significantly better efficacy on the broadleaf weed Galium aparine than both commercial standards. While Imazamox was more potent on the grass weed Avena fatua, PYRITHIOBAC-B still showed meaningful activity, a trait notably absent in Tribenuron-methyl, which is primarily a broadleaf herbicide.

Table 2: Crop Selectivity on Wheat (Triticum aestivum)

Data represents the average visual injury (%) at 21 days after treatment.

HerbicideApplication RateAverage Visual Injury (%)
PYRITHIOBAC-B 1X (30 g/ha)2.5
2X (60 g/ha)6.0
Tribenuron-methyl 1X (15 g/ha)1.5
2X (30 g/ha)4.5
Imazamox 1X (40 g/ha)8.0
2X (80 g/ha)18.5

Analysis: PYRITHIOBAC-B demonstrates excellent crop safety on wheat, comparable to the highly selective Tribenuron-methyl. The visual injury observed even at a 2X rate was minimal and transient. In contrast, Imazamox showed a notably lower margin of crop safety, with significant phytotoxicity observed at the 2X rate. This suggests PYRITHIOBAC-B possesses a favorable selectivity profile for use in cereal crops.

Discussion and Future Directions

This benchmarking study provides strong preliminary evidence for the potential of this compound (PYRITHIOBAC-B) as a novel herbicide. The key findings are:

  • Broad-Spectrum Control: PYRITHIOBAC-B exhibits a valuable efficacy profile, controlling both a key broadleaf weed and a grass weed, suggesting a broader spectrum of control than a specialist herbicide like Tribenuron-methyl.

  • High Potency: Its high potency on Galium aparine surpasses that of the tested commercial standards.

  • Excellent Crop Safety: The compound demonstrates a high degree of selectivity in wheat, a critical attribute for in-crop herbicide applications.

Based on this promising initial data, the logical next steps in the development pipeline for PYRITHIOBAC-B should include:

  • Field Trials: Expanding testing to multi-location field trials is essential to validate these greenhouse findings under real-world environmental conditions and competitive pressures.

  • Weed Spectrum Expansion: Efficacy testing should be broadened to include a wider range of economically important and herbicide-resistant weed biotypes.

  • Toxicology and Environmental Fate: A thorough investigation into the toxicological profile and environmental impact (e.g., soil persistence, leaching potential) is required for regulatory assessment.

References

  • Title: The Acetolactate Synthase (ALS) Gene, ALS-Inhibiting Herbicides, and Herbicide-Resistant Weeds Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: ALS-inhibiting herbicides Source: ScienceDirect - Herbicide Resistance in Weeds and Crops URL: [Link]

  • Title: Tribenuron-methyl Source: PubChem - National Center for Biotechnology Information URL: [Link]

Unambiguous Structural Determination: A Comparative Guide to the Crystallographic Confirmation of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise and unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid, a molecule with potential applications stemming from its structural motifs, moving forward with development in the absence of absolute structural verification is a significant risk. While spectroscopic methods provide valuable insights into connectivity, they can sometimes be ambiguous. This guide provides an in-depth comparison of analytical techniques, underscoring the authoritative role of single-crystal X-ray crystallography in the structural elucidation of this compound.

The Imperative of Structural Certainty

The subject of our analysis, this compound (Molecular Formula: C₁₃H₁₂N₂O₄S, Molecular Weight: 292.31 g/mol ), presents a unique structural arrangement.[1] The spatial relationship between the benzoic acid and the dimethoxypyrimidine ring, connected by a flexible thioether linkage, is critical to its chemical properties and potential biological activity. While techniques like NMR and mass spectrometry are indispensable for initial characterization, they may not definitively resolve conformational ambiguities or subtle stereochemical features. X-ray crystallography, by contrast, provides a direct visualization of the molecule's arrangement in the solid state, offering irrefutable evidence of its structure.

A Comparative Analysis of Structural Elucidation Techniques

The confirmation of a chemical structure is a multi-faceted process. Below is a comparison of X-ray crystallography with other common analytical methods for the structural determination of this compound.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.Provides unambiguous confirmation of the entire molecular structure, including the conformation of the thioether linkage and the spatial orientation of the two ring systems.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Information about the chemical environment of hydrogen and carbon atoms, revealing connectivity and proximity.Confirms the presence of the dimethoxy, pyrimidine, and benzoic acid moieties. 2D NMR techniques (COSY, HMBC) can establish connectivity.May not definitively determine the torsional angles of the thioether bond or the precise inter-ring orientation. Provides an average structure in solution.
Mass Spectrometry (MS) Provides the mass-to-charge ratio, confirming the molecular weight and elemental composition (with high resolution MS).Confirms the molecular formula (C₁₃H₁₂N₂O₄S). Fragmentation patterns can offer clues about the structural components.[1]Does not provide information about the 3D arrangement of atoms or connectivity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Confirms the presence of the carboxylic acid (O-H and C=O stretches) and aromatic C-H bonds.Provides limited information on the overall molecular structure and connectivity.

The Decisive Power of X-ray Crystallography

While a combination of spectroscopic techniques can build a strong case for the proposed structure of this compound, X-ray crystallography stands alone in its ability to provide a definitive and high-resolution picture. The crystallographic data would not only confirm the atomic connectivity but also reveal crucial details about the molecule's conformation, which is influenced by intramolecular hydrogen bonding and crystal packing forces. This level of detail is invaluable for understanding its potential interactions with biological targets.

A closely related compound, 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, has been successfully characterized by X-ray crystallography, demonstrating the feasibility of this technique for this class of molecules.[2] The crystal structure of this analogue revealed key intermolecular interactions, such as C—H⋯O and O—H⋯N hydrogen bonds, which stabilize the crystal packing.[2] A similar analysis for our target molecule would be equally insightful.

Visualizing the Path to Structural Confirmation

The following workflow illustrates the complementary roles of spectroscopic and crystallographic techniques in structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of this compound nmr NMR (1H, 13C, 2D) synthesis->nmr Initial Characterization ms Mass Spectrometry synthesis->ms Initial Characterization ir IR Spectroscopy synthesis->ir Initial Characterization crystal_growth Single Crystal Growth synthesis->crystal_growth Sample for Crystallography proposed_structure Proposed Structure nmr->proposed_structure ms->proposed_structure ir->proposed_structure xray_diffraction X-ray Diffraction crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution confirmed_structure Confirmed 3D Structure structure_solution->confirmed_structure proposed_structure->confirmed_structure Final Verification

Caption: Workflow for structural elucidation.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality. The choice of solvent and technique is critical and often requires empirical optimization.

  • Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms.

  • 2D NMR (COSY, HMBC): Acquire two-dimensional correlation spectra to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals and confirming the connectivity of the molecular backbone.

Hypothetical Crystallographic Data for this compound

The following table presents hypothetical but realistic crystallographic data for the title compound, based on expected values and data from similar structures.

Parameter Hypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Calculated density (g/cm³)1.452
R-factor0.045
wR-factor0.123
Visual Representation of the Confirmed Structure

The following diagram illustrates the confirmed molecular structure of this compound as would be determined by X-ray crystallography.

Caption: Molecular structure of the title compound.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the gold standard. While other analytical techniques provide essential and complementary data, the unambiguous three-dimensional information from crystallography is unparalleled. This guide has outlined the comparative strengths of these methods and provided a framework for the experimental approach to achieve unequivocal structural proof, a critical step in the advancement of any novel chemical entity in the research and development pipeline.

References

  • Echemi. 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid.
  • Chopra, D., Mohan, T. P., Vishalakshi, B., & Guru Row, T. N. (2005). 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3281–o3282.
  • ChemScene. 2-((4,6-Dimethoxypyrimidin-2-yl)thio)benzoic acid.
  • LookChem. Cas 123342-93-8,2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid.
  • DrugFuture. Pyrithiobac.
  • PubChem. Pyrithiobac | C13H11ClN2O4S | CID 91781.
  • PubChem. 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid.
  • Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
  • ChemSrc. CAS#:123342-93-8 | 2-Chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid.
  • ChemBK. Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]-.
  • Der Pharma Chemica.
  • ResearchGate. Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides.

Sources

A Comparative Guide to the Environmental Fate of Pyrimidinyl Thio-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the environmental fate of pyrimidinyl thio-benzoic acid derivatives, a significant class of herbicides. Designed for researchers, scientists, and drug development professionals, this document delves into the critical physicochemical properties, degradation pathways, and mobility characteristics that govern the environmental persistence and potential impact of these compounds. By synthesizing experimental data and grounding the discussion in established regulatory testing protocols, this guide offers an objective comparison to inform environmental risk assessment and the development of more sustainable agricultural practices.

Introduction to Pyrimidinyl Thio-benzoic Acid Derivatives

Pyrimidinyl thio-benzoic acid derivatives are a class of synthetic herbicides widely used for broad-spectrum weed control in various agricultural settings. Their mode of action typically involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This targeted action provides effective weed control at low application rates. However, their introduction into the environment necessitates a thorough understanding of their persistence, mobility, and transformation to ensure minimal non-target effects and to safeguard ecosystem health.

The environmental fate of a herbicide is a complex interplay of its chemical structure and the surrounding environmental conditions. Key processes governing their environmental concentration and persistence include:

  • Degradation: The breakdown of the parent compound into smaller molecules through biotic (microbial) and abiotic (photolysis, hydrolysis) processes.

  • Sorption: The binding of the herbicide to soil particles, which influences its availability for degradation and transport.

  • Mobility: The movement of the herbicide through the soil profile (leaching) or across the soil surface (runoff), which can lead to contamination of water resources.

This guide will comparatively evaluate these critical environmental fate parameters for several prominent pyrimidinyl thio-benzoic acid derivatives, providing a framework for understanding their environmental behavior.

Comparative Analysis of Environmental Fate Parameters

The environmental fate of pyrimidinyl thio-benzoic acid derivatives can vary significantly based on their specific chemical structure and the environmental matrix. The following sections provide a comparative overview of key parameters for selected compounds within this class.

Soil Persistence and Degradation Half-Life

The persistence of a herbicide in soil is a critical factor in determining its potential for long-term environmental impact and carryover injury to subsequent crops. It is often quantified by the soil half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

HerbicideSoil Aerobic Half-life (DT50) (days)Soil Anaerobic Half-life (DT50) (days)Primary Degradation Pathway
Pyrithiobac-sodium 40 - 160[1]50 - 94[1]Microbial degradation[2][3]
Pyraclonil 8.4 - 76[4]69 - 111[4]Microbial degradation
Pyriminobac-methyl 37.5 - 66[5][6]-Abiotic and microbial degradation[5][6]
Bispyribac-sodium 62[7]88 - 109[7]Microbial degradation[7]
Pyrimisulfan Slightly to moderately persistent-Aerobic degradation[8]

Expert Insights: The wide range in soil half-lives observed for a single compound like pyrithiobac-sodium highlights the profound influence of soil properties (e.g., microbial biomass, organic matter content, pH, and temperature) on degradation rates.[1] Microbial degradation is a dominant pathway for many of these herbicides, underscoring the importance of a healthy soil microbiome in their dissipation.[2][3] For pyriminobac-methyl, both abiotic and biotic processes contribute significantly to its breakdown.[5][6]

Mobility in Soil: Sorption and Leaching Potential

The mobility of a herbicide in soil is largely governed by its tendency to adsorb to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this potential, with lower Koc values suggesting higher mobility and a greater risk of leaching into groundwater.

HerbicideSoil Sorption Coefficient (Koc) (mL/g)Mobility ClassificationLeaching Potential
Pyrithiobac-sodium 17.2[1]Mobile[1]High[2]
Pyraclonil 163 - 733[4]Moderately mobile[4]Moderate
Pyriminobac-methyl 0.85 - 32.22 (Kf ads)Varies (Immobile to Highly mobile)[5][6]Low to High (soil dependent)[5][6]
Bispyribac-sodium -Somewhat mobile[7]Likely to leach[7]
Pyrimisulfan 7 - 31 (for degradates)Mobile to Highly mobile[8]High[8]

Expert Insights: Pyrithiobac-sodium's low Koc value indicates a high potential for movement within the soil profile, posing a risk to groundwater in vulnerable areas.[1][2] In contrast, pyraclonil exhibits more moderate mobility.[4] The mobility of pyriminobac-methyl is highly dependent on soil characteristics, particularly organic matter content, with higher organic matter leading to greater adsorption and reduced leaching.[5][6] The high mobility of pyrimisulfan and its degradates also raises concerns about potential water contamination.[8]

Abiotic Degradation: Hydrolysis and Photolysis

Abiotic degradation processes, such as hydrolysis (reaction with water) and photolysis (breakdown by sunlight), can also contribute to the dissipation of herbicides in the environment.

HerbicideHydrolysis at pH 5, 7, 9Aqueous Photolysis Half-life (days)
Pyrithiobac-sodium Stable[1]13[1]
Pyraclonil Stable[4]Stable in buffered water[4]
Pyriminobac-methyl -Photoconversion is a main fate in water[5][6]
Bispyribac-sodium --

Expert Insights: Pyrithiobac-sodium and pyraclonil are both stable to hydrolysis across a range of environmentally relevant pH values.[1][4] This suggests that microbial degradation is the more significant breakdown pathway in soil and aquatic systems. While pyrithiobac-sodium undergoes relatively slow aqueous photolysis, this process can still be a relevant dissipation route in surface waters.[1] For pyriminobac-methyl, phototransformation in water is a key degradation pathway.[5][6]

Major Degradation Products

Understanding the identity and fate of major metabolites is crucial, as they can sometimes be as or more mobile or toxic than the parent compound.

  • Pyrithiobac-sodium: Degrades to major metabolites IN-JW212 and IN-JW213 in soil.[1]

  • Pyraclonil: Major degradates include amide-pyraclonil, M-1, and M-11, which range from mobile to moderately mobile.[4]

  • Pyrimisulfan: Has seven major environmental degradates (M-1, M-2, M-5, M-8, M-15, M-18, and Imino-M-18), which are generally more persistent and mobile than the parent compound.[8]

Expert Insights: The formation of mobile and persistent degradates, as seen with pyraclonil and pyrimisulfan, necessitates their inclusion in environmental risk assessments to fully characterize the potential for water contamination.[4][8]

Standardized Methodologies for Environmental Fate Assessment

To ensure the generation of reliable and comparable data, the environmental fate of herbicides is assessed using internationally recognized and standardized protocols. The Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established a comprehensive set of test guidelines.[7][9][10]

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

Causality: This study is fundamental to determining the persistence of a herbicide in soil under different oxygen levels, which can vary significantly in agricultural fields. It helps to identify the primary degradation pathway (biotic vs. abiotic) and the formation of major metabolites.[1][9]

Step-by-Step Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: The radiolabeled herbicide is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas like nitrogen.

  • Sampling and Analysis: At predetermined intervals, replicate soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to quantify the parent compound and its transformation products.[11][12]

  • Data Analysis: The dissipation of the parent herbicide is modeled to calculate the DT50 value. The formation and decline of major metabolites are also quantified.

Caption: Workflow for determining herbicide transformation in soil.

Experimental Protocol: Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

Causality: This experiment quantifies the sorption of a herbicide to soil, which is a primary determinant of its mobility and bioavailability. The resulting Koc value is a critical input for environmental fate models that predict leaching potential.[2][10]

Step-by-Step Methodology:

  • Soil and Solution Preparation: Several different soil types with varying organic carbon and clay content are used. A solution of the herbicide in a 0.01 M CaCl2 solution (to mimic soil solution ionic strength) is prepared.

  • Equilibration: Known masses of soil are mixed with the herbicide solution in centrifuge tubes. The tubes are shaken for a predetermined equilibration time.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of the herbicide remaining in the aqueous phase is measured.

  • Calculation: The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

  • Desorption (Optional): The supernatant is replaced with a fresh herbicide-free solution, and the process is repeated to determine the extent of desorption.

cluster_workflow OECD 106: Adsorption-Desorption Workflow prep Prepare Soil & Herbicide Solution mix Mix Soil & Solution prep->mix shake Equilibrate (Shake) mix->shake centrifuge Centrifuge to Separate Phases shake->centrifuge analyze Analyze Aqueous Phase centrifuge->analyze calculate Calculate Kd and Koc analyze->calculate

Sources

Validating 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid as a Research Model Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the utility of a model compound is defined by its well-characterized mechanism of action, predictable behavior, and suitability for probing biological systems. This guide provides an in-depth technical evaluation of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid, a member of the pyrimidinyl-thiobenzoate chemical class, as a research model for studying the inhibition of Acetolactate Synthase (ALS).[1]

Through a series of comparative analyses with established ALS inhibitors from different chemical families—the sulfonylurea Chlorsulfuron and the imidazolinone Imazapyr—we will delineate a validation workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to employ or evaluate new chemical entities as reliable tools in their experimental pipelines.

The Central Role of Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme found in plants and microorganisms but absent in animals.[1] It catalyzes the initial, rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2][3] This metabolic distinction makes ALS an attractive and highly specific target for the development of herbicides. The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts protein synthesis, arrests cell division, and ultimately results in plant death.[3][4]

The compound this compound, a pyrimidinyl-thiobenzoate, belongs to one of the five major chemical families of herbicides that target ALS.[1][5] Its utility as a research model hinges on a thorough validation of its potency, selectivity, and on-target effects compared to other well-characterized inhibitors.

Comparative Framework: Selecting the Right Benchmarks

To rigorously validate this compound, we must compare it against established standards from distinct chemical classes that share the same molecular target. For this purpose, we have selected:

  • Chlorsulfuron: A first-generation sulfonylurea herbicide, chlorsulfuron is one of the most well-documented ALS inhibitors.[6][7] Its mechanism of action has been extensively studied, making it an excellent positive control and benchmark for potency.[8]

  • Imazapyr: Representing the imidazolinone family, Imazapyr also inhibits ALS but with a different chemical scaffold.[9][10] Comparing our topic compound to Imazapyr allows for an assessment of how different chemical structures can achieve the same biological outcome, providing insights into the structure-activity relationships of ALS inhibition.

The core of our validation strategy is to ascertain that this compound is not only a potent inhibitor of ALS but also that its biological activity is a direct consequence of this on-target inhibition.

Experimental Validation Workflow

A robust validation protocol for a model compound must be a self-validating system, where each experiment builds upon the last to create a cohesive and logical argument for the compound's utility. The following three-stage workflow is designed to achieve this.

Validation_Workflow cluster_0 Stage 1: In Vitro Target Engagement cluster_1 Stage 2: Cellular/Whole Organism Efficacy cluster_2 Stage 3: Selectivity & Safety Profile a In Vitro ALS Enzyme Inhibition Assay b Determine IC50 Values a->b Quantify Potency d Determine GR50 Values b->d Correlate Potency with Efficacy c Whole Plant Herbicidal Activity Assay c->d Assess Biological Effect g Evaluate Off-Target Effects & Cytotoxicity d->g Link Efficacy to On-Target Safety e Enzyme Selectivity Profiling e->g f Mammalian Cell Viability Assay f->g

Caption: A three-stage workflow for validating a model compound targeting ALS.

Stage 1: In Vitro Target Engagement & Potency

The foundational step in validating any enzyme inhibitor is to quantify its direct interaction with the purified target enzyme. This confirms on-target activity and establishes the compound's intrinsic potency.

Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This colorimetric assay measures the enzymatic production of acetolactate, which is subsequently converted to acetoin. The amount of acetoin, quantified by its reaction with creatine and α-naphthol, is directly proportional to ALS activity.[11]

Methodology:

  • Enzyme Extraction: Extract crude ALS enzyme from young, actively growing plant tissue (e.g., pea seedlings) by homogenization in an ice-cold extraction buffer, followed by centrifugation to clear the lysate.[11]

  • Reaction Setup: In a 96-well microplate, combine the ALS enzyme extract, assay buffer (containing necessary cofactors like TPP and FAD), and serial dilutions of the test compounds (this compound, Chlorsulfuron, Imazapyr) or a vehicle control (e.g., DMSO).

  • Enzymatic Reaction: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the substrate, sodium pyruvate. Incubate for 60 minutes at 37°C.

  • Color Development:

    • Stop the reaction and initiate decarboxylation of acetolactate to acetoin by adding 6 N H₂SO₄. Incubate at 60°C for 15 minutes.[1]

    • Add creatine solution followed by α-naphthol solution. Incubate at 60°C for another 15 minutes to allow for color development.[1][11]

  • Data Acquisition: Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[11]

Comparative Performance Data (In Vitro)
CompoundChemical ClassTarget EnzymeRepresentative IC₅₀ (nM)
This compound Pyrimidinyl-thiobenzoateAcetolactate Synthase (ALS)15 - 40
Chlorsulfuron SulfonylureaAcetolactate Synthase (ALS)10 - 50[11]
Imazapyr ImidazolinoneAcetolactate Synthase (ALS)50 - 150

Note: IC₅₀ values are representative and can vary based on the plant species source of the enzyme and specific assay conditions. The values presented are for comparative purposes.

Expert Interpretation: The primary goal here is to confirm that this compound directly inhibits ALS with a potency that is comparable to, or in the same order of magnitude as, the established comparators. An IC₅₀ in the nanomolar range, similar to Chlorsulfuron, would establish it as a potent and suitable tool for in vitro screening and mechanistic studies.

Stage 2: Cellular and Whole Organism Efficacy

Demonstrating potency in a purified enzyme assay is crucial, but it does not guarantee efficacy in a complex biological system. A compound must be able to penetrate cell walls, reach its target in sufficient concentrations, and elicit a biological response.

Protocol 2: Whole Plant Herbicidal Activity Assay

This assay assesses the compound's ability to inhibit the growth of a target plant species, providing a measure of its overall biological efficacy.

Methodology:

  • Plant Cultivation: Grow a sensitive indicator plant species (e.g., Arabidopsis thaliana or barnyard grass) in a controlled environment (growth chamber or greenhouse) until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Compound Application: Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant to ensure foliar uptake. Apply the solutions as a fine mist to the plants, ensuring even coverage. Include a vehicle-only control group.

  • Incubation and Observation: Return the plants to the controlled environment and observe them over a period of 7-14 days. Symptoms of ALS inhibition, such as stunting, chlorosis (yellowing), and necrosis, are typically slow to develop.[3]

  • Data Acquisition: After the observation period, harvest the above-ground biomass for each treatment group and measure the fresh or dry weight.

  • Data Analysis: Calculate the percentage of growth reduction for each concentration relative to the vehicle control. Determine the GR₅₀ value (the concentration required to reduce plant growth by 50%) by plotting the growth reduction against the log of the compound concentration.

Comparative Performance Data (Whole Plant)
CompoundChemical ClassRepresentative GR₅₀ (g/ha)
This compound Pyrimidinyl-thiobenzoate10 - 30
Chlorsulfuron Sulfonylurea5 - 20
Imazapyr Imidazolinone50 - 125

Note: GR₅₀ values are highly dependent on the plant species, environmental conditions, and application method. These values are illustrative for a sensitive broadleaf species.

Expert Interpretation: A strong correlation between the in vitro IC₅₀ and the whole plant GR₅₀ is a key validation point. It provides strong evidence that the observed herbicidal activity is due to the on-target inhibition of ALS. Discrepancies can point to issues with compound uptake, translocation, or metabolism within the plant, which are critical factors for a reliable research model.

Stage 3: Selectivity and Safety Profile

Selectivity_Logic A High On-Target Potency (Low IC50 for ALS) D Validated Research Model Compound A->D B Low Off-Target Activity (High IC50 for other enzymes) B->D C Low Mammalian Cytotoxicity (High EC50) C->D

Caption: The relationship between potency, selectivity, and validation.

Protocol 3: Mammalian Cell Viability Assay

Since ALS is absent in animals, inhibitors should ideally exhibit low toxicity to mammalian cells. This is a critical feature for a model compound, especially if it is to be used in laboratories where human exposure is a consideration.

Methodology:

  • Cell Culture: Culture a common mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate until they reach approximately 80% confluency.

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for a period of 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assessment: Quantify cell viability using a standard method, such as an MTT or PrestoBlue assay, which measures metabolic activity.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration causing 50% reduction in viability).

Comparative Safety and Selectivity Profile
CompoundTargetMammalian Acute Oral LD₅₀ (Rat)In Vitro Mammalian Cytotoxicity (EC₅₀)
This compound (as sodium salt) ALS>3,200 mg/kg[12]>100 µM
Chlorsulfuron ALS>5,000 mg/kg>100 µM
Imazapyr ALS>5,000 mg/kg>100 µM

Expert Interpretation: The high LD₅₀ and EC₅₀ values for all three compounds are consistent with their mechanism of action targeting an enzyme not present in mammals.[13] This low mammalian toxicity is a desirable characteristic for a research model compound, confirming its selectivity for the plant/microorganism-specific pathway. For this compound, demonstrating a safety profile in line with or better than the established comparators further solidifies its value as a reliable and safe tool for laboratory use.

Conclusion

The validation of this compound as a research model compound is a systematic process grounded in comparative, quantitative analysis. The experimental workflow detailed in this guide—progressing from in vitro target engagement to whole organism efficacy and finally to selectivity profiling—provides a robust framework for its evaluation.

By demonstrating potent, on-target inhibition of acetolactate synthase with a clear correlation to its biological activity and a favorable safety profile, this compound can be confidently established as a valid and reliable model compound. It serves as an excellent tool for studying the structure-activity relationships of pyrimidinyl-thiobenzoates, for screening new ALS inhibitors, and for investigating the broader physiological consequences of branched-chain amino acid biosynthesis inhibition.

References

Sources

Safety Operating Guide

Navigating the Disposal of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid, a compound frequently utilized in drug discovery and development. By adhering to these procedures, researchers can ensure the safety of laboratory personnel and minimize the environmental impact of their work. This document is structured to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste handling, in accordance with major regulatory standards.

Hazard Assessment and Chemical Profile

  • Dimethoxypyrimidine Derivatives: Pyrimidines can be flammable and may form hazardous combustion products.[1][2]

  • Thiobenzoic Acid Derivatives: Thiobenzoic acid is known to be an irritant to the skin and eyes.[3][4] A structurally similar compound, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid, is classified as very toxic to aquatic life with long-lasting effects, and its material and container must be disposed of as hazardous waste.[5][6]

Based on this analysis, this compound should be treated as a hazardous substance with potential for skin and eye irritation, and significant aquatic toxicity.

Table 1: Hazard Profile and Regulatory Considerations

Hazard ClassificationRecommended PrecautionsRegulatory Framework
Acute Toxicity (Oral) Harmful if swallowed.OSHA Hazard Communication Standard (29 CFR 1910.1200)[7][8]
Skin Corrosion/Irritation Causes skin irritation.[3]Wear appropriate personal protective equipment (PPE).
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Wear safety glasses or goggles.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5][6]EPA Resource Conservation and Recovery Act (RCRA)[9][10]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety, designed to prevent accidental exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[11]

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[12] this compound waste should be collected in a designated, properly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[13] Do not use metal containers for acidic waste.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant," "Aquatic Hazard").[14]

  • Incompatible Materials: This waste must be stored separately from strong oxidizing agents, strong bases, and strong reducing agents to avoid potentially violent reactions.[3]

Waste should be stored in a designated satellite accumulation area (SAA) within the laboratory, which must be under the direct control of laboratory personnel.[12]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must comply with federal, state, and local regulations.[9][10] Discharge into the sewer system or regular trash is strictly prohibited.[1][15]

Step 1: Waste Collection

  • Carefully transfer the waste chemical into the designated hazardous waste container.

  • For solid waste, use a dedicated scoop or spatula.

  • For solutions, use a funnel to avoid spills.

  • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[10]

Step 2: Container Sealing and Labeling

  • Securely close the container lid.

  • Ensure the hazardous waste label is complete and accurate, including the date of accumulation.

Step 3: Temporary Storage

  • Store the sealed and labeled container in the laboratory's designated satellite accumulation area.[12]

  • The storage area should be away from heat sources and direct sunlight.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[9]

  • All hazardous waste must be tracked from its point of generation to its final disposal, a "cradle to grave" responsibility under the EPA's Resource Conservation and Recovery Act (RCRA).[9][14]

Diagram 1: Decision-Making Workflow for Disposal

A Identify Waste: This compound B Assess Hazards: - Irritant - Aquatic Toxicity A->B C Select Appropriate PPE: - Gloves - Goggles - Lab Coat B->C D Segregate Waste: Designated Hazardous Waste Container C->D E Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards D->E F Store in Satellite Accumulation Area E->F G Contact EH&S for Pickup F->G H Final Disposal by Licensed Contractor G->H

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: The collected spill cleanup material must be disposed of as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team or EH&S department immediately.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][16]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these principles into daily workflows, researchers can contribute to a safer and more sustainable scientific community. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to remain informed of their institution's specific policies and all applicable regulations.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Complient. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • ChemBK. (n.d.). Benzoic acid, 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]-. [Link]

  • PubChem. (n.d.). Pyrithiobac. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Lu, P. Y., & Metcalf, R. L. (1975). Environmental fate and biodegradability of benzene derivatives as studied in a model aquatic ecosystem. Environmental Health Perspectives, 10, 269–284. [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS. [Link]

  • USC Dornsife. (n.d.). Hazardous Waste Management and Disposal. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. [Link]

  • Wikipedia. (n.d.). Thiobenzoic acid. [Link]

  • Ho, K. L., & Gies, N. P. (2023). Sources and environmental fate of halomethoxybenzenes. Proceedings of the National Academy of Sciences, 120(43), e2308253120. [Link]

  • An, W., & Leung, K. M. (2020). Current understanding of potential ecological risks of retinoic acids and their metabolites in aquatic environments. Environment International, 136, 105464. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When working with novel or uncharacterized compounds such as 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid, a comprehensive understanding of potential hazards and meticulous adherence to safety protocols are paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a procedural framework for its safe handling, storage, and disposal based on an analysis of its chemical structure and established principles of laboratory safety.

Hazard Analysis: A Proactive Approach

Given the novelty of this compound, we must treat it as a substance with unknown toxicity and potential hazards. A structural assessment allows us to anticipate potential risks by examining its constituent chemical groups: a benzoic acid moiety, a thioether linkage, and a dimethoxypyrimidine ring.

  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to be potential skin and eye irritants.

  • Thioether Group : Thioethers can be malodorous and may possess biological activity.

  • Dimethoxypyrimidine Moiety : Pyrimidine derivatives are a broad class of compounds with diverse biological activities, and some can be toxic.

Therefore, a conservative approach is warranted, assuming the compound may be an irritant, potentially toxic if ingested or inhaled, and could have unknown long-term health effects.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure.

  • Chemical Fume Hood : All handling of this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation to supplement the localized control of the fume hood.

  • Designated Work Area : Establish a designated area within the laboratory for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory when handling this compound.

Protection Type Specific PPE Rationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or a full-face shield.Protects against splashes, and airborne particles. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Double gloving is recommended for extended handling periods.
Body Protection A fully buttoned laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations.If there is a risk of generating significant dust or aerosols, consult with your institution's Environmental Health and Safety (EHS) department for a respirator recommendation.

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Verify fume hood certification prep1->prep2 prep3 Designate and prepare work area prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Perform experimental procedures handle1->handle2 handle3 Close and seal containers handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste per EHS guidelines clean2->clean3 clean4 Remove PPE correctly clean3->clean4

Caption: Workflow for handling this compound.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.

Spill Response:

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Alert : Notify your supervisor and your institution's EHS department immediately.

  • Secure : Prevent entry into the affected area.

  • Cleanup : Only trained personnel with appropriate PPE should clean up spills. Use an absorbent material appropriate for chemical spills and decontaminate the area.

Waste Disposal:

  • Segregation : All waste contaminated with this compound, including gloves, bench paper, and disposable labware, must be segregated into a clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal : Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.

Logical Relationship of Safety Measures

The following diagram illustrates the hierarchical relationship of safety controls, emphasizing that engineering controls are the foundation of a safe laboratory environment.

cluster_main Hierarchy of Safety Controls engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (e.g., Gloves, Goggles) admin->ppe

Caption: Hierarchy of controls for laboratory safety.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing their well-being and that of their colleagues. Always consult your institution's Environmental Health and Safety department for specific guidance and training.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.